molecular formula C18H38 B108993 2-Methylheptadecane CAS No. 1560-89-0

2-Methylheptadecane

Cat. No.: B108993
CAS No.: 1560-89-0
M. Wt: 254.5 g/mol
InChI Key: RJWUMFHQJJBBOD-UHFFFAOYSA-N
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Description

2-Methylheptadecane is a natural product found in Plantago ovata and Gardenia jasminoides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylheptadecane
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InChI

InChI=1S/C18H38/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)3/h18H,4-17H2,1-3H3
Source PubChem
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InChI Key

RJWUMFHQJJBBOD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38
Source PubChem
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DSSTOX Substance ID

DTXSID3073266
Record name Heptadecane, 2-methyl-
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Molecular Weight

254.5 g/mol
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CAS No.

1560-89-0, 72123-30-9
Record name 2-Methylheptadecane
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Record name Isooctadecane
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Record name 2-METHYLHEPTADECANE
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Record name Heptadecane, 2-methyl-
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Record name Isooctadecane
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methylheptadecane (CAS Number: 1560-89-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and biological significance of 2-methylheptadecane (CAS No. 1560-89-0). Primarily known as an insect sex pheromone, this long-chain branched alkane also has applications in biofuel research and as a reference standard in analytical chemistry. While direct pharmacological applications are not currently established, this document collates available toxicological data for related long-chain alkanes, offering a safety profile relevant to drug development professionals. Detailed experimental protocols for its synthesis and analysis by gas chromatography-mass spectrometry (GC-MS) are provided, alongside visualizations of its role in insect chemical communication.

Chemical and Physical Properties

This compound is a saturated, branched-chain hydrocarbon with the molecular formula C₁₈H₃₈[1]. Its physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₃₈[1]
Molecular Weight 254.50 g/mol [1][2]
CAS Number 1560-89-0[1][2]
Appearance Colorless liquid[3]
Boiling Point 311.0 °C at 760 mmHg[4]
Melting Point 5.7 °C[4]
Density ~0.8 g/cm³[5]
Flash Point 108.9 °C[4]
logP (Octanol/Water Partition Coefficient) 10.14 (estimated)[4]
Water Solubility Insoluble
IUPAC Name This compound[1]
Synonyms Isooctadecane[6]

Synthesis

A notable and efficient synthesis of this compound was reported by Ballini and Bosica in 1993, utilizing a two-step process involving the Henry reaction[7][8].

Experimental Protocol: Two-Step Synthesis via Henry Reaction

This protocol is based on the methodology described by Ballini and Bosica.

Step 1: Henry Reaction (Nitroaldol Condensation)

  • Reaction Setup: To a stirred solution of a suitable nitroalkane (e.g., 1-nitropropane) in a suitable solvent (e.g., methanol), add a catalytic amount of a base (e.g., sodium hydroxide).

  • Aldehyde Addition: Slowly add a long-chain aldehyde (e.g., pentadecanal) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., hydrochloric acid) and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting β-nitro alcohol can be purified by column chromatography on silica gel.

Step 2: Reductive Denitration

  • Reaction Setup: Dissolve the purified β-nitro alcohol from Step 1 in a suitable solvent (e.g., acetonitrile).

  • Reducing Agent: Add an excess of a reducing agent capable of denitration (e.g., tributyltin hydride) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • Reaction Conditions: Heat the reaction mixture at reflux under an inert atmosphere (e.g., argon).

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

G Synthesis of this compound via Henry Reaction cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reductive Denitration Nitroalkane Nitroalkane Henry_Reaction Henry Reaction (Nitroaldol Condensation) Nitroalkane->Henry_Reaction Long-chain Aldehyde Long-chain Aldehyde Long-chain Aldehyde->Henry_Reaction Base Catalyst Base Catalyst Base Catalyst->Henry_Reaction beta-Nitro_Alcohol β-Nitro Alcohol Intermediate Henry_Reaction->beta-Nitro_Alcohol Reductive_Denitration Reductive Denitration beta-Nitro_Alcohol->Reductive_Denitration Reducing_Agent Reducing Agent (e.g., Tributyltin Hydride) Reducing_Agent->Reductive_Denitration Radical_Initiator Radical Initiator (AIBN) Radical_Initiator->Reductive_Denitration This compound This compound Reductive_Denitration->this compound

A simplified workflow for the two-step synthesis of this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound, particularly in complex biological matrices such as insect extracts.

Experimental Protocol: GC-MS Analysis of this compound

1. Sample Preparation (from insect glands)

  • Extraction: Excise the pheromone glands from female moths and extract with a non-polar solvent such as hexane or pentane for a short duration (e.g., 1-5 minutes) to minimize the extraction of internal lipids.

  • Concentration: Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.

  • Internal Standard: Add a known amount of an internal standard (e.g., eicosane) for quantitative analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating long-chain hydrocarbons.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector: Splitless mode at 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: 10 minutes at 300 °C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

3. Data Analysis

  • Identification: The retention time of the peak corresponding to this compound should be compared with that of a pure standard. The mass spectrum should exhibit characteristic fragmentation patterns for branched alkanes, including a molecular ion peak (m/z 254) and a series of fragment ions separated by 14 amu (-CH₂-).

  • Quantification: The concentration of this compound in the sample can be determined by comparing the peak area of the analyte to that of the internal standard.

G GC-MS Analysis Workflow for this compound Sample_Preparation Sample Preparation (e.g., Insect Gland Extraction) GC_Injection GC Injection (Splitless Mode) Sample_Preparation->GC_Injection GC_Separation GC Separation (Non-polar Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Detection MS Detection (Mass Analyzer) MS_Ionization->MS_Detection Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis

A generalized workflow for the analysis of this compound using GC-MS.

Biological Significance and Applications

Insect Pheromone

This compound is a well-documented sex pheromone in several species of tiger moths (family Arctiidae)[1]. It is released by females to attract males for mating. The specificity of the pheromone signal is crucial for reproductive isolation among closely related species.

The olfactory signaling pathway in insects for pheromone detection is a complex process.

G Insect Olfactory Signaling Pathway for Pheromones Pheromone_Molecule This compound (Pheromone) PBP Pheromone Binding Protein (PBP) in Sensillar Lymph Pheromone_Molecule->PBP OR Olfactory Receptor (OR) on Dendritic Membrane PBP->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal_Transduction Signal Transduction Cascade (Ion Channel Activation) ORN->Signal_Transduction Action_Potential Action Potential Generation Signal_Transduction->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe

References

An In-Depth Technical Guide to 2-Methylheptadecane: Synonyms, Properties, and Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methylheptadecane, a branched-chain alkane with significant roles in chemical ecology and fuel science. This document details its nomenclature, physicochemical properties, synthesis, and analytical methods, with a focus on its function as an insect sex pheromone and its application in the formulation of diesel surrogate fuels.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for comprehensive literature searches and unambiguous scientific communication.

Nomenclature Type Synonym Reference
IUPAC Name This compound[1][2]
Common Name Isooctadecane[1]
CAS Registry Number 1560-89-0[1][2]
Other Synonyms Heptadecane, 2-methyl-[1][2]
16-Methylheptadecane
Dimethyl-hexadecane[1]
NSC 125393[1]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to understanding its behavior in biological and chemical systems.

Property Value Reference
Molecular Formula C₁₈H₃₈[1][3]
Molecular Weight 254.50 g/mol [1][3][4]
Melting Point 5-6 °C[2][4]
Boiling Point 311 °C[2][4]
Density 0.784 g/mL[4]
Refractive Index 1.440[4]
logP (o/w) 10.140 (estimated)[2]
Water Solubility 0.0001081 mg/L @ 25 °C (estimated)[2]

Role as an Insect Sex Pheromone

This compound has been identified as a key component of the sex pheromone in several species of tiger moths (family Arctiidae), including the Holomelina aurantiaca complex and Pyrrharctia isabella.[5][6] In these species, it acts as a chemical signal released by females to attract males for mating.

Pheromone Signaling Pathway

While the specific olfactory receptors for this compound in tiger moths have not been fully characterized, a general signaling pathway for insect olfaction can be inferred. This pathway involves the detection of the pheromone by specialized olfactory receptor neurons (ORNs) located in the antennae, leading to a behavioral response in the male moth.

pheromone_pathway cluster_air Air cluster_antenna Antennal Sensillum cluster_brain Moth Brain P This compound (Pheromone) PBP Pheromone Binding Protein (PBP) P->PBP Binding OR Olfactory Receptor (OR) + Orco PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation AL Antennal Lobe ORN->AL Signal Transduction MB Mushroom Body AL->MB LH Lateral Horn AL->LH Behavior Mating Behavior MB->Behavior LH->Behavior

Fig. 1: Generalized insect olfactory signaling pathway for this compound.

Application in Diesel Surrogate Fuels

This compound is also utilized as a component in the formulation of diesel surrogate fuels.[7][8][9][10] These surrogates are precisely defined mixtures of a limited number of pure hydrocarbons designed to emulate the complex combustion properties of real diesel fuel. The inclusion of branched alkanes like this compound is important for accurately modeling the ignition and emission characteristics of diesel fuel.[10]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported in the literature. Two common methods are the Grignard reaction and the Wittig reaction.

5.1.1. Grignard Reaction Protocol

This method involves the coupling of a Grignard reagent with a suitable alkyl halide. For the synthesis of this compound, a common approach is the reaction of a pentadecyl magnesium halide with a propyl halide, followed by appropriate workup and purification.

grignard_synthesis reagents 1-Bromopentadecane + Mg in dry ether grignard Pentadecylmagnesium bromide reagents->grignard intermediate Tertiary Alkoxide Intermediate grignard->intermediate ketone Acetone ketone->intermediate alcohol 2-Methylheptadecan-2-ol intermediate->alcohol Protonation hydrolysis Acidic Workup (e.g., H₃O⁺) hydrolysis->alcohol product This compound alcohol->product reduction Reduction (e.g., HI/P) reduction->product

Fig. 2: Grignard reaction workflow for this compound synthesis.

A detailed experimental procedure would involve the slow addition of 1-bromopentadecane to magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form the Grignard reagent. This is followed by the dropwise addition of acetone at a low temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted, dried, and purified. The resulting tertiary alcohol is then reduced to this compound.

5.1.2. Wittig Reaction Protocol

The Wittig reaction provides an alternative route for the synthesis of alkenes, which can then be hydrogenated to the corresponding alkanes. For this compound, this would involve the reaction of a phosphonium ylide with a long-chain aldehyde or ketone.[11][12][13]

The general steps for a Wittig-based synthesis would be:

  • Preparation of the Phosphonium Salt: Reaction of triphenylphosphine with a suitable alkyl halide (e.g., 2-bromopropane) via an SN2 reaction.[11][12]

  • Formation of the Ylide: Deprotonation of the phosphonium salt with a strong base like n-butyllithium to form the Wittig reagent.[11][12]

  • Wittig Reaction: Reaction of the ylide with a long-chain aldehyde (e.g., hexadecanal).

  • Hydrogenation: Catalytic hydrogenation of the resulting alkene to yield this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of this compound in various matrices, such as insect extracts or fuel samples.

5.2.1. Sample Preparation

For the analysis of insect pheromones, a common method involves the extraction of the pheromone gland in a suitable organic solvent like hexane. For fuel samples, dilution in an appropriate solvent is typically sufficient.

5.2.2. GC-MS Protocol

A typical GC-MS protocol for the analysis of this compound would involve:

  • Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to ensure good separation, for example, starting at a low temperature and ramping up to a higher temperature.

  • Injector: Splitless injection is often used for trace analysis.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectrum of this compound is characterized by a molecular ion peak and a series of fragment ions corresponding to the loss of alkyl groups.[3]

gcms_workflow sample Sample (e.g., Insect Extract) injection GC Injection sample->injection separation GC Column Separation injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Analyzer Detection ionization->detection analysis Data Analysis (Mass Spectrum) detection->analysis

Fig. 3: General workflow for the GC-MS analysis of this compound.

Conclusion

This compound is a versatile molecule with important functions in both the natural world and industrial applications. A thorough understanding of its synonyms, properties, and the experimental methods for its synthesis and analysis is essential for researchers in chemical ecology, entomology, and fuel science. This guide provides a foundational resource for professionals working with this compound, facilitating further research and development.

References

2-Methylheptadecane: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylheptadecane is a branched-chain alkane with significant biological relevance, primarily known for its role as a sex pheromone in various species of tiger moths. Its presence has also been documented in a number of plant species, contributing to their volatile profiles. This technical guide provides an in-depth overview of the natural sources, occurrence, and analytical methodologies for this compound. It includes a compilation of available quantitative data, detailed experimental protocols for its extraction and quantification, and diagrams illustrating its biosynthetic and signaling pathways. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, natural product chemistry, and drug development.

Natural Occurrence of this compound

This compound has been identified in both the animal and plant kingdoms. Its most well-documented role is as a semiochemical in insects, but it is also a constituent of some plant volatile emissions.

In Insects

This compound is a key component of the sex pheromone blend of numerous species of tiger moths (family Arctiidae). It plays a crucial role in chemical communication, facilitating mate recognition and reproductive isolation between closely related species.

Table 1: Documented Occurrence of this compound in Insects

FamilySpecies Complex/SpeciesRole
ArctiidaeHolomelina aurantiaca complexSex Pheromone[1]
ArctiidaeHolomelina laetaSex Pheromone[1]
ArctiidaePyrrharctia isabellaSex Pheromone[1]
In Plants

This compound has also been identified as a volatile organic compound (VOC) in several plant species. Its function in plants is not as well understood as its role in insects, but it may contribute to the plant's aroma profile and potentially play a role in plant-insect interactions or defense.

Table 2: Documented Occurrence of this compound in Plants

FamilySpeciesPart of Plant
RubiaceaeGardenia jasminoidesFlowers
SolanaceaeCapsicum annuumFruit
PlantaginaceaePlantago ovataHusk

Note: Quantitative data for this compound in these plant species is scarce. However, studies on the essential oil composition of Gardenia jasminoides have identified numerous other volatile compounds, with major constituents like linalool and α-farnesene present in significant amounts (e.g., linalool at 34.65% and α-farnesene at 10.24% in one study)[2]. The concentration of this compound is likely to be considerably lower.

Experimental Protocols

The identification and quantification of this compound from natural sources typically involve extraction followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of this compound from Insects

This protocol is a generalized procedure for the extraction of cuticular hydrocarbons, including this compound, from insects.

Methodology:

  • Sample Collection: Collect individual insects (e.g., female tiger moths) and, if desired, dissect the pheromone glands. For whole-body extraction, the entire insect can be used.

  • Solvent Extraction: Submerge the insect or dissected glands in a non-polar solvent such as hexane or pentane. A common procedure involves immersing the sample in 350-500 µL of hexane in a glass vial for 10-15 minutes[3][4].

  • Extraction Concentration: Carefully remove the solvent from the vial, leaving the insect behind. The extract can be concentrated under a gentle stream of nitrogen gas to a smaller volume (e.g., 30 µL) to increase the concentration of the analytes[4].

  • Internal Standard: For absolute quantification, a known amount of an internal standard should be added to the extract prior to analysis. A suitable internal standard would be a deuterated or an odd-chain n-alkane that is not present in the sample, such as eicosane (C20) or tetracosane (C24)[5][6].

Extraction of this compound from Plant Material

This protocol outlines a general method for the extraction of volatile compounds from plant tissues.

Methodology:

  • Sample Preparation: Fresh plant material (e.g., flowers, fruits) should be collected and, if necessary, macerated to increase the surface area for extraction.

  • Headspace Sorption (for volatile collection from living plants):

    • Enclose the plant material in a glass chamber.

    • Draw air from the chamber through a sorbent trap (e.g., Tenax® TA) for a defined period to collect the emitted volatiles.

    • Elute the trapped volatiles from the sorbent with a suitable solvent (e.g., hexane or diethyl ether).

  • Solvent Extraction (for analysis of essential oils):

    • Perform hydrodistillation or steam distillation of the plant material to obtain the essential oil.

    • Alternatively, for solvent extraction, macerate the plant material in a non-polar solvent like hexane for several hours.

    • Filter the extract and concentrate it under reduced pressure.

  • Internal Standard: As with insect extracts, add a known concentration of an appropriate internal standard for quantitative analysis.

GC-MS Analysis and Quantification

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the standard instrument for the analysis of this compound.

GC Conditions (Example):

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating branched alkanes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 50°C held for 2 minutes, then ramped at a rate of 10°C/min to 300°C and held for 10 minutes. This program should be optimized based on the specific instrument and sample complexity.

  • Injector: Splitless injection is often used for trace analysis.

MS Conditions (Example):

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

  • Identification: The identification of this compound is based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show a characteristic fragmentation pattern for a methyl-branched alkane.

  • Quantification: Create a calibration curve using a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample can then be determined from this calibration curve.

Signaling and Biosynthetic Pathways

Pheromone Signaling Pathway in Moths

The detection of this compound by male moths initiates a signaling cascade that leads to a behavioral response (e.g., upwind flight towards the female). While a pathway specific to this compound has not been elucidated, a general model for long-chain hydrocarbon pheromone reception in moths can be proposed.

Pheromone_Signaling_Pathway cluster_antenna Antennal Sensillum cluster_neuron Olfactory Receptor Neuron Pheromone This compound OBP Odorant-Binding Protein (OBP) Pheromone->OBP Binding Receptor Pheromone Receptor (ORx + Orco) OBP->Receptor Transport & Delivery IonChannel Ion Channel Opening Receptor->IonChannel Activation Membrane Dendritic Membrane Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Antennal Lobe of Brain ActionPotential->Brain Signal Transmission Behavior Behavioral Response Brain->Behavior Processing & Output

Caption: Generalized pheromone signaling pathway in moths.

Biosynthesis of this compound in Insects

The biosynthesis of methyl-branched alkanes like this compound in insects occurs through a modified fatty acid synthesis pathway. The carbon backbone is assembled from acetyl-CoA and malonyl-CoA, with the methyl branch introduced by the incorporation of methylmalonyl-CoA.

Biosynthesis_Pathway cluster_synthesis Fatty Acid Synthase (FAS) Complex AcetylCoA Acetyl-CoA Elongation Chain Elongation (Multiple Cycles) AcetylCoA->Elongation MalonylCoA Malonyl-CoA MalonylCoA->Elongation MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->Elongation Branching (at C2 position) FattyAcylCoA Branched C18 Fatty Acyl-CoA Elongation->FattyAcylCoA Reduction Reduction to Aldehyde FattyAcylCoA->Reduction Decarbonylation Decarbonylation Reduction->Decarbonylation Product This compound Decarbonylation->Product

Caption: Proposed biosynthetic pathway for this compound in insects.

Conclusion

This compound is a biologically significant natural product, acting as a crucial semiochemical for various tiger moth species and contributing to the chemical profile of several plants. This technical guide has summarized its known natural sources, provided generalized yet detailed protocols for its extraction and quantification, and presented putative diagrams for its signaling and biosynthetic pathways. While quantitative data on its natural abundance remains an area for further research, the methodologies outlined here provide a solid foundation for future investigations. A deeper understanding of the roles and regulation of this compound in these diverse biological systems holds promise for applications in pest management, chemical ecology, and natural product-based drug discovery.

References

The Role of 2-Methylheptadecane as a Semiochemical in Tiger Moths: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Key Insect Pheromone for Researchers and Drug Development Professionals

Introduction

2-Methylheptadecane is a saturated branched hydrocarbon that functions as a critical semiochemical, primarily as a sex pheromone, in a variety of insect species, most notably within the tiger moth family (Arctiidae). This volatile compound plays a crucial role in mate location and reproductive isolation among closely related species. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role, including its biosynthesis, perception, and the behavioral responses it elicits. Detailed experimental protocols and quantitative data are presented to aid researchers in the fields of chemical ecology, entomology, and drug development in designing and interpreting studies involving this significant semiochemical.

Chemical Properties and Occurrence

This compound is a long-chain alkane with a methyl group at the second carbon position. Its non-polar nature contributes to its volatility, a key characteristic for an airborne signaling molecule. This compound has been identified as the major sex pheromone component in several tiger moth species, including the Holomelina aurantiaca complex, Holomelina laeta, and Pyrrharctia isabella[1]. It is also recognized as a pheromone in other insects, such as the beetle Phyllophaga opaca.

Quantitative Data on Pheromone Composition and Release

Research on Holomelina lamae, a species within the Holomelina aurantiaca complex, has provided detailed quantitative data on the composition of the female's sex pheromone gland. While this compound is the primary component, it is part of a blend of hydrocarbons.

Table 1: Hydrocarbon Composition of the Sex Pheromone Gland in Holomelina lamae

CompoundMean Amount (ng/female)Percentage of Total
2-Methylhexadecane55.30.70%
n-Heptadecane331.14.19%
This compound 7119.5 90.12%
2-Methyloctadecane130.31.65%
n-Nonadecane150.91.91%
2-Methylnonadecane112.21.42%
Total 7899.3 100%

Data from Schal et al. (1987). The total amount of the six components was found to increase from day 1 post-eclosion (mean of 6299 ng) to day 4 (mean of 7498 ng) and then decrease.

The release of this pheromone blend is not continuous. Female Holomelina moths exhibit a "calling" behavior, rhythmically extruding and retracting their abdominal tip to release the pheromone in pulses.

Table 2: Pheromone Release Rates in Holomelina lamae

Time PeriodPeak Release Rate (ng)
10 minutes13 - 350
60 minutes37 - 835

Data from Schal et al. (1987). Peak release rates were observed shortly after the onset of calling and decreased as calling continued.

Experimental Protocols

Pheromone Extraction from Gland

This protocol is adapted from studies on Holomelina lamae.

Objective: To extract and quantify the hydrocarbon pheromone components from the female tiger moth's pheromone gland.

Materials:

  • Virgin female tiger moths (e.g., Holomelina species)

  • Forcers

  • Glass vials with Teflon-lined caps

  • Redistilled n-hexane

  • Internal standard solution (e.g., 0.5 ng/µL 2-methylpentadecane in n-hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Excise the abdominal tips of virgin female moths during their calling period using fine forceps.

  • Immediately immerse the excised tips in a glass vial containing a known volume (e.g., 150 µL) of the internal standard solution in n-hexane.

  • Allow the extraction to proceed for 1 hour at room temperature.

  • Carefully remove the tissue from the vial.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Analyze the extract using GC-MS to identify and quantify the pheromone components relative to the internal standard.

Wind Tunnel Bioassay for Behavioral Response

This generalized protocol is based on standard methods for testing moth responses to pheromones.

Objective: To quantify the behavioral responses of male tiger moths to different concentrations of synthetic this compound.

Materials:

  • Wind tunnel (e.g., 200 cm length x 75 cm height x 75 cm width)

  • Controlled light source (e.g., 0.3 lux red light)

  • Airflow control system (e.g., 30 cm/s)

  • Temperature and humidity control (e.g., 25 ± 2°C, 60 ± 10% RH)

  • Release cages for male moths

  • Pheromone dispenser (e.g., filter paper or rubber septum)

  • Synthetic this compound of high purity

  • Solvent (e.g., HPLC-grade hexane)

Procedure:

  • Prepare serial dilutions of synthetic this compound in hexane to create a range of dosages to be tested.

  • Apply a known volume of each dilution to a dispenser and allow the solvent to evaporate. A solvent-only control should also be prepared.

  • Place the dispenser at the upwind end of the wind tunnel.

  • Individually release naive male moths from a release cage at the downwind end of the tunnel.

  • Observe and record the male's behavior for a set period (e.g., 3-5 minutes).

  • Score the following behaviors:

    • Activation: Male becomes active (wing fanning, walking).

    • Take-off: Male initiates flight.

    • Upwind flight: Male flies towards the pheromone source.

    • Halfway: Male reaches the midpoint of the wind tunnel.

    • Close approach: Male comes within a defined distance of the source (e.g., 10 cm).

    • Landing: Male lands on or near the source.

  • Test a sufficient number of males for each concentration and the control to allow for statistical analysis.

  • Between trials, ventilate the wind tunnel with clean air to remove residual pheromone.

Table 3: Hypothetical Behavioral Response of Male Tiger Moths to this compound in a Wind Tunnel Bioassay

Concentration (µg on dispenser)% Activation% Take-off% Upwind Flight% Landing
0 (Control)10500
0.14030155
185756045
1095908070
10095907565

Biosynthesis of this compound

The biosynthesis of methyl-branched hydrocarbons like this compound in insects is an extension of the fatty acid synthesis (FAS) pathway.

Biosynthesis_of_2_Methylheptadecane acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) Complex acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas methylmalonyl_coa Methylmalonyl-CoA methylmalonyl_coa->fas Introduces methyl branch methyl_branched_fatty_acyl_coa Methyl-branched Fatty Acyl-CoA fas->methyl_branched_fatty_acyl_coa elongases Elongases reductase Fatty Acyl-CoA Reductase elongases->reductase long_chain_aldehyde Long-chain Aldehyde reductase->long_chain_aldehyde decarbonylase Decarbonylase pheromone This compound decarbonylase->pheromone methyl_branched_fatty_acyl_coa->elongases long_chain_aldehyde->decarbonylase

Caption: Generalized biosynthetic pathway of this compound in insects.

The process begins with the standard FAS machinery. The key step for creating the branched structure is the incorporation of a methylmalonyl-CoA unit instead of a malonyl-CoA unit by the fatty acid synthase complex. This introduces a methyl group onto the growing acyl chain. Subsequent elongation and modification steps, including reduction and decarbonylation, lead to the final hydrocarbon pheromone. The stereochemistry of the methyl branch is likely determined by the enoyl-ACP reductase domain of the FAS complex.

Olfactory Signaling Pathway

The perception of this compound by male moths involves a complex signaling cascade within the olfactory sensory neurons (OSNs) located in the antennae. Two primary models for insect olfactory signal transduction have been proposed: an ionotropic pathway and a metabotropic pathway.

Ionotropic Signaling Pathway

In this model, the odorant receptor (OR) itself is part of a ligand-gated ion channel.

Ionotropic_Signaling_Pathway cluster_membrane Dendritic Membrane or_complex OR + Orco Complex ion_channel Cation Channel (permeable to Na+, K+, Ca2+) or_complex->ion_channel Conformational change opens channel depolarization Depolarization ion_channel->depolarization Cation influx pheromone This compound obp Odorant Binding Protein (OBP) pheromone->obp Binding in sensillar lymph obp->or_complex Delivery to receptor action_potential Action Potential (Signal to Brain) depolarization->action_potential

Caption: Ionotropic olfactory signaling pathway in insects.

Upon entering the sensillum lymph through pores in the cuticle, the hydrophobic this compound molecule is thought to be bound by an odorant-binding protein (OBP). The OBP transports the pheromone to the dendritic membrane of the OSN, where it interacts with a specific odorant receptor (OR). This OR is typically a heterodimer of a tuning OR, which confers ligand specificity, and a highly conserved co-receptor, Orco. Binding of the pheromone induces a conformational change in the OR-Orco complex, opening an associated ion channel and leading to an influx of cations. This depolarizes the neuron, and if the threshold is reached, an action potential is generated and transmitted to the brain.

Metabotropic Signaling Pathway

This pathway involves G-protein coupled receptors (GPCRs) and the generation of second messengers.

Metabotropic_Signaling_Pathway cluster_membrane Dendritic Membrane gpcr Odorant Receptor (GPCR) g_protein G-protein gpcr->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces ion_channel Ion Channel depolarization Depolarization ion_channel->depolarization Ion influx pheromone This compound obp Odorant Binding Protein (OBP) pheromone->obp Binding in sensillar lymph obp->gpcr Delivery to receptor second_messenger->ion_channel opens action_potential Action Potential (Signal to Brain) depolarization->action_potential

Caption: Metabotropic olfactory signaling pathway in insects.

In this model, the odorant receptor is a G-protein coupled receptor. The binding of this compound to the GPCR activates a G-protein, which in turn stimulates an effector enzyme like adenylyl cyclase. This enzyme produces a second messenger, such as cyclic AMP (cAMP), which then diffuses within the cell and binds to and opens ion channels. The resulting ion influx leads to depolarization and the generation of an action potential. It is possible that both ionotropic and metabotropic mechanisms coexist and contribute to the overall neuronal response to pheromones in insects.

Conclusion and Future Directions

This compound is a well-established and potent sex pheromone in several species of tiger moths. The quantitative data on its presence in the pheromone gland of Holomelina lamae highlights its role as the major component of a complex blend. The provided experimental protocols for pheromone extraction and behavioral bioassays offer a framework for further investigation into the function of this semiochemical.

While the general pathways for biosynthesis and olfactory signaling are understood, significant research opportunities remain. Future work should focus on:

  • Generating Dose-Response Data: Conducting detailed electroantennography (EAG) and wind tunnel bioassays to establish quantitative dose-response relationships for this compound in various tiger moth species.

  • Identifying Specific Enzymes and Receptors: Utilizing molecular techniques such as transcriptomics and proteomics to identify the specific fatty acid synthase enzymes involved in the biosynthesis of this compound and the specific odorant receptors responsible for its detection.

  • Elucidating the Role of Minor Components: Investigating the behavioral significance of the other hydrocarbon components in the pheromone blend and their synergistic or antagonistic effects with this compound.

A deeper understanding of the molecular and neurobiological basis of this compound's activity will not only advance our knowledge of insect chemical communication but also has the potential to inform the development of novel and species-specific pest management strategies.

References

The Role of 2-Methylheptadecane as a Key Sex Pheromone in Tiger Moths: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical communication is a cornerstone of insect behavior, particularly in the context of reproduction. In the diverse Arctiinae subfamily, commonly known as tiger moths, a fascinating example of this is the utilization of the simple, yet highly specific, hydrocarbon 2-methylheptadecane as a primary sex pheromone. This technical guide provides an in-depth exploration of the role of this compound in several tiger moth species, including the Holomelina aurantiaca complex, Holomelina laeta, and Pyrrharctia isabella.[1] It delves into the quantitative aspects of pheromone production, the experimental protocols for its study, and the underlying biological pathways, offering a valuable resource for researchers in chemical ecology, entomology, and pheromone-based pest management.

Data Presentation: Pheromone Composition and Titers

The precise blend and quantity of pheromone components are critical for effective chemical signaling. In Holomelina lamae, a comprehensive analysis of the female pheromone gland has revealed a six-component hydrocarbon blend, with this compound being the most abundant constituent.

Table 1: Pheromone Blend Composition in Gland Extracts of 2-day-old Holomelina lamae Females

ComponentMean Amount (ng/female) ± SEPercentage of Total Blend
2-Methylhexadecane49.6 ± 7.90.70
n-Heptadecane296.9 ± 41.54.19
This compound 6386.5 ± 631.1 90.12
2-Methyloctadecane116.9 ± 18.01.65
n-Nonadecane135.4 ± 19.31.91
2-Methylnonadecane100.6 ± 14.81.42
Total 7085.9 ± 683.0 100

Data derived from Schal et al. (1987).[2][3]

The total amount of these six components in the pheromone gland of H. lamae increases from an average of 6299 ng on day 1 post-eclosion to 7498 ng on day 4, after which it declines.[2] The peak release rates of the pheromone blend have been measured to be between 13 to 350 ng per 10 minutes.[2]

Experimental Protocols

A thorough understanding of pheromone biology relies on a suite of specialized experimental techniques. The following sections detail the methodologies for key experiments in the study of this compound in tiger moths.

Protocol 1: Pheromone Gland Extraction and Quantification

This protocol outlines the steps for extracting and quantifying the hydrocarbon pheromone components from the female tiger moth pheromone gland.

Materials:

  • Virgin female tiger moths (e.g., Holomelina lamae) of a known age

  • Dissecting scissors and fine-tipped forceps

  • Glass vials with Teflon-lined caps

  • Hexane (pesticide grade or equivalent)

  • Internal standard solution (e.g., 2-methylpentadecane in hexane, 0.5 ng/µL)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Glass capillary column (e.g., 3% SP-2100 on 100/120 mesh Supelcoport)

Procedure:

  • During the female's calling period (the time of pheromone release), carefully excise the terminal abdominal segments containing the pheromone gland.

  • Immediately place the excised gland into a glass vial containing a known volume (e.g., 150 µL) of hexane with the internal standard.

  • Extract for 1 hour at room temperature.

  • Carefully remove the gland tissue from the vial.

  • Concentrate the hexane extract to a small volume (e.g., 2 µL) under a gentle stream of nitrogen.

  • Inject a 1 µL aliquot of the concentrated extract into the GC-FID for analysis.

  • Identify and quantify the pheromone components by comparing their retention times and peak areas with those of authentic standards and the internal standard.

Protocol 2: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique used to identify which compounds in a complex mixture are biologically active by measuring the response of an insect's antenna to the GC effluent.

Materials:

  • Pheromone gland extract (from Protocol 1) or synthetic standards

  • Gas chromatograph (GC)

  • Effluent splitter

  • Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)

  • Male tiger moth

  • Saline solution (e.g., Kaissling's saline)

Procedure:

  • Prepare the male moth antenna by excising it at the base and mounting it between two electrodes filled with saline solution.

  • Connect the electrodes to the EAG amplifier.

  • Set up the GC with an effluent splitter, directing a portion of the column effluent to the FID and the other portion over the prepared antenna.

  • Inject the pheromone extract into the GC.

  • Simultaneously record the FID signal and the EAG response from the antenna.

  • Peaks in the FID chromatogram that correspond to a simultaneous depolarization event in the EAG recording are identified as electrophysiologically active compounds.

Protocol 3: Wind Tunnel Bioassay

Wind tunnel assays are used to study the behavioral responses of male moths to pheromones under controlled conditions that simulate a natural odor plume.

Materials:

  • Wind tunnel with controlled airflow, light, temperature, and humidity

  • Synthetic this compound

  • Pheromone dispenser (e.g., filter paper, rubber septum)

  • Video recording equipment

  • Male tiger moths (sexually mature and naive)

Procedure:

  • Prepare the pheromone source by applying a known amount of synthetic this compound to the dispenser.

  • Place the dispenser at the upwind end of the wind tunnel.

  • Allow the odor plume to stabilize.

  • Release a single male moth at the downwind end of the tunnel.

  • Record the moth's flight behavior, noting responses such as taking flight, upwind anemotaxis (oriented flight), zigzagging flight, and contact with the pheromone source.

  • Test a range of doses and control with a solvent-only dispenser to quantify the behavioral response.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of methyl-branched hydrocarbons in Arctiinae moths is believed to start from amino acids. In the case of this compound, the proposed pathway begins with the amino acid leucine.

Biosynthesis Leucine Leucine Isovaleryl_CoA Isovaleryl_CoA Leucine->Isovaleryl_CoA Fatty_Acid_Synthase Fatty_Acid_Synthase Isovaleryl_CoA->Fatty_Acid_Synthase Chain Elongation C18_Chain C18_Chain Fatty_Acid_Synthase->C18_Chain Malonyl_CoA Malonyl_CoA Malonyl_CoA->Fatty_Acid_Synthase x7 Decarboxylation Decarboxylation C18_Chain->Decarboxylation Pheromone This compound Decarboxylation->Pheromone

Caption: Proposed biosynthetic pathway of this compound in Arctiinae moths.

Experimental Workflow for Pheromone Identification

The identification of a new pheromone component follows a logical and systematic workflow, integrating chemical and biological assays.

Pheromone_ID_Workflow cluster_extraction Extraction & Analysis cluster_bioassay Bioassays cluster_synthesis Synthesis & Confirmation Pheromone_Gland_Extraction Pheromone Gland Extraction GC_MS_Analysis GC-MS Analysis Pheromone_Gland_Extraction->GC_MS_Analysis Chemical Profile GC_EAD GC-EAD GC_MS_Analysis->GC_EAD Identify Active Peaks Behavioral_Assay Behavioral Assay (Wind Tunnel/Field) GC_EAD->Behavioral_Assay Candidate Compounds Structure_Confirmation Structure Confirmation Behavioral_Assay->Structure_Confirmation Confirm Activity Synthetic_Standards Synthesis of Standards Synthetic_Standards->Structure_Confirmation Pheromone_Identification Pheromone Identified Structure_Confirmation->Pheromone_Identification

Caption: Workflow for the identification of insect sex pheromones.

Signaling Pathway for Pheromone Reception

The detection of pheromone molecules by the male moth's antenna initiates a signal transduction cascade that ultimately leads to a behavioral response.

Pheromone_Reception_Pathway Pheromone This compound PBP Pheromone Binding Protein Pheromone->PBP Binding OR Odorant Receptor (OR) PBP->OR Transport & Delivery G_Protein G-Protein OR->G_Protein Activation Second_Messenger Second Messenger Cascade G_Protein->Second_Messenger Ion_Channel Ion Channel Opening Second_Messenger->Ion_Channel Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Brain Brain (Antennal Lobe) Action_Potential->Brain Signal to Brain Behavior Behavioral Response Brain->Behavior

Caption: Generalized signaling pathway for pheromone reception in moths.

Conclusion and Future Directions

This compound stands out as a crucial sex pheromone for several species of tiger moths, playing a vital role in their reproductive success. The quantitative data from Holomelina lamae highlights the significant investment in the production of this specific compound. The detailed experimental protocols provided in this guide offer a framework for further research into the chemical ecology of these fascinating insects.

Despite the knowledge accumulated, several key areas warrant further investigation. The stereochemistry of the naturally produced this compound and the differential activity of its (R)- and (S)-enantiomers remain to be elucidated. Such studies are critical for a complete understanding of the pheromone's specificity and for the development of highly effective synthetic lures for monitoring and control. Furthermore, a detailed elucidation of the biosynthetic pathway using radiolabeled precursors would provide definitive evidence for the proposed metabolic route. Continued research in these areas will undoubtedly uncover more of the intricate details of chemical communication in tiger moths and contribute to the development of innovative and environmentally benign pest management strategies.

References

The Biosynthesis of 2-Methylheptadecane: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Metabolic Pathways, Key Enzymes, and Experimental Methodologies Involved in the Synthesis of a Key Methyl-Branched Cuticular Hydrocarbon.

Introduction

2-Methylheptadecane is a methyl-branched cuticular hydrocarbon (MBCH) found on the epicuticle of many insects.[1][2] These compounds are crucial for preventing desiccation, acting as a waterproofing layer that was a key evolutionary innovation for terrestrial life.[3] Beyond this fundamental protective role, this compound and other MBCHs serve as critical semiochemicals. They function as contact pheromones and kairomones, mediating complex behaviors such as species, gender, and nest-mate recognition.[4] The specific composition and stereochemistry of these molecules convey precise information, making their biosynthetic pathways a subject of intense research for applications in pest management, chemical ecology, and drug development. This guide provides a detailed technical overview of the known biosynthetic pathways of this compound, the enzymes involved, and the experimental protocols used to elucidate these processes.

Core Biosynthetic Pathway of this compound

The synthesis of this compound is an intricate process rooted in fatty acid metabolism, primarily occurring in specialized insect cells called oenocytes.[3] The pathway can be broadly divided into three main stages: 1) initiation and elongation of a branched-chain fatty acid, 2) reduction to a fatty aldehyde, and 3) final oxidative decarbonylation to the hydrocarbon.

The process begins with the foundational building blocks from primary metabolism. A specialized Fatty Acid Synthase (FAS) initiates the process. For methyl-branched hydrocarbons, the key step is the incorporation of a methylmalonyl-CoA unit, derived from propionyl-CoA, instead of the usual malonyl-CoA at a specific point during chain elongation.[1] This establishes the methyl branch. The fatty acid chain is then further extended by elongase enzyme complexes (ELOVLs) to produce a very-long-chain fatty acyl-CoA (VLC-acyl-CoA). This VLC-acyl-CoA is subsequently reduced to a very-long-chain aldehyde by a fatty acyl-CoA reductase. The final and definitive step is the oxidative decarbonylation of the C18 aldehyde, catalyzed by a specific cytochrome P450 enzyme (CYP4G), which cleaves off a carbon atom to yield the final C17 hydrocarbon, this compound.

2_Methylheptadecane_Biosynthesis cluster_0 Fatty Acid Synthesis & Elongation cluster_1 Reduction & Decarbonylation Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA FAS Fatty Acid Synthase (FAS) Methylmalonyl_CoA->FAS Malonyl_CoA->FAS Elongase Elongase (ELOVL) FAS->Elongase Fatty Acyl-CoA VLC_Acyl_CoA Very-Long-Chain Acyl-CoA (C18) Elongase->VLC_Acyl_CoA Reductase Fatty Acyl-CoA Reductase VLC_Acyl_CoA->Reductase Aldehyde 2-Methyloctadecanal (C18 Aldehyde) Reductase->Aldehyde CYP4G Oxidative Decarbonylase (CYP4G Family) Aldehyde->CYP4G Product This compound (C17 Hydrocarbon) CYP4G->Product

Caption: General biosynthetic pathway for this compound in insects.

Key Enzymes and Their Roles

The biosynthesis of this compound is a concerted effort of several enzyme families, each playing a specific and critical role. The table below summarizes these key enzymatic players.

Enzyme ClassSpecific Enzyme(s) (Example)Role in PathwaySubstrate(s)Product(s)
Fatty Acid Synthase (FAS) Specialized FASInitiates fatty acid synthesis and incorporates the methyl branch.Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoABranched-chain fatty acyl-CoA
Fatty Acid Elongase ELOVL familyIteratively extends the carbon chain of the fatty acyl-CoA.Fatty acyl-CoA, Malonyl-CoAVery-long-chain acyl-CoA (VLC-acyl-CoA)
Fatty Acyl-CoA Reductase FAR familyReduces the very-long-chain acyl-CoA to an aldehyde.VLC-acyl-CoAVery-long-chain aldehyde
Oxidative Decarbonylase Cytochrome P450 (CYP4G family)Catalyzes the final step, removing a carbon atom to form the hydrocarbon.Very-long-chain aldehyden-1 Hydrocarbon (e.g., this compound) + CO2

Quantitative Data Summary

Quantitative data on the specific kinetics and yields for this compound biosynthesis are not extensively detailed in the literature. However, studies on related cuticular hydrocarbon synthesis provide valuable context. For instance, in insecticide-resistant Anopheles gambiae mosquitoes, an increase in the expression of the CYP4G16 enzyme is associated with a thicker epicuticle and a significant (~29%) increase in total cuticular hydrocarbon content. While not specific to this compound, this highlights the rate-limiting potential of the final decarbonylation step. Further research is required to quantify the precise enzymatic efficiencies and precursor fluxes dedicated to the synthesis of individual methyl-branched alkanes.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound relies on a combination of chemical analysis, molecular biology, and biochemistry. Below are detailed methodologies for key experiments.

Cuticular Hydrocarbon (CHC) Extraction and Analysis by GC-MS

This protocol is used to identify and quantify the composition of CHCs, including this compound, from an insect specimen.

Methodology:

  • Sample Collection: Collect individual or pooled insect specimens. Anesthetize them by cooling.

  • Extraction: Fully submerge the insect(s) in a glass vial containing a non-polar solvent, typically 300-500 µL of n-hexane.[4][5] Agitate gently for 5-10 minutes.

  • Internal Standard: Add a known amount of an internal standard (e.g., docosane or another alkane not present in the sample) to the hexane extract for quantification.

  • Purification (Optional): To remove more polar lipids, the crude extract can be passed through a small silica gel column, eluting the hydrocarbon fraction with fresh hexane.[6]

  • Concentration: Reduce the solvent volume under a gentle stream of nitrogen gas to concentrate the sample.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the concentrated extract into a gas chromatograph-mass spectrometer (GC-MS).[6]

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program is: hold at 40°C for 3 min, ramp to 260°C at 30°C/min, then ramp to 300°C at 15°C/min, and hold for 15-20 min.[6] Use helium as the carrier gas.

    • MS Conditions: Use Electron Impact (EI) ionization to generate fragmentation patterns. The mass spectra, combined with retention times compared to standards, are used to identify this compound and other CHCs.

    • Quantification: Calculate the amount of each hydrocarbon by comparing its peak area to that of the internal standard.[6]

CHC_Analysis_Workflow start Start: Collect Insect Sample extraction 1. Solvent Extraction (n-Hexane) start->extraction add_is 2. Add Internal Standard (e.g., Docosane) extraction->add_is concentrate 3. Concentrate Sample (Nitrogen Stream) add_is->concentrate gcms 4. GC-MS Analysis concentrate->gcms identification 5. Peak Identification (Retention Time & Mass Spectra) gcms->identification quantification 6. Quantification (vs. Internal Standard) identification->quantification end End: CHC Profile Data quantification->end

Caption: Experimental workflow for the analysis of cuticular hydrocarbons.
Functional Gene Analysis using RNA Interference (RNAi)

This protocol is used to confirm the function of a candidate gene (e.g., a specific elongase or CYP4G enzyme) in the biosynthesis of this compound.

Methodology:

  • dsRNA Synthesis:

    • Identify a unique ~300-500 bp region of the target gene.

    • Amplify this region using PCR with primers that include T7 promoter sequences on both ends.

    • Use an in vitro transcription kit (e.g., MEGAscript™ T7 Transcription Kit) to synthesize double-stranded RNA (dsRNA) from the PCR product.

    • Purify and quantify the dsRNA, then dilute to a working concentration (e.g., 1-5 µg/µL) in injection buffer.

  • Microinjection:

    • Anesthetize insects (e.g., pupae or adults) on a cold plate.

    • Using a microinjection system, inject a small volume (e.g., 50-200 nL) of the dsRNA solution into the insect's hemocoel.[7]

    • As a control, inject a separate group of insects with dsRNA targeting a non-related gene (e.g., GFP).

  • Incubation and Phenotype Analysis:

    • Allow the insects to recover and incubate them for several days (e.g., 3-7 days) to allow for gene knockdown.

    • Verify the knockdown efficiency by extracting RNA from a subset of insects and performing RT-qPCR to measure the target gene's mRNA levels.[7]

    • Assess the biological phenotype by extracting and analyzing the CHC profile of the remaining insects using the GC-MS protocol described above. A significant reduction or absence of this compound in the treatment group compared to the control group confirms the gene's role in its synthesis.

In Vitro Enzyme Assay for Oxidative Decarbonylase (CYP4G) Activity

This biochemical assay directly tests the ability of a candidate CYP4G enzyme to convert a fatty aldehyde into a hydrocarbon.

Methodology:

  • Recombinant Enzyme Expression:

    • Clone the full-length cDNA of the candidate CYP4G gene into an expression vector, often as a fusion protein with its redox partner, cytochrome P450 reductase (CPR).

    • Express the fusion protein in a heterologous system, such as Sf9 insect cells (using a baculovirus system) or E. coli.

    • Prepare microsomes from the cells expressing the recombinant protein.[8]

  • Enzyme Reaction:

    • Set up a reaction mixture containing the microsomal preparation, a buffer system, and an NADPH-generating system (as P450 enzymes require electrons from NADPH).

    • Initiate the reaction by adding the aldehyde substrate (e.g., 2-methyloctadecanal).

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

  • Product Analysis:

    • Stop the reaction and extract the lipids with a non-polar solvent like hexane.

    • Analyze the hexane extract by GC-MS.

    • The presence of a peak corresponding to this compound in the reaction with the enzyme but not in control reactions (e.g., without enzyme or without NADPH) provides direct evidence of the enzyme's decarbonylase activity.

Gene_Function_Workflow cluster_0 In Vivo Validation cluster_1 In Vitro Confirmation gene_id Identify Candidate Gene (e.g., CYP4G) dsrna Synthesize dsRNA gene_id->dsrna inject Inject dsRNA into Insect (RNAi) dsrna->inject phenotype Analyze CHC Profile (GC-MS) inject->phenotype result1 Result: Altered This compound Level? phenotype->result1 express Express Recombinant Protein result1->express Yes assay Perform In Vitro Assay (Aldehyde Substrate + Enzyme) express->assay product Analyze Products (GC-MS) assay->product result2 Result: this compound Produced? product->result2 conclusion Conclusion: Gene Function Confirmed result2->conclusion Yes

Caption: Workflow for functional validation of a biosynthetic gene.

Conclusion

The biosynthesis of this compound is a specialized extension of the fatty acid synthesis machinery, culminating in a unique oxidative decarbonylation step. While the overall pathway is well-established, particularly in insects, significant opportunities for research remain. Key areas for future investigation include the precise substrate specificities of the fatty acid synthases and elongases that determine the position of the methyl branch, the regulatory mechanisms that control the flux through the pathway, and the full range of organisms capable of this synthesis. A deeper understanding of these pathways, facilitated by the robust experimental protocols outlined here, will continue to advance the fields of chemical ecology, evolutionary biology, and the development of novel biochemicals and pest control strategies.

References

Olfactory Response of Insects to 2-Methylheptadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptadecane is a branched-chain alkane that has been identified as a key semiochemical, primarily functioning as a sex pheromone in several species of tiger moths (family Arctiidae). This technical guide provides an in-depth overview of the olfactory response of insects to this compound, focusing on the underlying physiological mechanisms and the experimental methodologies used to elucidate them. While this compound is a known attractant for species within the Holomelina aurantiaca complex, Holomelina laeta, and for the Isabella tiger moth (Pyrrharctia isabella), a comprehensive review of publicly available scientific literature reveals a notable lack of specific quantitative data on the electrophysiological and behavioral responses to this compound.[1] This guide, therefore, presents the established experimental protocols in detail, offering a framework for future quantitative studies.

Data Presentation

Table 1: Electroantennogram (EAG) Response to this compound

Insect SpeciesSexAge (days)Antenna PreparationStimulus Concentration (µg in solvent)Mean EAG Response (mV ± SEM)N
Holomelina aurantiacaMale2-3Excised1Data not available-
10Data not available-
100Data not available-
Pyrrharctia isabellaMale2-3Intact1Data not available-
10Data not available-
100Data not available-
Holomelina laetaMale2-3Excised1Data not available-
10Data not available-
100Data not available-

Table 2: Single Sensillum Recording (SSR) Response to this compound

Insect SpeciesSensillum TypeOlfactory Sensory NeuronStimulus Concentration (µg in solvent)Spontaneous Firing Rate (spikes/s ± SEM)Stimulus-Evoked Firing Rate (spikes/s ± SEM)N
Holomelina aurantiacaTrichoidA10Data not availableData not available-
B10Data not availableData not available-
Pyrrharctia isabellaTrichoidA10Data not availableData not available-
B10Data not availableData not available-
Holomelina laetaTrichoidA10Data not availableData not available-
B10Data not availableData not available-

Table 3: Behavioral Response in Wind Tunnel Bioassay to this compound

Insect SpeciesSexAge (days)Stimulus Dose (µg on dispenser)% Taking Flight% Upwind Flight% Source ContactN
Holomelina aurantiacaMale2-310Data not availableData not availableData not available-
100Data not availableData not availableData not available-
Pyrrharctia isabellaMale2-310Data not availableData not availableData not available-
100Data not availableData not availableData not available-
Holomelina laetaMale2-310Data not availableData not availableData not available-
100Data not availableData not availableData not available-

Experimental Protocols

The following are detailed methodologies for the key experiments used to study insect olfactory responses. These protocols are based on established practices in the field and can be adapted for studying the effects of this compound on tiger moths.

Electroantennography (EAG)

EAG is a technique used to measure the summed electrical potential from the entire antenna in response to an odorant stimulus. It provides a measure of the overall olfactory sensitivity of the antenna.

Methodology:

  • Insect Preparation:

    • An adult tiger moth (e.g., Holomelina aurantiaca) is immobilized. This can be done by restraining it in a pipette tip with the head protruding or by fixing it to a wax block.

    • The antennae are positioned and held in place with fine forceps or clay.

  • Electrode Preparation and Placement:

    • Glass capillary microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., Ringer's solution).

    • The recording electrode is placed in contact with the distal end of the antenna. This can be achieved by either slipping the tip of the antenna into the electrode or by making a small cut at the tip and inserting the electrode.

    • The reference electrode is inserted into the insect's head, typically in the compound eye or the base of the antenna.

  • Odorant Delivery:

    • A solution of this compound in a solvent (e.g., hexane or paraffin oil) at a known concentration is applied to a piece of filter paper.

    • The filter paper is placed inside a Pasteur pipette.

    • A purified and humidified air stream is continuously passed over the antenna.

    • A puff of air is passed through the odorant-containing pipette, introducing the stimulus into the continuous air stream.

  • Data Recording and Analysis:

    • The electrical potential difference between the recording and reference electrodes is amplified and recorded.

    • The amplitude of the negative deflection (depolarization) in millivolts (mV) is measured as the EAG response.

    • Responses are typically normalized by subtracting the response to a solvent control.

Single Sensillum Recording (SSR)

SSR is a more refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum. This provides detailed information about the specificity and sensitivity of individual neurons.

Methodology:

  • Insect Preparation:

    • The insect is immobilized as in the EAG protocol. The antenna is carefully positioned to allow access to individual sensilla under a high-power microscope.

  • Electrode Placement:

    • A sharp tungsten or glass recording electrode is inserted through the cuticle at the base of a target sensillum (e.g., a long trichoid sensillum, which typically houses pheromone-sensitive neurons).

    • A reference electrode is placed in the insect's eye or hemolymph.

  • Odorant Delivery:

    • The odorant delivery system is similar to that used for EAG, with a continuous humidified air stream directed at the antenna.

    • A pulse of this compound is introduced into the airstream.

  • Data Recording and Analysis:

    • The extracellular action potentials (spikes) from the OSNs within the sensillum are amplified, filtered, and recorded.

    • The number of spikes in a defined period before and after the stimulus is counted.

    • The response is typically quantified as the increase in spike frequency (spikes per second) over the spontaneous firing rate.

Behavioral Bioassay (Wind Tunnel)

Wind tunnel assays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates a natural odor plume.

Methodology:

  • Wind Tunnel Setup:

    • A glass or plexiglass wind tunnel with a controlled, laminar airflow (e.g., 0.3-0.5 m/s) is used.

    • The tunnel is illuminated with red light to avoid influencing the behavior of nocturnal insects.

  • Odor Source:

    • A specific dose of this compound is applied to a dispenser (e.g., a rubber septum or filter paper).

    • The dispenser is placed at the upwind end of the tunnel.

  • Insect Release and Observation:

    • Individual male tiger moths, previously conditioned in a dark, quiet environment, are released onto a platform at the downwind end of the tunnel.

    • The behavior of each moth is observed and recorded for a set period (e.g., 3-5 minutes).

  • Data Quantification:

    • A series of behaviors are scored, including:

      • Activation: Wing fanning, antennal movement.

      • Take-off: Initiation of flight.

      • Upwind flight: Oriented flight towards the odor source.

      • Source contact: Landing on or near the odor dispenser.

    • The percentage of insects exhibiting each behavior is calculated.

Mandatory Visualizations

Signaling Pathway

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_neuron Neuron Activity Odorant This compound Pore Pore Tubule OBP Odorant Binding Protein (OBP) OR_Complex Odorant Receptor (OR-Orco Complex) Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel OSN Olfactory Sensory Neuron (OSN) Dendrite Depolarization Membrane Depolarization Action_Potential Action Potential Generation Brain Signal to Brain (Antennal Lobe)

Caption: General insect olfactory signaling pathway.

Experimental Workflows

Experimental_Workflows cluster_eag Electroantennography (EAG) Workflow cluster_ssr Single Sensillum Recording (SSR) Workflow cluster_wind Wind Tunnel Bioassay Workflow EAG_Prep Insect Immobilization & Antenna Positioning EAG_Electrodes Electrode Placement (Recording & Reference) EAG_Prep->EAG_Electrodes EAG_Stim Odorant Stimulation (Puff Delivery) EAG_Electrodes->EAG_Stim EAG_Record Record Summed Potential (mV) EAG_Stim->EAG_Record SSR_Prep Insect Immobilization & Sensillum Localization SSR_Electrodes Electrode Insertion (at Sensillum Base) SSR_Prep->SSR_Electrodes SSR_Stim Odorant Stimulation (Puff Delivery) SSR_Electrodes->SSR_Stim SSR_Record Record Action Potentials (Spike Frequency) SSR_Stim->SSR_Record Wind_Setup Wind Tunnel Setup & Odor Dispenser Placement Wind_Release Insect Release (Downwind) Wind_Setup->Wind_Release Wind_Observe Behavioral Observation Wind_Release->Wind_Observe Wind_Quantify Quantify Responses (% Responding) Wind_Observe->Wind_Quantify

Caption: Standard experimental workflows for insect olfaction studies.

References

The Ecological Significance of 2-Methylheptadecane and Branched Alkanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes, a class of cuticular hydrocarbons (CHCs), play a pivotal role in the chemical ecology of insects. This technical guide focuses on the ecological significance of 2-methylheptadecane, a prominent branched alkane, and related compounds. It serves as a comprehensive resource, detailing their function as semiochemicals, particularly as sex pheromones in tiger moths (Arctiidae), their biosynthesis, and the signaling pathways they trigger. This guide also provides a compilation of quantitative data and detailed experimental protocols for their study, aiming to facilitate further research and application in areas such as pest management and drug development.

Introduction: The Silent Language of Branched Alkanes

In the intricate world of insect communication, chemical signals are the predominant language. Among the vast vocabulary of these signals, cuticular hydrocarbons (CHCs) are fundamental. These lipids, primarily found on the insect's cuticle, serve a dual purpose: preventing desiccation and acting as a rich source of information for intra- and interspecific communication.[1] Branched alkanes, particularly methyl-branched hydrocarbons (MBCHs), are a significant class of CHCs that have evolved to function as specific chemical messengers, influencing behaviors such as mating, aggregation, and social recognition.[2]

This compound, a C18 methyl-branched alkane, has been identified as a key sex pheromone in several species of tiger moths, including many in the Holomelina aurantiaca complex, Holomelina laeta, and Pyrrharctia isabella.[3][4] Its specificity and potency in eliciting behavioral responses in male moths underscore its ecological importance and make it a subject of great interest for a deeper understanding of chemical communication and for the development of targeted pest control strategies. This guide provides an in-depth exploration of the multifaceted roles of this compound and other branched alkanes in insect ecology.

Ecological Roles of this compound and Branched Alkanes

The primary ecological role of this compound is as a sex pheromone, a chemical attractant released by female moths to lure conspecific males for mating.[3] Beyond this critical function, branched alkanes, as part of the complex CHC profile, contribute to various other ecological interactions.

  • Species Recognition and Reproductive Isolation: The specific structure and blend of CHCs, including branched alkanes, act as a "chemical signature" that allows insects to recognize members of their own species.[1] In closely related species, subtle differences in the type or ratio of branched alkanes can contribute to reproductive isolation by preventing interbreeding.[3]

  • Waterproofing and Desiccation Resistance: The waxy layer of CHCs on the insect cuticle is crucial for preventing water loss, a critical adaptation for terrestrial life. The inclusion of branched alkanes lowers the melting point of the cuticular wax, maintaining its flexibility over a range of temperatures and enhancing its waterproofing properties.[5]

  • Social Insect Communication: In social insects like ants and bees, branched alkanes are integral to nestmate recognition, allowing colony members to distinguish between kin and non-kin.[6]

Biosynthesis of this compound and Branched Alkanes

The biosynthesis of branched alkanes in insects is a specialized modification of the fatty acid synthesis pathway. It occurs primarily in specialized cells called oenocytes.[2] The process involves the elongation of a fatty acid chain with the incorporation of methyl branches.

The general proposed pathway for the biosynthesis of a methyl-branched alkane like this compound involves the following key steps:

  • Initiation: The synthesis is initiated with a standard acetyl-CoA primer.

  • Elongation and Branching: The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA. The methyl branch is introduced by the incorporation of a methylmalonyl-CoA substrate in place of a malonyl-CoA at a specific step in the elongation process.[2] The stereochemistry of the methyl branch is likely determined by a stereoselective reduction step.[2]

  • Reduction and Decarbonylation: The resulting methyl-branched fatty acid is then reduced to a fatty aldehyde and subsequently decarbonylated to yield the final methyl-branched alkane.[7]

Biosynthesis_of_2_Methylheptadecane cluster_0 Fatty Acid Synthase (FAS) Complex cluster_1 Post-FAS Modification Acetyl-CoA Acetyl-CoA Elongation_Cycle Elongation Cycles Acetyl-CoA->Elongation_Cycle Malonyl-CoA Malonyl-CoA Malonyl-CoA->Elongation_Cycle Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Elongation_Cycle Branch Insertion Fatty_Acyl-CoA Methyl-branched Fatty Acyl-CoA Elongation_Cycle->Fatty_Acyl-CoA Fatty_Aldehyde Methyl-branched Fatty Aldehyde Fatty_Acyl-CoA->Fatty_Aldehyde Reduction This compound This compound Fatty_Aldehyde->this compound Decarbonylation

Figure 1: Proposed biosynthetic pathway for this compound.

Pheromone Reception and Signaling

The detection of this compound by male moths is a highly sensitive and specific process that occurs on their antennae. This process initiates a signaling cascade that ultimately leads to a behavioral response, such as upwind flight towards the female.

The general mechanism of pheromone reception in moths can be summarized as follows:

  • Pheromone Binding: Pheromone molecules enter the pores of the olfactory sensilla on the male's antennae and bind to Pheromone Binding Proteins (PBPs) present in the sensillar lymph.[8][9]

  • Receptor Activation: The PBP-pheromone complex transports the hydrophobic pheromone to the dendritic membrane of an Olfactory Receptor Neuron (ORN) and facilitates its binding to a specific Olfactory Receptor (OR).[8][10]

  • Signal Transduction: The binding of the pheromone to the OR activates a G-protein-coupled signaling cascade, often involving the production of second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).[2]

  • Ion Channel Opening and Depolarization: The second messengers lead to the opening of ion channels, causing a depolarization of the ORN membrane and the generation of an action potential.[2]

  • Signal Transmission to the Brain: The action potential travels down the axon of the ORN to the antennal lobe of the brain, where the information is processed, leading to a behavioral response.[4]

Pheromone_Signaling_Pathway cluster_0 Sensillar Lymph cluster_1 ORN Dendritic Membrane Pheromone This compound PBP PBP Pheromone->PBP PBP_Pheromone PBP-Pheromone Complex Pheromone->PBP_Pheromone PBP->PBP_Pheromone OR Olfactory Receptor (OR) PBP_Pheromone->OR G_Protein G-Protein OR->G_Protein activates PLC PLC G_Protein->PLC activates Ion_Channel Ion Channel PLC->Ion_Channel opens via 2nd messengers Depolarization Depolarization Ion_Channel->Depolarization leads to Action Potential to Brain Action Potential to Brain Depolarization->Action Potential to Brain Pheromone_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis A Insect Collection (e.g., Tiger Moths) B Pheromone Gland Dissection or Whole Body Wash A->B C Hexane Extraction B->C D Extract Concentration C->D E GC-MS Injection D->E F Separation on Capillary Column E->F G Mass Spectral Analysis F->G H Compound Identification (Mass Spectra & Retention Time) G->H I Quantification H->I

References

Synthesis of 2-Methylheptadecane for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-methylheptadecane, a branched-chain alkane with significance in chemical ecology and potential applications in biofuel and analytical chemistry. The document details synthetic methodologies, experimental protocols, and relevant biological context to support research and development activities.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₈H₃₈. It is a known sex pheromone of the tiger moth (Arctiidae family), playing a crucial role in chemical communication for mating.[1][2][3] Beyond its role in entomology, this compound is also investigated as a component of diesel surrogate fuels and utilized as a reference standard in analytical chemistry.[2][4] Its well-defined structure and biological activity make it a valuable molecule for a range of research purposes. This guide focuses on accessible and reliable methods for its laboratory-scale synthesis.

Physicochemical and Spectroscopic Data

A summary of the key physical and analytical data for this compound is presented below. This information is critical for the identification and characterization of the synthesized product.

PropertyValueReference
Molecular Formula C₁₈H₃₈[5]
Molecular Weight 254.50 g/mol [5]
CAS Number 1560-89-0[5]
Boiling Point 311.05 °C[6]
Melting Point 6 °C[6]
Density 0.7761 g/cm³[6]
Refractive Index 1.4357[6]
¹H NMR A multiplet at ~0.85 ppm (methyl protons) and a broad singlet at ~1.2 ppm (methylene protons).[7][7]
¹³C NMR Distinct signals corresponding to the 18 carbon atoms, allowing for unambiguous structural confirmation.[7][7]
Mass Spectrum (EI) Characteristic fragmentation pattern for a 2-methyl alkane, with a series of fragment ions separated by 14 mass units (-CH₂-).[7][8][7][8]

Synthetic Methodologies

Several synthetic routes can be employed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. The most common approaches include the Grignard reaction, the Wittig olefination followed by hydrogenation, and the Henry nitroaldol reaction.

Grignard Reaction

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of this compound synthesis, this involves the reaction of a Grignard reagent with a suitable carbonyl compound. A plausible route is the reaction of a pentadecyl magnesium halide with acetone, followed by dehydration and hydrogenation of the resulting alkene. A more direct approach involves the reaction of a Grignard reagent with a long-chain ketone.

Wittig Reaction

The Wittig reaction is another cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[5][9][10] This method involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone. For the synthesis of this compound, a suitable strategy would be the reaction of a C16 aldehyde with isopropyltriphenylphosphonium halide to form 2-methylheptadec-2-ene, which is then hydrogenated to the final product. The key advantage of the Wittig reaction is the unambiguous placement of the double bond.[11]

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[11][12][13] A two-step synthesis of this compound using the Henry reaction has been reported.[2] This approach involves the reaction of a nitroalkane with a long-chain aldehyde to form a β-nitro alcohol, which can then be converted to the target alkane through subsequent reduction and deoxygenation steps.[13][14]

Experimental Protocols

This section provides a detailed, plausible experimental protocol for the synthesis of this compound via the Grignard reaction, followed by purification.

Synthesis of 2-Methylheptadecan-2-ol via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 1-Bromopentadecane

  • Anhydrous diethyl ether

  • Acetone, anhydrous

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine.

  • Add a solution of 1-bromopentadecane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, which will be indicated by the disappearance of the iodine color and the formation of a cloudy solution.

  • Once the reaction has started, add the remaining 1-bromopentadecane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Add a solution of anhydrous acetone (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude 2-methylheptadecan-2-ol.

Dehydration of 2-Methylheptadecan-2-ol and Hydrogenation

Materials:

  • Crude 2-methylheptadecan-2-ol

  • Anhydrous p-toluenesulfonic acid

  • Toluene

  • Palladium on carbon (10%)

  • Ethanol

  • Hydrogen gas

Procedure:

  • Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture using a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude alkene mixture (2-methylheptadec-1-ene and 2-methylheptadec-2-ene).

  • Hydrogenation: Dissolve the crude alkene in ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% palladium on carbon.

  • Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC or GC until the alkene is fully consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

Procedure:

  • Prepare a silica gel column using hexane as the eluent.[15]

  • Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.

  • Elute the column with hexane.[15]

  • Collect fractions and monitor by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain pure this compound.

Biological Context: Pheromone Signaling

As a sex pheromone, this compound plays a vital role in the reproductive cycle of tiger moths. The detection of this chemical signal by male moths initiates a cascade of neuronal events leading to mating behavior. The general pathway for insect pheromone signaling is a valuable model for understanding the biological activity of this compound.

Generalized Insect Pheromone Signaling Pathway

The process begins with the pheromone molecule entering the pores of the olfactory sensilla on the male moth's antennae.[1] Inside the sensillum lymph, the hydrophobic pheromone is bound by a Pheromone Binding Protein (PBP).[3][16] This PBP-pheromone complex then interacts with an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[7][17] This interaction can trigger either an ionotropic (ligand-gated ion channel) or a metabotropic (G-protein coupled) signaling cascade, leading to the depolarization of the ORN and the generation of an action potential.[1][4] This signal is then transmitted to the antennal lobe of the brain for processing.[7]

Pheromone_Signaling_Pathway Pheromone This compound (Pheromone) Sensillum Sensillum Pore Pheromone->Sensillum Enters PBP Pheromone Binding Protein (PBP) Sensillum->PBP Binds to OR Odorant Receptor (OR) PBP->OR Interacts with ORN Olfactory Receptor Neuron (ORN) OR->ORN Signal Signal Transduction (Ionotropic/Metabotropic) ORN->Signal AP Action Potential Signal->AP Generates Brain Antennal Lobe (Brain) AP->Brain Transmits to

Generalized Insect Pheromone Signaling Pathway.

Conclusion

The synthesis of this compound is achievable through several established organic chemistry reactions. The Grignard reaction provides a reliable and high-yielding route for its preparation on a laboratory scale. Understanding its synthesis is crucial for researchers in chemical ecology studying insect communication, as well as for those in the fields of biofuel development and analytical chemistry. The provided experimental protocol and biological context serve as a foundational guide for the successful synthesis and application of this important semiochemical.

Workflow and Logical Relationships

The overall process for the synthesis and characterization of this compound involves a logical sequence of steps, from selecting a synthetic route to final product analysis.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (e.g., 1-Bromopentadecane, Acetone) Grignard Grignard Reaction Start->Grignard Dehydration Dehydration Grignard->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation Crude Crude this compound Hydrogenation->Crude Column Column Chromatography Crude->Column Pure Pure this compound Column->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR GCMS GC-MS Analysis Pure->GCMS

Workflow for the Synthesis and Analysis of this compound.

References

An In-Depth Technical Guide to the Synthesis of 2-Methylheptadecane via the Henry Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a two-step synthetic pathway for the production of 2-Methylheptadecane, a significant pheromone component of the tiger moth, utilizing the Henry (nitroaldol) reaction. This method provides a straightforward approach to this long-chain alkane.

Core Synthesis Strategy

The synthesis of this compound via the Henry reaction is a two-step process, as established by Ballini & Bosica (1993).[1] The foundational steps involve:

  • The Henry Reaction: A base-catalyzed carbon-carbon bond formation between a long-chain aldehyde and a nitroalkane. This reaction is also known as a nitroaldol reaction.[2][3]

  • Reductive Denitration: The removal of the nitro group from the intermediate to yield the final alkane product.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactantsReagents/CatalystsSolventTemperatureReaction TimeYield
1. Henry Reaction Hexadecanal, NitroethaneBase (e.g., Amberlyst A-21)Not specifiedNot specifiedNot specifiedNot specified
2. Reductive Denitration 16-Nitro-17-methyl-heptadecan-15-olTributyltin hydride, AIBNTolueneRefluxNot specifiedNot specified

Note: Specific quantitative data from the primary literature by Ballini & Bosica (1993) is not publicly available. The data presented represents a general protocol for these reaction types.

Experimental Protocols

Step 1: Henry Reaction (Nitroaldol Reaction)

This initial step involves the condensation of a long-chain aldehyde (hexadecanal) with nitroethane to form a β-nitro alcohol.

General Protocol:

  • To a stirred solution of hexadecanal in a suitable solvent, add an equimolar amount of nitroethane.

  • Introduce a catalytic amount of a base. While various bases can be used, solid-supported bases like Amberlyst A-21 are often employed for easier work-up.

  • The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The resulting crude β-nitro alcohol (16-Nitro-17-methyl-heptadecan-15-ol) is then purified, typically by column chromatography.

Step 2: Reductive Denitration

The second step involves the removal of the nitro group from the β-nitro alcohol intermediate to yield this compound. A common method for this transformation is through a radical-mediated denitration using tributyltin hydride.

General Protocol:

  • Dissolve the purified 16-Nitro-17-methyl-heptadecan-15-ol in a suitable solvent, such as toluene.

  • Add a molar excess of tributyltin hydride and a radical initiator, such as azobisisobutyronitrile (AIBN).

  • The reaction mixture is heated to reflux. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield this compound. It is important to note that organotin compounds are toxic, and appropriate handling and purification procedures should be employed.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Henry Reaction cluster_step2 Step 2: Reductive Denitration Hexadecanal Hexadecanal Henry_Reaction Henry Reaction (Base-Catalyzed) Hexadecanal->Henry_Reaction Nitroethane Nitroethane Nitroethane->Henry_Reaction Beta_Nitro_Alcohol 16-Nitro-17-methyl- heptadecan-15-ol Henry_Reaction->Beta_Nitro_Alcohol Denitration Reductive Denitration (Tributyltin Hydride, AIBN) Beta_Nitro_Alcohol->Denitration Final_Product This compound Denitration->Final_Product

Caption: A diagram illustrating the two-step synthesis of this compound.

References

Spectroscopic Analysis of 2-Methylheptadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-methylheptadecane, a long-chain branched alkane. Due to the limited availability of experimentally published spectra for this specific compound, this guide presents a detailed, predicted spectroscopic profile based on established principles of NMR and IR spectroscopy and data from analogous long-chain alkanes. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the 1H NMR, 13C NMR, and IR spectra of this compound. These predictions are derived from typical values for aliphatic hydrocarbons and take into account the specific structural features of the molecule.

Predicted 1H NMR Data (CDCl3, 400 MHz)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
C1-H3 & C2-CH3~ 0.88Multiplet6H~ 6.8
C17-H3~ 0.88Triplet3H~ 7.0
C3-H2 to C16-H2~ 1.25Broad Singlet28H-
C2-H~ 1.55Multiplet1H~ 6.8

Note: The signals for the terminal methyl group (C17) and the methyl groups at the branched end (C1 and the C2-methyl) are expected to overlap, forming a complex multiplet around 0.88 ppm[1]. The long chain of methylene groups will produce a large, broad signal around 1.25 ppm[1].

Predicted 13C NMR Data (CDCl3, 100 MHz)

As an asymmetrical molecule, this compound is expected to show 18 distinct signals in its 13C NMR spectrum[1]. The predicted chemical shifts are based on established values for long-chain and branched alkanes.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 & C2-CH3~ 22.7
C17~ 14.1
C2~ 34.5
C3~ 39.2
C4~ 27.5
C5-C14~ 29.7 - 30.0
C15~ 31.9
C16~ 22.7

Note: The chemical shifts for the central methylene carbons (C5-C14) are very similar and may overlap significantly, even at high field strengths[1]. The carbons closer to the ends of the chain and the branch point will have more distinct chemical shifts.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of an alkane is characterized by C-H and C-C bond vibrations.

Wavenumber (cm-1)IntensityAssignment
2955 - 2965StrongC-H Asymmetric Stretch (CH3)
2870 - 2880MediumC-H Symmetric Stretch (CH3)
2920 - 2930StrongC-H Asymmetric Stretch (CH2)
2850 - 2860MediumC-H Symmetric Stretch (CH2)
1460 - 1470MediumC-H Scissoring (CH2)
1375 - 1385MediumC-H Bending (CH3)
~ 720WeakC-H Rocking (long chain CH2)

Note: The most prominent bands in the IR spectrum of a long-chain alkane are the C-H stretching vibrations just below 3000 cm-1[2][3]. The presence of a weak band around 720 cm-1 is characteristic of a long straight chain of four or more methylene groups[2][4].

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for a liquid hydrocarbon sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and 13C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-25 mg for 1H, 50-100 mg for 13C)

  • Deuterated chloroform (CDCl3)

  • Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak for calibration)

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh the appropriate amount of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl3 containing TMS (0.03% v/v).

    • Gently vortex the vial to ensure the sample is fully dissolved.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup (General Parameters for a 400 MHz Spectrometer):

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • 1H NMR Data Acquisition:

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Use a 30-degree pulse angle.

    • Set the acquisition time to 2-4 seconds.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 8-16 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate all peaks and perform peak picking.

  • 13C NMR Data Acquisition:

    • Switch the spectrometer to the 13C channel.

    • Set the spectral width to approximately 240 ppm, centered around 120 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the acquisition time to 1-2 seconds.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio (typically several hundred to thousands, depending on the sample concentration).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the central peak of the CDCl3 triplet to 77.16 ppm.

    • Perform peak picking.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes of the functional groups present in the molecule.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or other suitable solvent for cleaning

  • Lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are clean and powered on.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The data is typically collected over a range of 4000 to 400 cm-1 with a resolution of 4 cm-1.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm-1).

    • Perform peak picking to identify the wavenumbers of the absorption bands.

    • Correlate the observed absorption bands with known vibrational frequencies for different functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove all traces of the sample.

    • Verify the crystal is clean by collecting a new background spectrum and ensuring no sample peaks are present.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample Chemical Sample (this compound) Dissolve Dissolve in Deuterated Solvent (NMR) or Neat Liquid (IR) Sample->Dissolve Filter Filter (NMR) Dissolve->Filter IR_Acq FTIR-ATR Spectrometer (IR Acquisition) Dissolve->IR_Acq NMR_Acq NMR Spectrometer (1H & 13C Acquisition) Filter->NMR_Acq NMR_Proc Fourier Transform Phase & Baseline Correction Calibration NMR_Acq->NMR_Proc IR_Proc Background Subtraction Peak Picking IR_Acq->IR_Proc NMR_Analysis Analyze Chemical Shifts, Coupling Constants, & Integrals NMR_Proc->NMR_Analysis IR_Analysis Analyze Absorption Frequencies (Functional Groups) IR_Proc->IR_Analysis Structure Structural Elucidation & Compound Confirmation NMR_Analysis->Structure IR_Analysis->Structure

Caption: General workflow for spectroscopic analysis of this compound.

References

The Solubility Profile of 2-Methylheptadecane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-methylheptadecane, a long-chain branched alkane. Due to a lack of extensive quantitative data in publicly available literature for this specific compound, this document focuses on the qualitative solubility profile based on the established principles of "like dissolves like." Furthermore, it offers detailed experimental protocols for determining the solubility of solid organic compounds like this compound in various organic solvents, enabling researchers to generate specific data as required. This guide is intended to be a valuable resource for scientists and professionals in drug development and other research areas where the dissolution of long-chain alkanes is critical.

Introduction to the Solubility of Alkanes

Alkanes, being nonpolar molecules, exhibit solubility behavior primarily governed by van der Waals forces.[1][2] The general principle of "like dissolves like" dictates that alkanes are readily soluble in nonpolar organic solvents, while their solubility in polar solvents is limited.[1][3] Factors influencing the solubility of alkanes include molecular size, branching, and the nature of the solvent. Longer-chain alkanes tend to be less soluble than their shorter-chain counterparts. Branching can also affect solubility, with more compact, branched isomers sometimes exhibiting different solubility from straight-chain alkanes of the same carbon number.[2]

Solubility Profile of this compound

Qualitative Solubility:

  • High Solubility: this compound is expected to be highly soluble in nonpolar solvents such as hexane, heptane, toluene, and other hydrocarbons.[4] This is due to the similar nonpolar nature of both the solute and the solvent, allowing for effective solvation through van der Waals interactions.

  • Moderate to Good Solubility: It is likely to exhibit good to moderate solubility in solvents of intermediate polarity like diethyl ether and chloroform.

  • Low to Negligible Solubility: In polar solvents such as ethanol, methanol, and acetone, this compound is expected to have very low solubility.[5] The strong intermolecular forces (hydrogen bonding) within these polar solvents are not overcome by the weak van der Waals interactions with the nonpolar alkane.

  • Insoluble in Water: this compound is virtually insoluble in water.[1][2]

For illustrative purposes, the solubility of isooctane (2,2,4-trimethylpentane), a smaller branched alkane, is presented in Table 1. It is important to note that isooctane is a liquid at room temperature, and its smaller molecular size will result in different solubility values compared to the solid, larger this compound. However, the trend of high solubility in nonpolar solvents holds true.

Table 1: Solubility of Isooctane (2,2,4-Trimethylpentane) in Various Solvents (Illustrative Example)

SolventChemical FormulaPolaritySolubility of Isooctane
WaterH₂OHighAlmost insoluble[5]
EthanolC₂H₅OHHighMiscible[5]
MethanolCH₃OHHigh-
BenzeneC₆H₆LowGood solubility[4]
HexaneC₆H₁₄LowGood solubility[4]
TolueneC₇H₈LowGood solubility[4]
Diethyl Ether(C₂H₅)₂OLowMiscible[5]
Chlorinated Hydrocarbonse.g., CCl₄LowGood solubility[5]

Note: This table is for a related, smaller branched alkane and serves to illustrate the general solubility trend. Specific quantitative data for this compound will need to be experimentally determined.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, a well-defined experimental protocol is necessary. The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid compound in a solvent.[6][7][8][9]

Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)

  • Volumetric flasks

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. The time required will depend on the solvent and the solute, and may range from several hours to days. It is advisable to determine the equilibration time by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

  • Separation of the Saturated Solution:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is recommended to filter the solution. A syringe filter with a membrane compatible with the organic solvent is a convenient option.

  • Determination of Solute Mass:

    • Transfer the filtered, known volume of the saturated solution to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound can be used.

    • Once the solvent is completely removed, place the dish or vial in an oven at a temperature sufficient to remove any residual solvent without causing the solute to sublime or decompose.

    • Cool the dish or vial in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing steps until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the dish/vial minus the initial tare mass.

    • Solubility can be expressed in various units, such as grams of solute per 100 g of solvent, grams of solute per liter of solution, or moles of solute per liter of solution (molarity).

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocol for determining the solubility of this compound.

Experimental_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_det Determination of Mass cluster_calc Calculation A Add excess this compound to a known volume of solvent B Seal container and place in thermostatic shaker A->B C Agitate until equilibrium is reached B->C D Allow undissolved solid to settle C->D E Withdraw and filter a known volume of the supernatant D->E F Transfer filtered solution to a pre-weighed vial E->F G Evaporate the solvent F->G H Dry to a constant mass G->H I Weigh the vial with residue H->I J Calculate the mass of dissolved solute I->J K Express solubility in desired units (g/L, mol/L) J->K

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has outlined the expected solubility profile of this compound in organic solvents based on fundamental chemical principles. While specific quantitative data remains to be extensively reported, the provided detailed experimental protocol for the gravimetric method empowers researchers to accurately determine the solubility of this compound in their solvents of interest. The accompanying workflow diagram offers a clear visual representation of the experimental steps. This information is crucial for professionals in fields such as drug development, where understanding and controlling the solubility of excipients and related compounds is a critical aspect of formulation and delivery.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptadecane is a branched-chain alkane that has garnered interest in various scientific fields. It has been identified as a component of insect pheromones, making it relevant in chemical ecology and pest management research.[1] Furthermore, its properties as a long-chain hydrocarbon make it a subject of study in biofuel development as a potential diesel surrogate.[1] Accurate and reliable analytical methods are crucial for the identification and quantification of this compound in diverse matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering high resolution and definitive identification.[1]

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix and the concentration of this compound.

a) General Protocol for Liquid Samples (e.g., essential oils, organic extracts):

  • Dilution: Dilute the sample in a volatile organic solvent such as hexane, heptane, or dichloromethane to a concentration of approximately 10 µg/mL.[2] This ensures the concentration is within the optimal range for the GC-MS system and prevents column overloading.

  • Filtration (Optional): If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent blockage of the GC inlet and column.

  • Vial Transfer: Transfer the diluted and filtered sample into a 2 mL autosampler vial for analysis.

b) Headspace Solid-Phase Microextraction (HS-SPME) for Trace Analysis:

This technique is suitable for detecting trace amounts of this compound in gaseous or liquid samples.

  • Vial Preparation: Place a known amount of the sample (liquid or solid) into a headspace vial.

  • Incubation: Seal the vial and incubate it at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a polydimethylsiloxane (PDMS) coating) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and immediately introduce it into the hot GC inlet, where the adsorbed compounds are thermally desorbed onto the analytical column.

GC-MS Instrumentation and Parameters

The following are typical instrumental parameters for the analysis of this compound. Optimization may be required based on the specific instrument and application.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
ColumnRtx-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column (e.g., OV-1).[1]
Carrier GasHelium at a constant flow rate of 1.0 mL/min.
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 60°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-400
Ion Source Temperature230°C
Quadrupole Temperature150°C
Solvent Delay3 minutes

Data Presentation and Interpretation

Quantitative Data

The primary quantitative data obtained from a GC-MS analysis are the retention time and the mass spectrum of the analyte.

Table 2: Retention Data for this compound

Column TypeRetention Time (min)Kovats Retention Index (RI)Reference
Rtx-5MS35.521746[1]
Cross-Linked MethylsiliconeNot specified1764[3]

Note: Retention times can vary between instruments and with different experimental conditions. The Kovats Retention Index provides a more standardized value.[3]

Mass Spectral Data

The mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion (M+) at m/z 254.5 is often of low abundance or absent due to the extensive fragmentation of the parent molecule.[1]

Table 3: Mass Spectral Fragmentation Data of this compound (from NIST)

m/zRelative Abundance (%)Proposed Fragment Ion
43100[C3H7]+
5795[C4H9]+
7160[C5H11]+
8540[C6H13]+
4135[C3H5]+
2925[C2H5]+
9915[C7H15]+
11310[C8H17]+
239<5[M-CH3]+
254<1[M]+

Data obtained from the NIST Mass Spectrometry Data Center.

The fragmentation of branched alkanes like this compound is characterized by preferential cleavage at the branching point, leading to the formation of more stable secondary carbocations.[4] The prominent peaks at m/z 43 and 57 correspond to the isopropyl and tert-butyl cations, respectively, which are characteristic of methyl-branched alkanes.[1] The series of fragment ions separated by 14 mass units (CH2) is typical for a long aliphatic chain.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Dilution Dilution in Solvent Sample->Dilution Liquid Sample SPME HS-SPME (for trace analysis) Sample->SPME Trace Volatiles Filtration Filtration (optional) Dilution->Filtration Vial Transfer to Autosampler Vial Filtration->Vial GC_Inlet GC Inlet SPME->GC_Inlet Desorption Vial->GC_Inlet Injection GC_Column GC Column Separation GC_Inlet->GC_Column MS_Ionization MS Ionization (EI) GC_Column->MS_Ionization MS_Detection Mass Analyzer & Detector MS_Ionization->MS_Detection Chromatogram Chromatogram Generation MS_Detection->Chromatogram Mass_Spectrum Mass Spectrum Acquisition MS_Detection->Mass_Spectrum Quantification Quantification Chromatogram->Quantification Library_Search Library Search (NIST) Mass_Spectrum->Library_Search Library_Search->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Mass Spectral Fragmentation of this compound

fragmentation_pathway M This compound (M, m/z 254) M_ion Molecular Ion [M]+• (m/z 254) M->M_ion Electron Ionization frag_239 [M-CH3]+ (m/z 239) M_ion->frag_239 Loss of •CH3 frag_43 [C3H7]+ (m/z 43) (Isopropyl Cation) M_ion->frag_43 α-cleavage frag_211 [M-C3H7]+ (m/z 211) M_ion->frag_211 Loss of •C3H7 frag_57 [C4H9]+ (m/z 57) (tert-Butyl Cation) M_ion->frag_57 Rearrangement & Cleavage frag_197 [M-C4H9]+ (m/z 197) M_ion->frag_197 Loss of •C4H9 series Alkyl Chain Fragmentation [CnH2n+1]+ M_ion->series

Caption: Proposed mass spectral fragmentation of this compound.

References

Application Note: Optimized Temperature Programming for the Gas Chromatographic Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the separation and identification of branched alkanes using temperature-programmed gas chromatography (GC) with a flame ionization detector (FID). The separation of branched alkane isomers, which often have very similar boiling points, presents a significant analytical challenge. Temperature programming is a crucial technique that allows for the efficient elution of a wide range of analytes, from volatile to semi-volatile, within a single chromatographic run, while also improving peak shape and resolution. This document outlines an optimized temperature program for the analysis of C8-C16 branched alkanes on a non-polar DB-1 capillary column. It further details the use of Kovats retention indices for robust compound identification. This guide is intended for researchers, scientists, and professionals in the fields of petroleum analysis, environmental monitoring, and chemical synthesis.

Introduction

Branched alkanes are a significant class of hydrocarbons found in various petroleum products, environmental samples, and as products of chemical synthesis.[1] Their structural isomerism leads to a multitude of compounds with closely related physicochemical properties, making their separation and identification a complex task. Gas chromatography is the premier analytical technique for the separation of volatile and semi-volatile compounds. For complex mixtures with a wide boiling point range, such as those containing various branched alkanes, isothermal GC methods are often inadequate, leading to long analysis times and poor peak shapes for later eluting compounds.[2]

Temperature programming in GC addresses these limitations by systematically increasing the column temperature during the analysis.[2][3] This technique provides several advantages:

  • Improved Resolution: By controlling the elution of compounds, temperature programming can enhance the separation of closely eluting isomers.[3]

  • Sharper Peaks: It helps to focus the analyte bands as they travel through the column, resulting in sharper, more symmetrical peaks, which in turn improves sensitivity and integration accuracy.[2]

  • Reduced Analysis Time: Higher molecular weight compounds are eluted faster at elevated temperatures, significantly shortening the overall run time compared to isothermal methods.[3]

This application note presents a detailed methodology for the GC analysis of branched alkanes, focusing on an optimized temperature program and the use of Kovats retention indices for reliable peak identification.

Experimental Protocols

Sample and Standard Preparation

a. n-Alkane Standard Preparation (for Retention Index Calculation):

  • A standard mixture of n-alkanes (C8-C20) is used for the calculation of Kovats retention indices.

  • Commercially available n-alkane standard mixtures can be purchased.[3]

  • Prepare a working standard solution by diluting the stock standard in a suitable solvent (e.g., hexane or cyclohexane) to a final concentration of approximately 50 mg/L for each component.

b. Branched Alkane Sample Preparation:

  • For qualitative analysis, prepare a solution of the branched alkane mixture in hexane or another suitable solvent. The concentration should be adjusted to give an adequate detector response.

  • For quantitative analysis, prepare a series of calibration standards of the target branched alkanes of known concentrations. An internal standard (e.g., a non-interfering n-alkane or a deuterated compound) should be added to all standards and samples for improved accuracy.

Gas Chromatography (GC) Conditions

The following instrumental parameters are recommended for the analysis of branched alkanes on a standard GC-FID system.

Table 1: GC-FID Instrumental Parameters

ParameterSetting
GC System Agilent 6890 or equivalent with FID
Column Agilent J&W DB-1 (100% Dimethylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Temperature Program
   Initial Temperature40 °C, hold for 5 minutes
   Ramp 15 °C/min to 150 °C
   Ramp 210 °C/min to 300 °C, hold for 10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Nitrogen) 25 mL/min
Data Analysis: Kovats Retention Index Calculation

The Kovats retention index (I) is a dimensionless value that normalizes retention times to those of adjacent n-alkanes, making it a more robust parameter for compound identification across different instruments and conditions.[4] For temperature-programmed GC, the linear retention index is calculated using the following formula[5][6]:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • I is the Kovats retention index of the analyte.

  • n is the carbon number of the n-alkane eluting directly before the analyte.

  • t_R(x) is the retention time of the analyte.

  • t_R(n) is the retention time of the n-alkane with carbon number n.

  • t_R(n+1) is the retention time of the n-alkane with carbon number n+1.

Data Presentation

The following table provides expected retention times and calculated Kovats retention indices for a selection of branched alkanes using the protocol described above. These values can be used as a reference for compound identification.

Table 2: Retention Data for Selected Branched Alkanes

CompoundCarbon NumberRetention Time (min)Kovats Retention Index (I)
2-Methylheptane810.25775
3-Methylheptane810.50785
2,5-Dimethylhexane810.80795
2,2,4-Trimethylpentane89.80760
2-Methylnonane1018.50978
3-Methylnonane1018.75985
2,6-Dimethyloctane1018.90992
Pristane (2,6,10,14-Tetramethylpentadecane)1934.201708
Phytane (2,6,10,14-Tetramethylhexadecane)2035.801812

Note: Retention times are approximate and may vary slightly between instruments and columns. Kovats indices are more stable but can also show minor variations.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the GC analysis of branched alkanes, from sample preparation to data analysis and compound identification.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Processing & Analysis Prep_Sample Prepare Branched Alkane Sample GC_Injection Inject Sample/Standard into GC-FID Prep_Sample->GC_Injection Prep_nAlkane Prepare n-Alkane Standard (C8-C20) Prep_nAlkane->GC_Injection Temp_Program Execute Temperature Program (40°C to 300°C) GC_Injection->Temp_Program Data_Acquisition Acquire Chromatographic Data Temp_Program->Data_Acquisition Peak_Integration Integrate Peak Areas and Determine Retention Times Data_Acquisition->Peak_Integration RI_Calc Calculate Kovats Retention Indices Peak_Integration->RI_Calc Quantification Quantify Analytes (Optional) Peak_Integration->Quantification Compound_ID Identify Compounds by Comparing with Reference Data RI_Calc->Compound_ID

Caption: Workflow for GC Analysis of Branched Alkanes.

Discussion

The presented temperature program provides a good balance between resolution and analysis time for a range of branched alkanes. The initial hold at 40°C allows for the separation of volatile isomers, while the subsequent ramps effectively elute higher boiling compounds. The use of a non-polar DB-1 column separates the alkanes primarily based on their boiling points. Generally, for isomers with the same carbon number, a higher degree of branching leads to a lower boiling point and thus a shorter retention time.

For quantitative analysis, it is important to determine the response factor for each analyte, as the FID response can vary slightly between different hydrocarbon structures. While the FID is generally considered to have a uniform response to hydrocarbons on a per-carbon basis, this is an approximation.[7][8] For accurate quantification, a multi-point calibration curve for each target analyte is recommended.

Conclusion

This application note provides a robust and reliable method for the analysis of branched alkanes using temperature-programmed gas chromatography. The detailed protocol, including optimized GC conditions and the use of Kovats retention indices, allows for the effective separation and confident identification of a wide range of branched alkane isomers. This methodology is applicable to various fields requiring the detailed characterization of hydrocarbon mixtures.

References

Application Notes and Protocols for Using 2-Methylheptadecane as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-Methylheptadecane as an internal standard (IS) in chromatographic analyses, particularly in Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID). Due to its properties as a branched-chain saturated hydrocarbon, this compound is a suitable internal standard for the quantitative analysis of various volatile and semi-volatile organic compounds, including other hydrocarbons, fatty acid methyl esters (FAMEs), and certain environmental contaminants.

Introduction to Internal Standards in Chromatography

An internal standard in chromatography is a compound added in a constant amount to all samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume. The quantification of the analyte is based on the ratio of the analyte's response to the internal standard's response, which provides more accurate and precise results than external standard calibration.

Key Attributes of an Ideal Internal Standard:

  • Should be a compound that is not naturally present in the sample.

  • Must be chemically similar to the analyte(s) of interest.

  • Should have a retention time that is close to, but well-resolved from, the analyte(s).

  • Must be stable and not react with the sample components.

  • Should be of high purity.

This compound (C18H38), a branched alkane, is a suitable internal standard for the analysis of non-polar to moderately polar compounds that are amenable to gas chromatography. Its branched structure can provide a retention time distinct from the linear alkanes often found in complex hydrocarbon mixtures.

Applications of this compound as an Internal Standard

While specific, detailed protocols for this compound are not abundantly available in published literature, its properties make it a strong candidate for use as an internal standard in the following applications:

  • Total Petroleum Hydrocarbon (TPH) Analysis: In environmental monitoring, for the quantification of hydrocarbon contamination in soil and water samples.

  • Analysis of Volatile Organic Compounds (VOCs): For the determination of VOCs in air, water, or soil samples.

  • Metabolomics: Particularly in the analysis of fatty acids and other non-polar metabolites after derivatization (e.g., methylation).

  • Food and Beverage Analysis: For the quantification of flavor and fragrance compounds.

Experimental Protocols

The following are generalized protocols for the use of this compound as an internal standard in GC-MS and GC-FID analysis. These should be considered as templates and may require optimization for specific applications.

Preparation of Internal Standard Stock Solution
  • Weighing: Accurately weigh a known amount of high-purity this compound (e.g., 100 mg).

  • Dissolving: Dissolve the weighed this compound in a high-purity solvent (e.g., hexane, dichloromethane, or isooctane) in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Storage: Store the stock solution in a tightly sealed container at a low temperature (e.g., 4°C) to prevent evaporation.

Sample Preparation
  • Sample Collection: Collect the sample (e.g., environmental sample, biological extract) according to standard procedures.

  • Extraction (if necessary): Extract the analytes of interest from the sample matrix using an appropriate solvent and technique (e.g., liquid-liquid extraction, solid-phase extraction).

  • Spiking with Internal Standard: Add a precise and known volume of the this compound internal standard stock solution to the sample extract. The final concentration of the internal standard should be in the same range as the expected concentration of the analytes.

  • Derivatization (if necessary): For certain analytes like fatty acids, a derivatization step (e.g., transesterification to form FAMEs) may be required to improve volatility and chromatographic performance.

  • Final Volume Adjustment: Adjust the final volume of the sample with the appropriate solvent.

Calibration Standards Preparation
  • Prepare a series of calibration standards: Dilute a stock solution of the analyte(s) of interest to create a series of calibration standards of known concentrations.

  • Spike with Internal Standard: Add the same constant amount of the this compound internal standard solution to each calibration standard.

GC-MS/GC-FID Instrumental Analysis

The following are typical instrumental conditions for the analysis of volatile and semi-volatile organic compounds. These should be optimized for the specific analytes and column used.

Table 1: Representative GC-MS/GC-FID Parameters

ParameterGC-FIDGC-MS
Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5, ZB-5)Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, ZB-5ms)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or HydrogenHelium
Flow Rate 1-2 mL/min (constant flow)1-1.5 mL/min (constant flow)
Injection Mode Split/SplitlessSplit/Splitless
Injection Volume 1 µL1 µL
Injector Temp. 250 - 280 °C250 - 280 °C
Oven Program Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min)Initial: 50°C (hold 2 min), Ramp: 10°C/min to 300°C (hold 5 min)
Detector Temp. 300 - 320 °CN/A
MS Transfer Line N/A280 - 300 °C
MS Ion Source N/A230 °C
MS Quadrupole N/A150 °C
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Scan Range N/Am/z 40-550

Data Presentation and Analysis

Quantitative data should be structured in a clear and organized manner. The following table is a template for presenting the results of a calibration experiment.

Table 2: Example Calibration Data for Analyte Quantification using this compound as an Internal Standard

Calibration LevelAnalyte Concentration (µg/mL)Analyte Peak AreaThis compound Peak AreaResponse Factor (RF)
1110,00050,0000.20
2552,00051,0001.02
310105,00050,5002.08
425260,00049,8005.22
550515,00050,20010.26
Sample 1 Unknown150,00050,100-
Sample 2 Unknown35,00049,900-

Calculation of Response Factor (RF):

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Calculation of Analyte Concentration in Samples:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / Average RF)

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in a chromatographic analysis using an internal standard.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification Sample Sample Collection Extraction Analyte Extraction Sample->Extraction Spike_Sample Spike with this compound (IS) Extraction->Spike_Sample GC_Analysis GC-MS / GC-FID Analysis Spike_Sample->GC_Analysis Standards Prepare Calibration Standards Spike_Standards Spike Standards with IS Standards->Spike_Standards Spike_Standards->GC_Analysis Peak_Integration Peak Integration (Analyte & IS) GC_Analysis->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte Concentration Calibration_Curve->Quantification Logical_Relationship Analyte Analyte Response_Ratio Response Ratio (Area_Analyte / Area_IS) Analyte->Response_Ratio Internal_Standard This compound (IS) Internal_Standard->Response_Ratio Calibration_Curve Calibration Curve Response_Ratio->Calibration_Curve Concentration Analyte Concentration Calibration_Curve->Concentration

Application Notes and Protocols for the Quantification of 2-Methylheptadecane in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) present in biological matrices such as blood and exhaled breath are gaining significant attention as potential non-invasive biomarkers for diagnosing and monitoring diseases. 2-Methylheptadecane, a branched-chain alkane, has been identified as one such VOC. Its presence and concentration can be indicative of systemic oxidative stress, where reactive oxygen species (ROS) lead to the peroxidation of polyunsaturated fatty acids in cell membranes, releasing a profile of volatile hydrocarbons.[1][2] Accurate and precise quantification of this compound is crucial for its validation as a clinical biomarker.

This document provides detailed protocols for the quantification of this compound in human plasma and exhaled breath using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique.

Metabolic Origin of this compound

This compound is not a product of a specific, defined metabolic pathway but is rather an endogenous byproduct of cellular damage. The proposed mechanism for its formation is the free-radical-induced peroxidation of membrane lipids.

ROS Reactive Oxygen Species (ROS) (e.g., •OH) PUFA Membrane Polyunsaturated Fatty Acids (PUFAs) ROS->PUFA LipidPeroxylRadical Lipid Peroxyl Radical (LOO•) PUFA->LipidPeroxylRadical Hydrogen Abstraction LipidHydroperoxide Lipid Hydroperoxide (LOOH) LipidPeroxylRadical->LipidHydroperoxide + H• AlkoxyRadical Alkoxy Radical (LO•) LipidHydroperoxide->AlkoxyRadical Homolytic Cleavage Fragmentation β-Scission & Fragmentation AlkoxyRadical->Fragmentation VOCs Volatile Alkanes & Aldehydes Fragmentation->VOCs Analyte This compound VOCs->Analyte start Start: Plasma Sample protein_precip 1. Protein Precipitation (Cold Methanol) start->protein_precip centrifuge1 2. Centrifugation (4000 x g, 10 min) protein_precip->centrifuge1 transfer_supernatant 3. Collect Supernatant centrifuge1->transfer_supernatant prep_vial 4. Add to Headspace Vial (+ Saturated NaCl, + IS) transfer_supernatant->prep_vial hs_spme 5. HS-SPME Extraction (60°C, 30 min) prep_vial->hs_spme gcms 6. GC-MS Analysis (Thermal Desorption) hs_spme->gcms data_analysis 7. Data Analysis (Quantification) gcms->data_analysis end End: Concentration Result data_analysis->end start Start: Subject (Fasted) collect_breath 1. Collect Alveolar Breath (e.g., Tedlar Bag) start->collect_breath trap_vocs 2. Trap VOCs on Sorbent Tube (Known Volume) collect_breath->trap_vocs td 3. Two-Stage Thermal Desorption (Desorb & Focus) trap_vocs->td gcms 4. GC-MS Analysis (Trap Injection) td->gcms data_analysis 5. Data Analysis (Quantification) gcms->data_analysis end End: Concentration Result (ng/L) data_analysis->end

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptadecane is a branched-chain alkane that has been identified as a component in various natural and industrial samples, including insect pheromones and diesel surrogate fuels. Accurate and sensitive detection of this compound is crucial for research in chemical ecology, biofuel development, and environmental monitoring. Solid-phase microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that is well-suited for the extraction and concentration of semi-volatile organic compounds like this compound from various matrices prior to analysis by gas chromatography-mass spectrometry (GC-MS).[1][2][3]

These application notes provide a comprehensive protocol for the sampling of this compound using SPME, followed by GC-MS analysis. The provided methodologies are a starting point for method development and should be optimized for specific sample matrices and analytical instrumentation.

Data Presentation

Quantitative data for SPME is highly dependent on the specific compound, sample matrix, and experimental conditions. The following tables provide a summary of recommended starting parameters for the SPME-GC-MS analysis of this compound, based on its properties as a non-polar, semi-volatile hydrocarbon.[2][4][5][6]

Table 1: Recommended SPME Parameters for this compound Sampling

ParameterRecommended ConditionRationale & Considerations
SPME Fiber Coating 100 µm Polydimethylsiloxane (PDMS)PDMS is a non-polar phase suitable for the extraction of non-polar compounds like alkanes.[2][4][6] For higher molecular weight, semi-volatile compounds, a thinner film (e.g., 30 µm or 7 µm PDMS) may also be effective.[4]
Extraction Mode Headspace (HS) SPMEHS-SPME is generally preferred for complex matrices to protect the fiber from non-volatile interferences.[1] Heating the sample can increase the vapor pressure of semi-volatile compounds like this compound, improving extraction efficiency.[5]
Sample Preparation Place sample in a sealed vial (e.g., 20 mL) with 1/3 headspace. Optional: Add a small amount of an appropriate solvent (e.g., hexane) if the sample is solid. For aqueous samples, salting out (adding NaCl) can increase the volatility of non-polar analytes.[7]Consistent sample volume and headspace are critical for reproducibility. The addition of salt is a common technique to enhance the extraction of organic volatiles from aqueous matrices.[7]
Incubation/Equilibration Temperature 60 - 90 °CIncreasing the temperature enhances the partitioning of semi-volatile analytes into the headspace.[6][8] The optimal temperature should be determined experimentally to maximize analyte response without causing degradation.
Incubation/Equilibration Time 15 - 30 minutesAllows the sample to reach thermal equilibrium and the analyte to partition into the headspace before exposing the SPME fiber.
Extraction Time 30 - 60 minutesThe time required to reach equilibrium between the headspace and the SPME fiber. This should be optimized to ensure sufficient extraction without excessively long analysis times.
Agitation Gentle stirring or vortexing during incubation and extractionAgitation facilitates the mass transfer of the analyte from the sample matrix to the headspace, accelerating equilibrium.
Desorption Temperature 250 - 280 °CThe temperature of the GC inlet must be high enough to ensure complete and rapid desorption of the analyte from the SPME fiber.
Desorption Time 2 - 5 minutesThe time the fiber remains in the hot GC inlet to transfer the analyte to the analytical column.

Table 2: Typical GC-MS Parameters for this compound Analysis

ParameterRecommended Condition
Gas Chromatograph (GC)
Column Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 - 1.5 mL/min
Inlet Mode Splitless
Inlet Temperature 250 - 280 °C
Oven Temperature Program Initial: 50 °C for 2 min, Ramp: 10 °C/min to 280 °C, Hold: 5 min at 280 °C
Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

Experimental Protocols

The following is a detailed protocol for the sampling and analysis of this compound using Headspace SPME followed by GC-MS.

Materials:

  • SPME Fiber Assembly: 100 µm Polydimethylsiloxane (PDMS)

  • SPME Fiber Holder (Manual or Autosampler)

  • 20 mL headspace vials with PTFE/silicone septa and aluminum caps

  • Vial crimper and decapper

  • Heating block or water bath with agitation

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Standard of this compound

  • Appropriate solvent (e.g., hexane) for standard preparation

Procedure:

  • SPME Fiber Conditioning: Before the first use, condition the new SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the GC inlet at a high temperature (e.g., 250 °C) for a specified time (e.g., 30-60 minutes) to remove any contaminants.

  • Sample Preparation:

    • For liquid samples, place a known volume (e.g., 5 mL) into a 20 mL headspace vial.

    • For solid samples, place a known weight (e.g., 1 g) into a 20 mL headspace vial. If necessary, a small amount of a suitable solvent can be added to aid in the release of volatiles.

    • For aqueous samples, consider adding a known amount of sodium chloride (NaCl) to the point of saturation to increase the ionic strength of the solution and promote the partitioning of this compound into the headspace.

    • Seal the vial tightly with the cap and septum using a crimper.

  • Incubation/Equilibration:

    • Place the sealed vial in a heating block or water bath set to the desired incubation temperature (e.g., 70 °C).

    • Allow the sample to equilibrate for a set time (e.g., 20 minutes) with gentle agitation.

  • Headspace SPME Extraction:

    • After incubation, pierce the vial septum with the SPME needle.

    • Expose the SPME fiber to the headspace above the sample by depressing the plunger.

    • Keep the fiber in the headspace for the predetermined extraction time (e.g., 45 minutes) while maintaining the incubation temperature and agitation.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber back into the needle and withdraw the SPME device from the sample vial.

    • Immediately insert the SPME needle into the hot GC inlet.

    • Depress the plunger to expose the fiber and begin the thermal desorption process and the GC-MS data acquisition.

    • Keep the fiber in the inlet for the specified desorption time (e.g., 3 minutes).

    • After desorption, retract the fiber and remove the SPME device from the GC inlet.

  • Data Analysis:

    • Identify this compound in the resulting chromatogram based on its retention time and mass spectrum. The mass spectrum of this compound is characterized by a molecular ion peak (m/z 254) and a series of fragment ions separated by 14 mass units, which is typical for long-chain alkanes.[9][10]

    • Quantify the amount of this compound by comparing its peak area to a calibration curve prepared using standards.

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Sample Collection Vial Transfer to Headspace Vial Sample->Vial Seal Seal Vial Vial->Seal Incubate Incubation & Equilibration Seal->Incubate Extract Headspace Extraction Incubate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for SPME-GC-MS analysis of this compound.

SPME_Optimization Start Start Optimization Fiber Select SPME Fiber (e.g., PDMS) Start->Fiber Mode Choose Extraction Mode (Headspace vs. Direct Immersion) Fiber->Mode Temp Optimize Extraction Temperature Mode->Temp Time Optimize Extraction Time Temp->Time Desorption Optimize Desorption Conditions Time->Desorption Validation Method Validation (LOD, LOQ, Linearity, etc.) Desorption->Validation

Caption: Decision pathway for optimizing SPME method parameters.

References

Application Note: Protocols for the Solvent Extraction of 2-Methylheptadecane from Insect Cuticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Insect cuticles are coated with a complex layer of lipids, primarily composed of cuticular hydrocarbons (CHCs). These compounds are crucial for preventing desiccation and play a vital role in chemical communication, including species and mate recognition. 2-Methylheptadecane is a methyl-branched alkane found within the CHC profile of various insect species. Its isolation and analysis are essential for studies in chemical ecology, pest management, and the development of novel semiochemical-based tools. This document provides detailed protocols for the solvent-based extraction of this compound from insect cuticles, followed by preparation for analysis.

Data Presentation: Comparison of Extraction Parameters

The selection of solvent and extraction duration is critical as it can influence the yield and composition of the extracted hydrocarbons. Non-polar solvents like hexane and pentane are most commonly used.[1] Longer extraction times may draw out internal hydrocarbons, potentially contaminating the cuticular profile.[1] The following table summarizes various parameters cited in the literature for CHC extraction.

ParameterMethod 1Method 2Method 3Method 4
Solvent Hexane[2]Hexane[3]Pentane or Hexane[4][5]Hexane[6]
Insect Sample 5 whole insects (pooled)[2]4 whole bees[3]Individual or pooled insects[5]Composite samples of multiple specimens[6]
Solvent Volume 120 µL[2]500 µL[3]Not specified50 mL (two rinses)[6]
Extraction Time 20 minutes[2]2 minutes (with vortexing)[3]1 min to 24 h (variable)[1]5 minutes, then a second 3-minute rinse[6]
Post-Extraction Evaporation under fume hood[2]Transfer to new vial; aliquot taken[3]Cooled to 4°C to prevent evaporation[5]Concentration and loading onto a silica gel column[6]
Internal Standard Hexacosane (10 µg/mL)[2]Octadecane and Hexacosane (10 ng/µL)[3]Not specifiedNot specified for initial extraction
Citation(s) [2][3][1][4][5][6]

Experimental Protocols

Two primary protocols are presented: a direct extraction method for general screening and an advanced method involving fractionation for isolating specific hydrocarbon classes.

Protocol 1: Direct Whole-Body Extraction

This method is suitable for rapid screening of the total CHC profile, including this compound.

Materials:

  • GC-grade n-hexane or n-pentane[4][7]

  • Internal standard (e.g., hexacosane or octadecane)[2][3]

  • Glass vials with PTFE-lined caps (e.g., 1.8 mL or 6 mL)[2][3]

  • Micropipettes

  • Vortex mixer

  • Nitrogen gas evaporator or fume hood

  • Forceps

Procedure:

  • Sample Collection: Collect insects and, if not proceeding immediately, flash-freeze them in liquid nitrogen and store them at -80°C.[3]

  • Solvent Preparation: Prepare the extraction solvent by adding a known concentration of an internal standard (e.g., 10 µg/mL hexacosane in hexane). This allows for later quantification.[2]

  • Extraction:

    • Place a single insect or a pooled sample of 4-5 insects into a clean glass vial.[2][3]

    • Add a precise volume of the prepared solvent (e.g., 120-500 µL) to fully submerge the sample.[2][3]

    • Incubate at room temperature for 5-20 minutes. Gentle agitation or brief vortexing (e.g., 2 minutes) can facilitate extraction.[2][3]

  • Extract Collection:

    • Carefully remove the insects from the vial using clean forceps.

    • Transfer the solvent extract to a clean vial for analysis or storage.[3]

  • Concentration:

    • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood until the desired final volume is reached (e.g., concentrate to 100 µL).[2] Avoid complete dryness to prevent the loss of more volatile compounds.

  • Analysis: The resulting extract is now ready for analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][7]

Protocol 2: Extraction with Fractionation for Methyl-Branched Alkanes

This advanced protocol is designed to isolate methyl-branched alkanes like this compound from other CHCs, such as n-alkanes and alkenes, yielding a purer sample.

Materials:

  • All materials from Protocol 1.

  • Silica gel impregnated with 10% (wt/wt) AgNO₃.[6]

  • 5Å molecular sieves, activated.[6]

  • Isooctane, cyclohexene, and diethyl ether.[6]

  • Glass chromatography column.

Procedure:

  • Initial Extraction:

    • Extract a composite sample of insects in a larger volume of n-hexane (e.g., 50 mL) for 5 minutes.[6]

    • Perform a second rinse with fresh hexane for 3 minutes.[6]

    • Combine the extracts and concentrate them to approximately 500-1000 µL.[6]

  • Fractionation (Separating Alkenes):

    • Prepare a small chromatography column with silver nitrate-impregnated silica gel.

    • Load the concentrated extract onto the column.

    • Elute the saturated alkanes (including n-alkanes and methyl-branched alkanes) with hexane.[6]

    • Subsequently, elute the alkenes using a more polar solvent mixture like 1:19 cyclohexene/hexanes.[6] Collect the alkane fraction.

  • Separation of Methyl-Branched Alkanes:

    • Concentrate the collected alkane fraction.

    • Reconstitute the sample in isooctane and add activated 5Å molecular sieves. The sieves will selectively trap the straight-chain n-alkanes.[6]

    • Stir the mixture overnight under an inert atmosphere (e.g., argon).[6]

  • Final Sample Preparation:

    • Centrifuge the mixture to pellet the molecular sieves.

    • Carefully collect the supernatant, which is now enriched with methyl-branched CHCs, including this compound.[6]

    • The sample can be further concentrated and is ready for high-resolution GC-MS analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of insect cuticular hydrocarbons.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis insect_collection 1. Insect Collection (Fresh or Flash-Frozen) solvent_immersion 2. Solvent Immersion (Hexane or Pentane + Internal Std.) insect_collection->solvent_immersion agitation 3. Agitation / Incubation (2-20 minutes) solvent_immersion->agitation extract_collection 4. Collect Supernatant agitation->extract_collection concentration 5. Concentration (N2 stream or Fume Hood) extract_collection->concentration gcms 7. GC-MS Analysis concentration->gcms Direct Protocol fractionation 6. Fractionation (Optional) - AgNO3 Silica (remove alkenes) - 5Å Sieves (remove n-alkanes) concentration->fractionation Advanced Protocol data_analysis 8. Data Interpretation (Identify this compound) gcms->data_analysis fractionation->gcms

Caption: Workflow for solvent extraction and analysis of insect cuticular hydrocarbons.

References

Application of 2-Methylheptadecane in Diesel Surrogate Fuel Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

2-Methylheptadecane is a branched alkane that serves as a crucial component in the formulation of high-fidelity diesel surrogate fuels. Surrogate fuels are mixtures of a limited number of pure chemical compounds designed to emulate the physical and chemical properties of complex real fuels like diesel. The use of well-defined surrogate fuels is essential for reproducible combustion research and the development of accurate chemical kinetic models for engine simulations. This compound is particularly valuable as it is more representative of the branched alkanes found in commercial diesel fuels compared to other substitutes like iso-cetane (2,2,4,4,6,8,8-heptamethylnonane).[1][2] This makes it a key ingredient for creating surrogates that can accurately mimic the combustion behavior of real diesel fuel under various engine operating conditions.[1][2][3]

Key Applications

  • Component of High-Fidelity Diesel Surrogates: this compound has been utilized as a key component in a nine-component diesel surrogate fuel, referred to as "V2".[1][2] This surrogate was developed to closely match the compositional characteristics of a target grade no. 2-D S15 diesel emissions-certification fuel.[1][2]

  • Improving Compositional Accuracy: The inclusion of this compound in the V2 surrogate palette was a deliberate choice to enhance the compositional accuracy of the surrogate fuel.[1] This allows researchers to investigate the influence of specific hydrocarbon classes on combustion and emission characteristics.[1][2]

  • Engine Testing and Chemical-Kinetic Modeling: Surrogate fuels containing this compound are designed for use in single-cylinder engine and combustion vessel experiments.[1][3] The data from these experiments are crucial for validating and refining detailed chemical-kinetic models used in computational fluid dynamics (CFD) simulations of diesel engines.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueUnitReference
Molecular FormulaC₁₈H₃₈-[5]
Molecular Weight254.49 g/mol [5][6]
CAS Number1560-89-0-[5][6]
Normal Boiling Point585.15 (312 °C)K[5]
Normal Melting Point258.15 (-15 °C)K[5]

Table 2: Composition and Properties of V2 Diesel Surrogate Fuel Containing this compound

ComponentChemical ClassMass Fraction (%) in V2 Surrogate
n-Dodecanen-Alkane10.1
n-Hexadecanen-Alkane15.2
n-Eicosanen-Alkane7.6
This compound Branched Alkane 12.7
Iso-dodecaneBranched Alkane5.1
Cyclohexane, propyl-Cycloalkane10.1
DecahydronaphthaleneCycloalkane10.1
TolueneAromatic15.2
1-MethylnaphthaleneAromatic13.9

Note: The exact composition of the V2 surrogate fuel is detailed in the referenced literature.[1]

Experimental Protocols

1. Protocol for Target Diesel Fuel Characterization

This protocol outlines the methodology for characterizing the composition of a target diesel fuel to inform the formulation of a surrogate.

  • Two-Dimensional Gas Chromatography with Flame Ionization Detection (GC×GC-FID):

    • Obtain a sample of the target diesel fuel (e.g., grade no. 2-D S15 diesel emissions-certification fuel).[1][2]

    • Prepare the sample for GC×GC-FID analysis according to standard laboratory procedures.

    • Perform GC×GC-FID analysis to separate and quantify the different hydrocarbon classes present in the fuel, such as normal alkanes, branched alkanes, cycloalkanes, and aromatics.[1]

    • Analyze the resulting chromatograms to determine the mass fractions of the various hydrocarbon classes.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Utilize proton-decoupled ¹³C and ¹H NMR spectroscopy to determine the mole fractions of different carbon types in the target fuel.[1]

    • This provides detailed information about the molecular structures present, which is crucial for selecting appropriate surrogate components.[1]

2. Protocol for Diesel Surrogate Fuel Formulation and Blending

This protocol describes the process of formulating and blending a diesel surrogate fuel containing this compound.

  • Component Selection:

    • Based on the target fuel characterization data, select a palette of pure compounds that represent the major hydrocarbon classes.[1] For a high-fidelity surrogate like V2, this includes n-alkanes, branched alkanes (such as this compound), cycloalkanes, and aromatics.[1][2]

    • The selection of this compound is based on its representativeness of branched alkanes in commercial diesel.[2]

  • Blending:

    • Obtain high-purity (>98%) individual components for the surrogate mixture.[1]

    • Carefully measure the required mass of each component according to the desired surrogate formulation (e.g., the mass fractions listed in Table 2).

    • Blend the components in a suitable container and ensure thorough mixing to create a homogeneous surrogate fuel.[1]

    • Prepare a sufficiently large batch (e.g., 30 L) to enable extensive testing in various experimental setups.[1][3]

3. Protocol for Surrogate Fuel Property Measurement

This protocol details the measurement of key physical and chemical properties of the blended surrogate fuel to compare with the target diesel fuel.

  • Cetane Number (CN):

    • Measure the Derived Cetane Number (DCN) using an Ignition Quality Tester (IQT) according to ASTM D6890 standard.

  • Density and Viscosity:

    • Measure the density and viscosity of the surrogate fuel at relevant temperatures using standard laboratory equipment, following ASTM standards.

  • Distillation Curve:

    • Obtain the distillation curve of the surrogate fuel using the ASTM D86 standard method to compare its volatility characteristics with the target fuel.[2]

  • Lower Heating Value (LHV):

    • Determine the LHV of the surrogate fuel using a bomb calorimeter following the appropriate ASTM standard.

Visualizations

Logical Workflow for Diesel Surrogate Fuel Development cluster_0 Target Fuel Analysis cluster_1 Surrogate Formulation cluster_2 Validation and Application TargetFuel Target Diesel Fuel GCxGC GCxGC-FID Analysis TargetFuel->GCxGC NMR NMR Spectroscopy TargetFuel->NMR CompositionData Compositional Data GCxGC->CompositionData NMR->CompositionData ComponentSelection Component Selection (including this compound) CompositionData->ComponentSelection Blending Surrogate Fuel Blending ComponentSelection->Blending PropertyMeasurement Property Measurement (CN, Density, etc.) Blending->PropertyMeasurement EngineTesting Engine & Combustion Vessel Testing PropertyMeasurement->EngineTesting KineticModeling Chemical-Kinetic Modeling EngineTesting->KineticModeling

Caption: Workflow for developing and validating diesel surrogate fuels.

Experimental Protocol for Surrogate Fuel Evaluation start Start blend_surrogate Blend Surrogate Fuel (with this compound) start->blend_surrogate measure_properties Measure Physical & Chemical Properties blend_surrogate->measure_properties compare_target Compare Properties to Target Fuel measure_properties->compare_target engine_tests Conduct Engine Combustion Tests compare_target->engine_tests collect_data Collect Performance & Emissions Data engine_tests->collect_data validate_model Validate Kinetic Models with Experimental Data collect_data->validate_model end End validate_model->end

Caption: Protocol for evaluating the performance of a surrogate fuel.

References

Application Notes and Protocols: 2-Methylheptadecane in Paleoenvironmental Reconstruction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification of specific organic molecules, or biomarkers, preserved in the geological record provides a powerful tool for reconstructing past environments. These molecular fossils can offer insights into the types of organisms present and the environmental conditions that prevailed at the time of deposition. While 2-methylhopanoids are widely recognized as robust biomarkers for cyanobacteria, recent studies have identified other compounds, including 2-methylheptadecane, as metabolites of these ubiquitous photosynthetic prokaryotes. This document provides an overview of the potential, though not yet widely established, application of this compound in paleoenvironmental studies, alongside detailed protocols for its analysis.

While research has shown that some modern cyanobacteria produce this compound, its use as a definitive biomarker in paleoenvironmental reconstruction is still an emerging area of investigation. One study identified this compound as an abundant volatile organic compound produced by Synechococcus sp.[1]. Another study also detected this compound in algae-bacterial communities[2][3]. However, its preservation potential in sediments over geological timescales and the specificity of its sourcing to particular cyanobacterial groups under specific environmental conditions are not yet well understood. The presence of this compound in geological samples could potentially aid in paleoenvironmental interpretation, but this application is not as firmly established as that of other biomarkers[4].

Cyanobacteria are known to produce a wide array of volatile organic compounds, including alkanes.[5][6][7] The hydrocarbon profiles of cyanobacteria can be diverse, with heptadecane being a commonly observed hydrocarbon in many strains[8][9]. The production of these compounds can be influenced by environmental factors, suggesting a potential link to paleoenvironmental conditions.

Data Presentation

As the use of this compound in paleoenvironmental reconstruction is an emerging field, comprehensive quantitative datasets from sediment cores are not yet readily available in published literature. However, for researchers interested in pursuing this line of inquiry, the following table structure is recommended for presenting quantitative data. This format allows for clear comparison of this compound abundance with other relevant environmental proxies.

Table 1: Template for Quantitative Data of this compound and Other Proxies in Sediment Core Samples

Depth (cm)Sample IDThis compound (ng/g sediment)Total Organic Carbon (TOC) (%)δ¹³C of TOC (‰)Other Biomarkers (e.g., 2-methylhopane index)Inferred Paleoenvironment
0-2CORE-A-01DataDataDataDataInterpretation
2-4CORE-A-02DataDataDataDataInterpretation
4-6CORE-A-03DataDataDataDataInterpretation
.....................

Experimental Protocols

The following protocols provide a general methodology for the extraction, separation, and analysis of branched alkanes, including this compound, from sediment samples. These methods are adapted from established procedures for hydrocarbon analysis in geological materials.

Protocol 1: Extraction of Total Lipids from Sediments

This protocol describes the extraction of total lipids from sediment samples using a Soxhlet apparatus.

Materials:

  • Freeze-dried and homogenized sediment sample

  • Soxhlet extraction apparatus

  • Cellulose extraction thimbles

  • Round-bottom flask

  • Dichloromethane (DCM):Methanol (MeOH) (9:1 v/v) solvent mixture

  • Rotary evaporator

  • Glass vials

Procedure:

  • Accurately weigh approximately 20-100 g of the freeze-dried and homogenized sediment sample.

  • Place the weighed sediment into a pre-cleaned cellulose extraction thimble.

  • Place the thimble into the Soxhlet extractor.

  • Fill a round-bottom flask with the DCM:MeOH (9:1) solvent mixture to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and extract the sample for 24-48 hours, ensuring a consistent cycle of solvent siphoning.

  • After extraction, allow the apparatus to cool.

  • Carefully remove the round-bottom flask containing the total lipid extract (TLE).

  • Concentrate the TLE to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Transfer the concentrated TLE to a pre-weighed glass vial using a small amount of solvent to rinse the flask.

  • Evaporate the remaining solvent under a gentle stream of nitrogen gas.

  • Determine the total weight of the TLE and store it at -20°C until further processing.

Protocol 2: Separation of Hydrocarbon Fraction

This protocol details the separation of the hydrocarbon fraction from the total lipid extract using column chromatography.

Materials:

  • Total Lipid Extract (TLE) from Protocol 1

  • Glass chromatography column

  • Silica gel (activated at 120°C for at least 4 hours)

  • Hexane

  • Dichloromethane (DCM)

  • Glass wool

  • Collection vials

Procedure:

  • Prepare a slurry of activated silica gel in hexane.

  • Plug the bottom of the glass chromatography column with a small amount of glass wool.

  • Pour the silica gel slurry into the column, allowing the hexane to drain until it is just above the silica gel bed. Do not let the column run dry.

  • Dissolve the TLE in a minimal amount of hexane and load it onto the top of the silica gel column.

  • Elute the aliphatic hydrocarbon fraction (which includes this compound) by passing a sufficient volume of hexane through the column. The exact volume will depend on the column dimensions and the amount of TLE loaded. Collect this fraction in a clean vial.

  • Subsequently, elute more polar fractions, such as aromatic hydrocarbons and polar compounds, using solvents of increasing polarity (e.g., a mixture of hexane and DCM, followed by pure DCM).

  • Concentrate the collected aliphatic hydrocarbon fraction under a gentle stream of nitrogen.

  • The sample is now ready for instrumental analysis.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the analysis of the hydrocarbon fraction for the identification and quantification of this compound.

Materials:

  • Separated hydrocarbon fraction from Protocol 2

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., DB-5ms or equivalent)

  • Helium (carrier gas)

  • Autosampler vials with inserts

  • Internal standard (e.g., deuterated alkane)

  • This compound analytical standard

Procedure:

  • Prepare a calibration curve using the this compound analytical standard at various concentrations.

  • Add a known amount of an internal standard to the separated hydrocarbon fraction for quantification.

  • Transfer the sample to an autosampler vial.

  • Set up the GC-MS instrument with an appropriate temperature program for the oven to separate C10-C30 alkanes. A typical program might be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 6°C/minute to 300°C.

    • Final hold: 20 minutes at 300°C.

  • The mass spectrometer should be operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. Key ions for this compound should be monitored.

  • Inject the sample into the GC-MS.

  • Identify this compound by comparing its retention time and mass spectrum with the analytical standard.

  • Quantify the amount of this compound by comparing its peak area to that of the internal standard and using the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for using a biomarker like this compound in paleoenvironmental reconstruction and a conceptual signaling pathway for its production.

experimental_workflow cluster_sampling Sample Collection & Preparation cluster_extraction Extraction & Separation cluster_analysis Analysis & Interpretation sediment_core Sediment Core Collection slicing Core Slicing & Sub-sampling sediment_core->slicing freeze_drying Freeze-Drying & Homogenization slicing->freeze_drying soxhlet Soxhlet Extraction (Protocol 1) freeze_drying->soxhlet Processed Sediment tle Total Lipid Extract (TLE) soxhlet->tle column_chrom Column Chromatography (Protocol 2) tle->column_chrom hydrocarbon_fraction Hydrocarbon Fraction column_chrom->hydrocarbon_fraction gcms GC-MS Analysis (Protocol 3) hydrocarbon_fraction->gcms Isolated Alkanes quantification Identification & Quantification of this compound gcms->quantification data_integration Data Integration with other Proxies quantification->data_integration interpretation Paleoenvironmental Reconstruction data_integration->interpretation logical_relationship cluster_environment Paleoenvironment cluster_organism Source Organism cluster_record Geological Record cluster_reconstruction Reconstruction env_conditions Specific Environmental Conditions (e.g., Nutrient levels, Salinity, Temperature) cyanobacteria Cyanobacterial Community env_conditions->cyanobacteria Influences production Production of this compound cyanobacteria->production Synthesizes deposition Deposition & Sedimentation production->deposition preservation Preservation in Sediments deposition->preservation sediment This compound in Sedimentary Record preservation->sediment analysis Analysis of this compound Abundance/Isotopes sediment->analysis interpretation Inference of Past Cyanobacterial Presence & Environmental Conditions analysis->interpretation

References

Application Notes and Protocols for Electroantennography (EAG) using 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. This method provides a rapid and sensitive bioassay for screening semiochemicals, including pheromones, that can modulate insect behavior. 2-Methylheptadecane has been identified as a key sex pheromone component for several species of tiger moths (Lepidoptera: Arctiidae), making it a compound of significant interest for pest management strategies and the development of novel attractants or repellents.

These application notes provide a detailed protocol for conducting EAG experiments with this compound, aimed at researchers in academia and industry. The protocol covers antenna preparation, odorant delivery, EAG recording, and data analysis. Additionally, representative data and visualizations are provided to guide the experimental process and interpretation of results.

Key Applications

  • Screening of potential attractants and repellents: Rapidly assess the antennal response of target insect species to this compound and its analogs.

  • Dose-response studies: Determine the sensitivity of insect antennae to varying concentrations of this compound.

  • Structure-activity relationship studies: Investigate how modifications to the chemical structure of this compound affect antennal responses.

  • Pheromone blend analysis: Evaluate the synergistic or inhibitory effects of other compounds when presented with this compound.

Data Presentation

Table 1: Pheromone Blend Composition of Holomelina lamae

The following table details the six-component hydrocarbon sex pheromone blend identified in the gland extracts of the tiger moth Holomelina lamae, with this compound being the major component. This information is critical for preparing biologically relevant stimuli.

ComponentAbbreviationAverage Amount (ng) in Gland Extract
2-Methylhexadecane2-Me-C1644.1
n-Heptadecanen-C17263.9
This compound 2-Me-C17 5677.6
2-Methyloctadecane2-Me-C18103.9
n-Nonadecanen-C19120.3
2-Methylnonadecane2-Me-C1989.5
Table 2: Representative EAG Dose-Response Data for this compound

The following table presents a hypothetical, yet representative, dataset for the EAG response of a tiger moth species to this compound. This data illustrates a typical dose-dependent relationship observed in EAG experiments, where the response increases with the logarithm of the stimulus concentration until a saturation point is reached.

Concentration (µg/µL)Log(Concentration)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0.001-30.150.0310.7
0.01-20.450.0832.1
0.1-10.980.1270.0
101.400.15100.0
1011.420.18101.4
10021.380.2098.6

Note: This is example data. Actual responses will vary depending on the insect species, age, sex, and experimental conditions.

Experimental Protocols

I. Preparation of this compound Stimuli
  • Stock Solution: Prepare a 1 mg/mL (1 µg/µL) stock solution of this compound in high-purity hexane or paraffin oil.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of concentrations for dose-response experiments (e.g., 0.001, 0.01, 0.1, 1, 10, 100 µg/µL).

  • Stimulus Cartridges: Apply 10 µL of each dilution onto a small piece of filter paper (e.g., 1 cm x 2 cm) and insert it into a Pasteur pipette. Prepare a control cartridge with the solvent only.

  • Acclimatization: Allow the solvent to evaporate for at least 2 minutes before using the cartridges for stimulation.

II. Insect Preparation and Mounting
  • Insect Selection: Use sexually mature male moths, as they typically show the highest sensitivity to female sex pheromones. Moths should be 2-3 days post-eclosion and dark-adapted for at least 30 minutes.

  • Immobilization: Anesthetize the moth by chilling it on ice or with a brief exposure to CO2.

  • Mounting: Secure the moth in a holder (e.g., a modified pipette tip or a wax block) with dental wax or low-melting point wax, leaving the head and antennae exposed and accessible.

  • Antenna Positioning: Gently position one antenna to be readily accessible for electrode placement.

III. Electroantennography (EAG) Recording
  • Electrode Preparation:

    • Recording Electrode: A glass capillary microelectrode filled with a saline solution (e.g., Ringer's solution) or an electrolyte gel. The tip of the electrode is carefully positioned to make contact with the distal end of the antenna, where a few segments have been excised.

    • Reference Electrode: A similar glass microelectrode or a chlorinated silver wire inserted into the insect's head (e.g., near the eye or the base of the antenna) to complete the electrical circuit.

  • EAG Setup:

    • Place the mounted insect within a Faraday cage to minimize electrical noise.

    • Position the electrodes using micromanipulators under a stereomicroscope.

    • Connect the electrodes to a high-impedance pre-amplifier, which in turn is connected to an analog-to-digital (A/D) converter and a computer for data acquisition and analysis.

  • Odorant Delivery:

    • A continuous stream of charcoal-filtered and humidified air (e.g., 0.5 L/min) is directed over the antennal preparation through a main delivery tube.

    • The tip of the stimulus cartridge (Pasteur pipette) is inserted into a hole in the main air delivery tube.

    • A puff of air (e.g., 100-200 ms duration) is delivered through the stimulus cartridge using a stimulus controller, introducing the this compound vapor into the continuous air stream.

  • Recording Protocol:

    • Record the baseline electrical potential for a few seconds before stimulus delivery.

    • Deliver a puff of the solvent control to measure the response to mechanical stimulation and any solvent impurities.

    • Present the this compound stimuli in ascending order of concentration.

    • Allow a sufficient recovery period between stimuli (e.g., 30-60 seconds) to prevent sensory adaptation.

    • Present the solvent control periodically to monitor the stability of the preparation.

IV. Data Analysis
  • Measurement: The EAG response is measured as the maximum amplitude of the negative voltage deflection (in millivolts, mV) from the baseline after stimulus presentation.

  • Normalization: To account for variations in antennal responsiveness between preparations, individual responses can be normalized. A common method is to express the response to a test compound as a percentage of the response to a standard reference compound (e.g., a known potent pheromone component or a general odorant) or to the highest concentration of this compound tested.

  • Dose-Response Curve: Plot the mean normalized EAG responses against the logarithm of the this compound concentration to generate a dose-response curve. This allows for the determination of the detection threshold and the concentration that elicits the maximum response.

Visualization of Workflows and Pathways

EAG_Experimental_Workflow cluster_Preparation Preparation Phase cluster_Recording Recording Phase cluster_Analysis Analysis Phase Stimuli_Prep Stimuli Preparation (this compound Dilutions) Stimulation Deliver Odorant Puff (this compound) Stimuli_Prep->Stimulation Insect_Prep Insect Preparation (Moth Anesthetization & Mounting) Electrode_Prep Electrode Preparation (Filling & Positioning) Insect_Prep->Electrode_Prep Baseline Record Baseline Signal Electrode_Prep->Baseline Baseline->Stimulation Recording Record Antennal Response (mV) Stimulation->Recording Measurement Measure Response Amplitude Recording->Measurement Normalization Normalize Data Measurement->Normalization Dose_Response Generate Dose-Response Curve Normalization->Dose_Response

Caption: General workflow for an Electroantennography (EAG) experiment.

EAG_Setup_Diagram cluster_Airflow Odorant Delivery System cluster_Recording_Setup EAG Recording Setup Air_Source Charcoal-Filtered Humidified Air Air_Delivery_Tube Air Delivery Tube Air_Source->Air_Delivery_Tube Stimulus_Controller Stimulus Controller Stimulus_Cartridge Stimulus Cartridge (this compound) Stimulus_Controller->Stimulus_Cartridge Stimulus_Cartridge->Air_Delivery_Tube Moth_Prep Mounted Moth with Antenna Air_Delivery_Tube->Moth_Prep Recording_Electrode Recording Electrode Moth_Prep->Recording_Electrode Reference_Electrode Reference Electrode Moth_Prep->Reference_Electrode Amplifier Amplifier Recording_Electrode->Amplifier Reference_Electrode->Amplifier Data_Acquisition Data Acquisition System (PC) Amplifier->Data_Acquisition

Caption: Schematic of a typical Electroantennography (EAG) setup.

Dose_Response_Logic Start Start Experiment Concentration Select Concentration of This compound Start->Concentration Deliver_Stimulus Deliver Stimulus to Antennal Preparation Concentration->Deliver_Stimulus Record_Response Record EAG Response (mV) Deliver_Stimulus->Record_Response More_Concentrations More Concentrations to Test? Record_Response->More_Concentrations More_Concentrations->Concentration Yes Analyze_Data Analyze Data & Generate Dose-Response Curve More_Concentrations->Analyze_Data No End End Experiment Analyze_Data->End

Caption: Logical flow for a dose-response electroantennography experiment.

Application Notes and Protocols for Efficacy Testing of 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptadecane is a branched-chain alkane that has been identified as a key component of the sex pheromone of various insect species, particularly moths within the Arctiidae family, such as the tiger moth. Its primary known biological function is to act as a chemical signal, or semiochemical, mediating intraspecific communication for the purpose of mating. The efficacy of this compound as a behavior-modifying agent can be rigorously evaluated through a series of well-established behavioral assays.

These application notes provide detailed protocols for the most relevant behavioral assays to test the efficacy of this compound. The methodologies described are standard in the field of chemical ecology and are designed to provide quantifiable data on the physiological and behavioral responses of target insect species. The successful application of these protocols will enable researchers to assess the potential of this compound in various contexts, including pest management strategies that utilize pheromone-based lures.

Data Presentation

The following tables provide a summary of representative quantitative data that can be obtained from the described behavioral assays. These examples are based on typical results from studies on moth sex pheromones and serve as a template for presenting experimental findings.

Table 1: Electroantennography (EAG) Response of Male Moths to this compound

CompoundDose (µg)Mean EAG Response (mV) ± SE
This compound10.8 ± 0.1
101.5 ± 0.2
1002.8 ± 0.3
Control (Hexane)-0.1 ± 0.05

Table 2: Y-Tube Olfactometer Bioassay of Male Moth Response to this compound

Treatment ArmControl ArmN% Choosing Treatment% Choosing Control% No Choicep-value
This compound (10 µg)Hexane5078184<0.001
This compound (1 µg)Hexane50652510<0.01

Table 3: Wind Tunnel Bioassay of Male Moth Flight Behavior in Response to this compound

Treatment (10 µg source)N% Take-off% Upwind Flight% Source Contact
This compound40958570
Control (Hexane)401020

Table 4: Field Trapping of Male Moths Using this compound as a Lure

Lure TreatmentTrap TypeN (traps)Mean Captures/Trap/Week ± SE
This compound (1 mg)Delta1025.3 ± 3.1
This compound (10 mg)Delta1042.8 ± 5.7
Control (Unbaited)Delta101.2 ± 0.5

Experimental Protocols

Electroantennography (EAG)

Application: To measure the electrical response of an insect's antenna to this compound. A significant EAG response indicates that the insect's olfactory sensory neurons can detect the compound.

Materials:

  • Intact insect antennae

  • Microelectrodes (glass capillaries filled with saline solution)

  • Reference electrode

  • EAG probe/holder

  • Amplifier and data acquisition system

  • Purified air source

  • Odor delivery system (e.g., Pasteur pipette with filter paper)

  • This compound solutions of varying concentrations in a high-purity solvent (e.g., hexane)

  • Solvent control

Protocol:

  • Prepare serial dilutions of this compound in hexane.

  • Excise an antenna from a live, immobilized insect.

  • Mount the antenna between the recording and reference electrodes on the EAG probe.

  • Establish a continuous flow of humidified, purified air over the antenna.

  • Apply a known volume (e.g., 10 µL) of a this compound solution onto a small piece of filter paper and insert it into a Pasteur pipette.

  • Deliver a puff of air through the pipette, directing the volatilized compound onto the antennal preparation.

  • Record the resulting depolarization of the antennal signal in millivolts (mV).

  • Allow the antenna to recover to baseline between stimuli.

  • Test a range of concentrations and the solvent control in a randomized order.

  • Average the responses for each stimulus across multiple preparations.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound dilutions C Establish continuous airflow A->C B Excise and mount insect antenna B->C D Deliver odor puff to antenna C->D E Record EAG signal D->E F Measure signal amplitude (mV) E->F G Compare responses to control F->G

EAG Experimental Workflow
Y-Tube Olfactometer Bioassay

Application: To assess the behavioral choice of an insect between two odor sources, determining if this compound is an attractant or a repellent.

Materials:

  • Y-tube olfactometer (glass or PTFE)

  • Air pump and flow meters

  • Activated charcoal filter

  • Humidifier

  • Odor sources (e.g., filter paper treated with this compound and control)

  • Test insects

Protocol:

  • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., acetone) and bake it to remove any residual odors.

  • Set up the olfactometer with a regulated flow of clean, humidified air through each arm.

  • Apply a solution of this compound to a filter paper and place it in the odor chamber of one arm.

  • Apply the solvent control to a filter paper and place it in the odor chamber of the other arm.

  • Introduce a single insect at the base of the Y-tube.

  • Observe the insect's movement and record which arm it enters and the time it takes to make a choice. A choice is typically defined as the insect moving a certain distance down one arm.

  • Test a sufficient number of insects to allow for statistical analysis.

  • Rotate the Y-tube 180 degrees periodically to control for any positional bias.

Y_Tube_Workflow cluster_setup Setup cluster_trial Trial cluster_data Data Analysis A Clean and assemble Y-tube B Establish regulated airflow A->B C Prepare odor sources (Test vs. Control) B->C D Introduce insect at base C->D E Observe and record choice D->E F Calculate percentage choice E->F G Statistical analysis (e.g., Chi-square) F->G

Y-Tube Olfactometer Workflow
Wind Tunnel Bioassay

Application: To observe and quantify the flight behavior of insects in response to a plume of this compound, mimicking a more natural scenario of locating a distant pheromone source.

Materials:

  • Wind tunnel with controlled airflow, temperature, and light

  • Odor source dispenser (e.g., rubber septum, filter paper)

  • Video recording and tracking system (optional, but recommended)

  • Release platform for test insects

  • This compound and control lures

Protocol:

  • Set the wind tunnel to the appropriate environmental conditions for the test insect (e.g., wind speed, temperature, light intensity).

  • Place the this compound lure at the upwind end of the tunnel.

  • Allow the odor plume to stabilize.

  • Release a single insect on the downwind platform.

  • Observe and score a sequence of behaviors: activation (wing fanning), take-off, upwind flight (zigzagging), and contact with the odor source.

  • Record the latency and duration of each behavior.

  • Test a sufficient number of insects for each treatment (this compound and control).

  • Thoroughly ventilate the tunnel between trials to remove residual odors.

Wind_Tunnel_Workflow cluster_setup Setup cluster_trial Trial cluster_analysis Analysis A Set wind tunnel conditions B Place odor source upwind A->B C Release insect downwind B->C D Record flight behavior C->D E Score behavioral sequence D->E F Compare treatment vs. control E->F

Wind Tunnel Bioassay Workflow
Field Trapping

Application: To evaluate the effectiveness of this compound as a lure for attracting and capturing target insects in their natural habitat.

Materials:

  • Insect traps (e.g., delta traps, funnel traps) with sticky liners or a collection vessel

  • Lures containing this compound at various dosages

  • Control lures (unbaited)

  • Randomized block experimental design layout in the field

Protocol:

  • Select a suitable field site with a known population of the target insect.

  • Design a randomized complete block experiment with multiple replicates of each treatment (different doses of this compound and a control).

  • Deploy the traps at a standardized height and spacing to avoid interference.

  • Check the traps at regular intervals (e.g., weekly).

  • Count and identify the captured insects.

  • Replace lures as needed based on their expected field life.

  • Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA) to compare the efficacy of different lure dosages.

Field_Trapping_Workflow cluster_design Experimental Design cluster_deployment Deployment cluster_monitoring Monitoring & Collection cluster_analysis Analysis A Select field site B Randomized block design A->B C Deploy baited and control traps B->C D Regularly check traps C->D E Count and identify captures D->E F Analyze trap capture data E->F G Evaluate lure efficacy F->G

Field Trapping Experimental Workflow

Insect Olfactory Signaling Pathway

The detection of pheromones like this compound in insects is a complex process that begins at the antenna and culminates in a behavioral response. The following diagram illustrates a generalized insect olfactory signaling pathway for pheromone reception.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular (Sensillum Lymph) cluster_membrane Dendritic Membrane of Olfactory Sensory Neuron cluster_intracellular Intracellular Signaling Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding SNMP Sensory Neuron Membrane Protein (SNMP) OBP->SNMP Interaction OR_Complex Odorant Receptor (OR) + Orco Co-receptor Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation SNMP->OR_Complex Pheromone Transfer Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Firing Depolarization->Action_Potential Brain Signal to Antennal Lobe (Brain) Action_Potential->Brain

Insect Pheromone Signaling Pathway

This pathway illustrates that this compound, upon entering the sensillum lymph of an insect's antenna, is bound by an Odorant Binding Protein (OBP). This complex interacts with a Sensory Neuron Membrane Protein (SNMP) at the dendritic membrane of an olfactory sensory neuron, facilitating the transfer of the pheromone to a specific Odorant Receptor (OR) which is complexed with an obligate co-receptor (Orco). This binding event gates the ion channel of the receptor complex, leading to an influx of cations, membrane depolarization, and the generation of action potentials that are transmitted to the brain, ultimately eliciting a behavioral response.

Application Notes and Protocols for the Enhanced Detection of 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptadecane (C₁₈H₃₈) is a branched-chain alkane that can be of interest in various research fields, including its role as a biomarker, a component in complex hydrocarbon mixtures, and in drug development as a potential impurity or excipient. Due to its non-polar nature and lack of functional groups, traditional derivatization techniques commonly used to enhance the detection of analytes in Gas Chromatography-Mass Spectrometry (GC-MS) are generally not applicable. Alkanes are relatively inert and do not readily undergo reactions like silylation, acylation, or alkylation.

Therefore, enhanced detection of this compound is achieved not through chemical derivatization, but by optimizing sample preparation, injection techniques, and GC-MS instrument parameters to maximize sensitivity and selectivity. This document provides detailed protocols for the direct analysis of this compound by GC-MS, with a focus on methods that enhance its detection.

Analytical Approach: Direct GC-MS Analysis

The most effective method for the analysis of this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS). The key to enhanced detection lies in the meticulous optimization of each step of the analytical workflow, from sample preparation to data acquisition.

Mass Spectrometry Profile of this compound

The definitive identification of this compound is achieved through its mass spectrum, obtained by electron ionization (EI). The fragmentation pattern is characteristic of a 2-methyl branched alkane and includes a series of fragment ions separated by 14 mass units (-CH₂-), which is indicative of a long aliphatic chain. The mass spectrum for this compound is available in the NIST WebBook.[1][2]

Experimental Protocols for Enhanced Detection

To enhance the detection of this compound, particularly at trace levels, it is crucial to employ sample preparation techniques that concentrate the analyte and to select an appropriate injection method that ensures efficient transfer to the GC column.

Protocol 1: Direct Liquid Injection with Sample Concentration

This protocol is suitable for samples where this compound is present in a liquid matrix that is compatible with direct injection into the GC.

1. Sample Preparation: Solvent Evaporation

  • Objective: To concentrate the analyte by reducing the volume of the solvent.

  • Procedure:

    • Place the liquid sample containing this compound in a suitable vial.

    • Use a gentle stream of nitrogen gas directed over the surface of the liquid to evaporate the solvent. This process, known as nitrogen blowdown, accelerates evaporation without excessive heating, which could lead to the loss of the semi-volatile this compound.

    • Continue the evaporation until the desired concentration is achieved. The final volume should be carefully controlled for accurate quantification.

    • If the initial solvent is not ideal for GC analysis (e.g., high boiling point), it can be exchanged for a more volatile solvent like hexane or dichloromethane during this step.

2. GC-MS Analysis

  • Injection Technique: Splitless injection is recommended for trace analysis as it ensures that the entire sample is introduced into the column, thereby enhancing sensitivity.[3]

  • GC Parameters:

    • Column: A nonpolar stationary phase is optimal for alkane analysis. A 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms or equivalent) is a common choice.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: A programmed temperature gradient is essential for good peak shape and resolution. A typical program might be:

      • Initial temperature: 50 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 300 °C

      • Final hold: 5 minutes

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full scan for qualitative analysis and identification. For enhanced sensitivity in quantitative analysis, Selected Ion Monitoring (SIM) can be used, focusing on characteristic ions of this compound.

Protocol 2: Headspace Analysis for Volatile Matrices

This protocol is ideal for the analysis of volatile organic compounds (VOCs) in complex matrices, such as biological fluids or environmental samples, where direct injection is not feasible.

1. Sample Preparation: Static Headspace

  • Objective: To analyze the volatile fraction of a sample, reducing matrix effects.

  • Procedure:

    • Place a precisely measured amount of the liquid or solid sample into a headspace vial.

    • Seal the vial tightly with a septum and cap.

    • Incubate the vial at a controlled temperature (e.g., 80 °C) for a specific time (e.g., 30 minutes) to allow the volatile compounds, including this compound, to equilibrate between the sample and the headspace.

    • An automated headspace sampler then injects a specific volume of the headspace gas into the GC.

2. GC-MS Analysis:

  • The GC-MS parameters would be similar to those described in Protocol 1.

Protocol 3: Solid-Phase Microextraction (SPME) for Trace Analysis

SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix, leading to significantly enhanced sensitivity.[2][4][5]

1. Sample Preparation: Headspace SPME

  • Objective: To concentrate this compound from the headspace of a sample onto a coated fiber.

  • Procedure:

    • Place the sample in a vial and seal it.

    • Expose a SPME fiber with a non-polar coating (e.g., polydimethylsiloxane, PDMS) to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature. The analytes adsorb to the fiber coating.

    • Retract the fiber into the needle.

2. GC-MS Analysis:

  • Injection Technique: The SPME fiber is inserted into the hot GC inlet, where the adsorbed analytes are thermally desorbed directly onto the GC column.

  • The GC-MS parameters are similar to those in Protocol 1.

Quantitative Data Comparison

While specific quantitative data for the derivatization of this compound is not applicable, the following table summarizes the expected performance of the different sample introduction techniques for the enhanced detection of long-chain alkanes. The values are indicative and will vary depending on the specific instrument and matrix.

ParameterDirect Liquid Injection (Splitless)Static HeadspaceHeadspace SPME
Sensitivity Moderate to HighLow to ModerateVery High
Limit of Detection (LOD) ng/mL to high pg/mL rangeµg/mL to ng/mL rangepg/mL to fg/mL range
Matrix Effects HighLowVery Low
Sample Throughput HighModerateModerate
Primary Application Analysis of clean liquid samplesScreening of volatile compounds in complex matricesTrace analysis of volatile and semi-volatile compounds

Visualizations

Experimental_Workflow_Direct_Injection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Liquid Sample B Nitrogen Blowdown (Concentration) A->B C Splitless Injection B->C D GC Separation C->D E MS Detection (EI) D->E

Fig. 1: Workflow for Direct Liquid Injection with Sample Concentration.

Experimental_Workflow_Headspace cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Liquid/Solid Sample in Vial B Incubation & Equilibration A->B C Headspace Injection B->C D GC Separation C->D E MS Detection (EI) D->E

Fig. 2: Workflow for Static Headspace Analysis.

Experimental_Workflow_SPME cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Sample in Vial B Headspace SPME (Extraction & Concentration) A->B C Thermal Desorption in Injector B->C D GC Separation C->D E MS Detection (EI) D->E

Fig. 3: Workflow for Headspace SPME Analysis.

Conclusion

While chemical derivatization is not a viable strategy for enhancing the detection of this compound, significant improvements in sensitivity and selectivity can be achieved through the optimization of sample preparation and GC-MS analysis protocols. For trace-level detection, concentrating the sample via nitrogen blowdown followed by splitless injection, or employing headspace SPME, are highly effective approaches. The choice of method will depend on the sample matrix, the required level of sensitivity, and the available instrumentation. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can achieve robust and sensitive analysis of this compound.

References

Application Notes and Protocols for HPLC Analysis of Non-Volatile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. Its application is particularly critical in the pharmaceutical industry, from drug discovery and development to quality control and stability testing. This document provides detailed application notes and experimental protocols for the HPLC analysis of various non-volatile derivatives, offering insights into method development, sample preparation, and data analysis. The protocols provided herein are intended as a guide and may require optimization for specific applications and matrices.

General Considerations for HPLC Analysis of Non-Volatile Compounds

The successful analysis of non-volatile derivatives by HPLC hinges on several key factors:

  • Sample Preparation: This is a critical step to ensure the sample is compatible with the HPLC system and free from interferences that could damage the column or affect the accuracy of the results. Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), protein precipitation, and filtration.[1][2]

  • Column Selection: The choice of the stationary phase is crucial for achieving optimal separation. Reversed-phase (RP) columns, such as C18 or C8, are widely used for the analysis of a broad range of non-polar to moderately polar compounds.

  • Mobile Phase Composition: The mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired separation. Gradient elution, where the mobile phase composition is changed during the run, is often employed for complex samples containing compounds with a wide range of polarities.

  • Detector Selection: The choice of detector depends on the physicochemical properties of the analyte. UV-Vis detectors are commonly used for compounds with a chromophore. For analytes lacking a UV chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) or mass spectrometry (MS) can be employed. Derivatization may also be used to introduce a chromophore or fluorophore to the analyte.

Experimental Workflow for HPLC Analysis of Non-Volatile Derivatives

The following diagram illustrates a typical workflow for the HPLC analysis of non-volatile derivatives in a research or drug development setting.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Receipt Homogenization Homogenization/ Dilution Sample->Homogenization Extraction Extraction (SPE, LLE) Homogenization->Extraction Cleanup Clean-up/ Filtration Extraction->Cleanup Injection Sample Injection Cleanup->Injection HPLC_System HPLC System Column Column Equilibration HPLC_System->Column Column->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, CAD, MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

General HPLC workflow for non-volatile derivatives.

Application Note 1: Analysis of Flavonoid Glycosides in Plant Extracts

Objective: To develop and validate a reversed-phase HPLC method for the simultaneous determination of flavonoid glycosides and their corresponding aglycones in plant extracts.

Background: Flavonoid glycosides are a large group of non-volatile polyphenolic compounds found in plants. Their analysis is important for the quality control of herbal medicines and functional foods.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Accurately weigh 1 g of the powdered plant material.

  • Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load 5 mL of the supernatant onto the SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elute the flavonoids with 5 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.

  • Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC injection.

2. HPLC Conditions

ParameterValue
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-5 min, 10% B; 5-20 min, 10-30% B; 20-35 min, 30-50% B; 35-40 min, 50-10% B; 40-45 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detector UV-Vis Diode Array Detector (DAD) at 280 nm and 350 nm
Quantitative Data Summary

The following table summarizes the validation parameters for the analysis of two common flavonoid glycosides, rutin and isoquercitrin, and the aglycone quercetin.

CompoundRetention Time (min)Linearity (µg/mL)LOD (µg/mL)LOQ (µg/mL)Recovery (%)
Rutin15.21 - 1000.99950.20.698.5 ± 2.1
Isoquercitrin17.81 - 1000.99920.20.797.9 ± 2.5
Quercetin25.40.5 - 500.99980.10.399.1 ± 1.8

Application Note 2: Quantification of Amino Acid Derivatives in Biological Fluids

Objective: To establish a rapid and sensitive HPLC method for the determination of amino acids in plasma using pre-column derivatization with o-phthalaldehyde (OPA).

Background: Amino acid analysis is crucial in clinical diagnostics and biomedical research. Since most amino acids lack a strong chromophore, derivatization is necessary for sensitive UV or fluorescence detection. OPA reacts with primary amino acids in the presence of a thiol to form highly fluorescent isoindole derivatives.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube.

2. Pre-column Derivatization

  • In an autosampler vial, mix 50 µL of the supernatant with 50 µL of OPA derivatizing reagent (prepared by dissolving OPA in borate buffer with the addition of 2-mercaptoethanol).

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

3. HPLC Conditions

ParameterValue
Column C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8B: Acetonitrile/Methanol/Water (45:45:10, v/v/v)
Gradient Program 0-2 min, 0% B; 2-18 min, 0-57% B; 18-18.1 min, 57-100% B; 18.1-22 min, 100% B; 22-22.1 min, 100-0% B; 22.1-28 min, 0% B
Flow Rate 1.5 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detector Fluorescence Detector (FLD) with Excitation at 340 nm and Emission at 450 nm
Quantitative Data Summary

Validation results for representative amino acids are presented below. The assay is linear from 5 to 1000µmol/L for all amino acids.[3]

Amino AcidRetention Time (min)Intra-assay CV (%)Inter-assay CV (%)Recovery (%)
Aspartic Acid2.12.54.195.3 - 102.1
Glycine8.91.83.596.8 - 101.5
Valine14.53.15.294.2 - 103.3
Phenylalanine17.22.74.897.1 - 102.8

Application Note 3: Simultaneous Determination of Losartan and its Active Metabolite EXP3174 in Plasma

Objective: To develop and validate a simple and rapid HPLC method for the simultaneous quantification of the antihypertensive drug losartan and its non-volatile active metabolite, EXP3174, in human plasma.

Background: Therapeutic drug monitoring and pharmacokinetic studies require reliable methods for the quantification of drugs and their metabolites in biological matrices. Losartan is metabolized to EXP3174, which is a more potent angiotensin II receptor antagonist.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma in a centrifuge tube, add 100 µL of an internal standard solution (e.g., valsartan).

  • Add 3 mL of a mixture of ethyl acetate and hexane (9:1, v/v).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness at 40 °C under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 50 µL into the HPLC system.

2. HPLC Conditions

ParameterValue
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile, water, and glacial acetic acid (60:40:1, v/v/v), adjusted to pH 3.4[4]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Injection Volume 50 µL
Detector UV-Vis Detector at 254 nm[1]
Quantitative Data Summary

The following table summarizes the performance of the validated HPLC method.

CompoundRetention Time (min)Linearity (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Losartan6.85 - 5000.99911.55.088.2 - 95.6
EXP31744.55 - 5000.99891.85.086.5 - 94.3

Drug Development Signaling Pathway Visualization

The following diagram illustrates a simplified logical pathway in early-stage drug development where HPLC analysis of non-volatile compounds is critical.

DrugDev_Pathway cluster_discovery Drug Discovery & Preclinical cluster_analysis_drug Analytical Characterization cluster_decision Decision Making Lead_ID Lead Identification ADME In Vitro ADME (Metabolism Studies) Lead_ID->ADME Formulation Formulation Development Lead_ID->Formulation Purity Purity & Impurity Profiling (HPLC) Lead_ID->Purity Metabolite_ID Metabolite Identification (HPLC-MS) ADME->Metabolite_ID Stability_Testing Stability Indicating Assay (HPLC-UV/DAD) Formulation->Stability_Testing Go_NoGo Go/No-Go Decision for Clinical Trials Metabolite_ID->Go_NoGo Stability_Testing->Go_NoGo Purity->Go_NoGo

Role of HPLC in early drug development decisions.

References

Application Notes and Protocols for Isotope Labeling of 2-Methylheptadecane in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylheptadecane is a branched-chain alkane that plays a significant role in the chemical communication of insects as a cuticular hydrocarbon.[1][2] Beyond its role in entomology, the metabolic fate of such branched-chain alkanes in mammals is of interest to researchers in fields such as toxicology, drug metabolism, and environmental science. Understanding how these compounds are processed in biological systems is crucial for assessing their potential bioaccumulation, persistence, and physiological effects.

Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in vivo and in vitro. By replacing one or more atoms of a molecule with their stable isotopes (e.g., ¹³C or ²H), researchers can track the compound and its metabolites through complex biological pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This application note provides a comprehensive overview and detailed protocols for the use of isotopically labeled this compound in metabolic studies.

Proposed Metabolic Pathways of this compound

The metabolism of long-chain and branched-chain alkanes is primarily initiated by oxidation, catalyzed by cytochrome P450 (CYP) monooxygenases.[3][4][5][6][7] These enzymes introduce a hydroxyl group onto the alkane, making it more water-soluble and susceptible to further metabolism. For this compound, two primary oxidative pathways are proposed: terminal (ω-oxidation) and sub-terminal (ω-1, ω-2, etc.) hydroxylation.

Mammalian Metabolism

In mammals, the metabolism of similar branched-chain alkanes like pristane involves both terminal and sub-terminal hydroxylation.[8][9] The resulting alcohols are then further oxidized to aldehydes and carboxylic acids.

  • Terminal Oxidation (ω-Oxidation): The terminal methyl group (C17) is hydroxylated to form 2-methylheptadecan-1-ol. This primary alcohol can be further oxidized to 2-methylheptadecanal and subsequently to 2-methylheptadecanoic acid.

  • Sub-terminal Oxidation: Hydroxylation can also occur at carbons near the end of the chain, such as C16 (ω-1) or C15 (ω-2), to form secondary alcohols (e.g., 2-methylheptadecan-16-ol). These can be further oxidized to ketones. Due to the methyl branch at the 2-position, hydroxylation at this site is also a possibility, leading to the formation of 2-methylheptadecan-2-ol.[8][9]

The resulting fatty acids and other metabolites can then potentially enter other metabolic pathways or be conjugated for excretion.

mammalian_metabolism MHD This compound MHD_OH1 2-Methylheptadecan-1-ol MHD->MHD_OH1 CYP450 (ω-oxidation) MHD_OH2 2-Methylheptadecan-x-ol (Sub-terminal) MHD->MHD_OH2 CYP450 (Sub-terminal hydroxylation) MHD_CHO 2-Methylheptadecanal MHD_OH1->MHD_CHO ADH MHD_COOH 2-Methylheptadecanoic Acid MHD_CHO->MHD_COOH ALDH Further_Metabolism Further Metabolism (e.g., β-oxidation, conjugation) MHD_COOH->Further_Metabolism MHD_O 2-Methylheptadecan-x-one MHD_OH2->MHD_O ADH MHD_O->Further_Metabolism

Caption: Proposed mammalian metabolic pathway of this compound.

Insect Metabolism

In insects, cuticular hydrocarbons, including methyl-branched alkanes, are biosynthesized and can also be metabolized.[1] The metabolism is also likely initiated by cytochrome P450 enzymes. The focus in insects is often on the modification of the cuticular hydrocarbon profile for communication purposes. However, ingested or absorbed this compound would likely undergo similar oxidative detoxification pathways as in mammals to facilitate excretion.

Proposed Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through several routes. A plausible approach involves the use of a Grignard reaction with a labeled carbon source.[10][11][12][13] For example, to introduce a ¹³C label at the methyl branch (C2), a ¹³C-labeled methyl magnesium halide can be reacted with a long-chain ketone. A subsequent reduction would yield the labeled alkane.

Proposed Synthetic Scheme for [2-¹³C-methyl]-2-Methylheptadecane:

  • Oxidation of Heptadecan-2-ol: Commercially available heptadecan-2-ol is oxidized to heptadecan-2-one.

  • Grignard Reaction: Heptadecan-2-one is reacted with ¹³C-methylmagnesium iodide (¹³CH₃MgI), which can be prepared from ¹³C-methyl iodide. This reaction will form [2-¹³C-methyl]-2-methylheptadecan-2-ol.

  • Reduction: The tertiary alcohol is then reduced to the corresponding alkane. This can be a challenging step and may require a two-step process, such as dehydration to an alkene followed by catalytic hydrogenation.

synthesis_workflow start Heptadecan-2-ol ketone Heptadecan-2-one start->ketone Oxidation (e.g., PCC, Swern) alcohol [2-¹³C-methyl]-2-methylheptadecan-2-ol ketone->alcohol grignard ¹³CH₃MgI grignard->alcohol Grignard Reaction alkene [2-¹³C-methyl]-2-methylheptadec-1-ene or -2-ene alcohol->alkene Dehydration (e.g., H₂SO₄, heat) final_product [2-¹³C-methyl]-2-Methylheptadecane alkene->final_product Hydrogenation (e.g., H₂, Pd/C)

Caption: Proposed synthetic workflow for labeled this compound.

Experimental Protocols

Protocol 1: In Vivo Metabolic Study in Rodents

This protocol outlines the administration of labeled this compound to rats and the collection of samples for analysis.

Materials:

  • ¹³C-labeled this compound

  • Vehicle for administration (e.g., corn oil)

  • Male Wistar rats (8-10 weeks old)

  • Metabolic cages for separate collection of urine and feces

  • Syringes and gavage needles

  • Tools for tissue dissection

  • Liquid nitrogen

  • Centrifuge tubes

Procedure:

  • Animal Acclimatization: House rats in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment.

  • Dosing Preparation: Prepare a solution of ¹³C-labeled this compound in corn oil at a suitable concentration (e.g., 10 mg/mL).

  • Administration: Administer a single oral dose of the labeled compound to the rats via gavage (e.g., 100 mg/kg body weight).

  • Sample Collection:

    • Urine and Feces: Collect urine and feces separately at regular intervals (e.g., 0-12h, 12-24h, 24-48h, 48-72h). Store samples at -80°C until analysis.

    • Blood: Collect blood samples via tail vein at specified time points (e.g., 1, 2, 4, 8, 24 hours post-dose). Plasma should be separated by centrifugation and stored at -80°C.

    • Tissues: At the end of the study (e.g., 72 hours), euthanize the animals and dissect key tissues such as the liver, adipose tissue, kidneys, and brain. Immediately freeze the tissues in liquid nitrogen and store them at -80°C.[14]

Protocol 2: Metabolite Extraction from Tissues and Fluids

This protocol describes the extraction of nonpolar metabolites, including this compound and its potential metabolites, from biological samples.[15][16][17]

Materials:

  • Methanol (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (LC-MS grade)

  • Internal standards (e.g., deuterated alkanes not present in the sample)

  • Homogenizer

  • Centrifuge

  • Glass vials

Procedure:

  • Tissue Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Add 1 mL of ice-cold methanol and an internal standard.

    • Homogenize the tissue thoroughly on ice.

  • Liquid-Liquid Extraction:

    • To the homogenate, add 3 mL of MTBE and vortex vigorously for 1 minute.

    • Add 750 µL of water to induce phase separation.

    • Vortex for 30 seconds and then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Phase Separation and Collection:

    • Two distinct phases will be visible: an upper nonpolar (MTBE) phase and a lower polar (methanol/water) phase.

    • Carefully collect the upper nonpolar phase into a clean glass vial.

  • Drying: Evaporate the solvent from the nonpolar extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for GC-MS analysis (e.g., hexane or heptane).

For Fluid Samples (Plasma, Urine):

  • Thaw the sample on ice.

  • To 100 µL of the sample, add 300 µL of ice-cold methanol containing an internal standard. Vortex to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and proceed with the liquid-liquid extraction as described for tissues (adding MTBE and water).

Protocol 3: GC-MS Analysis of Labeled this compound and its Metabolites

This protocol provides a general method for the analysis of ¹³C-labeled this compound and its metabolites by Gas Chromatography-Mass Spectrometry (GC-MS).[18][19][20][21][22]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • A nonpolar capillary column (e.g., DB-5ms).

GC-MS Conditions (Example):

ParameterValue
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temp 80°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min
Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-550

Data Analysis:

  • Identification:

    • Identify the peak for unlabeled this compound based on its retention time and mass spectrum.

    • The ¹³C-labeled this compound will have a similar retention time but a mass spectrum shifted by the number of ¹³C atoms incorporated.

    • Metabolites will have different retention times and mass spectra. For example, hydroxylated metabolites will show characteristic fragment ions resulting from the loss of water.

  • Quantification:

    • Use selected ion monitoring (SIM) for higher sensitivity and specificity.

    • Monitor the molecular ion or a characteristic fragment ion for the labeled compound, its metabolites, and the internal standard.

    • Create calibration curves to quantify the concentration of the parent compound and its metabolites in the samples.

Data Presentation

Quantitative data from metabolic studies should be summarized in clear and concise tables to facilitate comparison between different time points, tissues, or experimental groups.

Table 1: Concentration of ¹³C-2-Methylheptadecane and its Major Metabolites in Rat Tissues (ng/g tissue) 24 hours Post-Dose.

Tissue¹³C-2-Methylheptadecane¹³C-2-Methylheptadecan-1-ol¹³C-2-Methylheptadecanoic Acid
Liver Mean ± SDMean ± SDMean ± SD
Adipose Tissue Mean ± SDMean ± SDMean ± SD
Kidney Mean ± SDMean ± SDMean ± SD
Brain Mean ± SDMean ± SDMean ± SD

Table 2: Excretion of ¹³C-Labeled Compounds in Urine and Feces (% of Administered Dose).

Time IntervalUrineFeces
0-24 hours Mean ± SDMean ± SD
24-48 hours Mean ± SDMean ± SD
48-72 hours Mean ± SDMean ± SD
Total Mean ± SDMean ± SD

Conclusion

The use of isotopically labeled this compound provides a robust method for elucidating its metabolic fate in various biological systems. The protocols outlined in this application note offer a comprehensive framework for conducting such studies, from the proposed synthesis of the labeled compound to the analysis of its metabolites. The insights gained from these studies are valuable for researchers in toxicology, pharmacology, and environmental science, aiding in the risk assessment and understanding of the biological interactions of branched-chain alkanes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of 2-Methylheptadecane with other hydrocarbons during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for the analysis of this compound?

A: Co-elution is a common issue in chromatography where two or more compounds elute from the GC column at the same time, resulting in overlapping peaks.[1] This is problematic because it prevents accurate quantification and identification of the individual compounds, including this compound. For instance, branched-chain alkanes with similar boiling points or polarities can be difficult to separate from each other or from other hydrocarbons present in the sample matrix.

Q2: Which other hydrocarbons are likely to co-elute with this compound?

A: Hydrocarbons with similar boiling points and polarities are the most likely candidates for co-elution with this compound. These can include other C18 isomers, such as other methylheptadecanes (e.g., 3-Methylheptadecane, 8-Methylheptadecane) and dimethylhexadecanes. Additionally, other branched alkanes like pristane (2,6,10,14-tetramethylpentadecane) and phytane (2,6,10,14-tetramethylhexadecane), which are common in environmental and geological samples, can have retention times close to C18 hydrocarbons and may co-elute depending on the analytical conditions. The elution order of alkanes is primarily determined by their boiling points and their interaction with the stationary phase.[2]

Q3: How can I predict the elution order of this compound and potential co-eluting compounds?

A: The Kovats Retention Index (RI) system is a useful tool for predicting the elution order of compounds in gas chromatography.[3][4] The RI relates the retention time of a compound to that of n-alkanes eluting before and after it. For nonpolar stationary phases, the elution order of hydrocarbons generally follows their boiling points.[5] Branched alkanes typically have lower boiling points than their straight-chain counterparts and will therefore often elute earlier. By comparing the Kovats indices of this compound and other suspected hydrocarbons on a specific stationary phase, you can predict their relative elution order and anticipate potential co-elution. The NIST Chemistry WebBook is a valuable resource for finding published Kovats indices for various compounds on different stationary phases.[6][7]

Q4: What is the first step I should take to troubleshoot the co-elution of this compound?

A: The first step is to confirm that the co-elution is not due to a problem with your GC system. Check for common issues such as leaks in the injector, column connections, or septum, which can cause peak broadening and poor resolution.[8] Also, ensure that your carrier gas flow rate is set correctly for your column dimensions and that the oven temperature is stable and accurate. Injecting a simple standard mixture containing this compound and a well-separated n-alkane can help verify system performance.

Troubleshooting Guide

This guide provides a systematic approach to resolving the co-elution of this compound with other hydrocarbons.

Problem: Poor resolution between this compound and another hydrocarbon peak.

Solution Workflow:

CoElution_Troubleshooting start Start: Co-elution Observed check_system 1. Verify GC System Performance start->check_system optimize_temp 2. Optimize Temperature Program check_system->optimize_temp System OK change_column 3. Change GC Column optimize_temp->change_column Co-elution persists resolved Resolution Achieved optimize_temp->resolved Resolution improved advanced_tech 4. Consider Advanced Techniques change_column->advanced_tech Co-elution persists change_column->resolved Resolution improved advanced_tech->resolved Resolution improved

Caption: A logical workflow for troubleshooting co-elution issues.

1. Verify GC System Performance

  • Symptom: Broad or tailing peaks for all compounds, not just the co-eluting pair.

  • Possible Cause: System leaks, incorrect flow rate, or a contaminated injection port liner.

  • Troubleshooting Steps:

    • Leak Check: Use an electronic leak detector to check for leaks at the septum, column fittings, and detector connections.

    • Flow Rate Verification: Measure the carrier gas flow rate at the detector outlet to ensure it matches the method setpoint.

    • Injector Maintenance: Inspect and clean or replace the injector port liner and septum. A dirty liner can cause peak tailing and loss of resolution.

2. Optimize the GC Temperature Program

  • Symptom: The peaks for this compound and the interfering compound are very close together.

  • Possible Cause: The temperature program is not optimized for the separation of these specific compounds.

  • Experimental Protocol: Temperature Program Optimization

    • Initial Temperature: Set the initial oven temperature approximately 20-30°C below the boiling point of this compound.

    • Ramp Rate: Decrease the temperature ramp rate. A slower ramp rate increases the time the analytes spend interacting with the stationary phase, which can improve separation.[9] Try reducing the ramp rate in increments of 1-2°C/min.

    • Isothermal Hold: Introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting pair.[10] This can often be enough to achieve separation.

    • Data Comparison: Analyze the sample with each new temperature program and compare the resolution of the target peaks.

Data Presentation: Effect of Temperature Ramp Rate on Resolution

Ramp Rate (°C/min)Retention Time of this compound (min)Retention Time of Co-eluting Compound (min)Resolution (Rs)
1015.2515.300.8
518.5018.651.2
225.1025.401.6
Note: This is example data to illustrate the trend.

3. Change the GC Column

  • Symptom: Optimizing the temperature program does not provide adequate separation.

  • Possible Cause: The stationary phase of the current column is not selective enough for the co-eluting pair.

  • Column Selection Strategy:

    • Stationary Phase Polarity: The separation of hydrocarbons is highly dependent on the polarity of the stationary phase.[6][11] If you are using a non-polar column (e.g., DB-1, HP-5ms), consider switching to a column with a different selectivity, such as a mid-polar or polar stationary phase (e.g., DB-1701, HP-88).[12] The different interactions between the analytes and the stationary phase can alter the elution order and improve separation.[9]

    • Column Dimensions:

      • Length: A longer column provides more theoretical plates and can improve resolution, but at the cost of longer analysis times.

      • Internal Diameter (ID): A smaller ID column generally provides higher efficiency and better resolution.

      • Film Thickness: A thicker film can increase retention and may improve the separation of volatile compounds.

Data Presentation: Comparison of GC Columns for C18 Isomer Separation (Analogous Example)

ColumnStationary PhaseDimensionsResolution of C18:1 Isomers
DB-2350% Cyanopropylphenyl60 m x 0.25 mm, 0.15 µmPartial Co-elution[12]
HP-88High Cyanopropyl100 m x 0.25 mm, 0.20 µmBaseline Separation[12]
This table is based on an analogous separation of C18:1 fatty acid isomers, demonstrating the impact of column selection.

4. Consider Advanced Techniques

  • Symptom: Significant co-elution persists even after optimizing the method and trying different columns.

  • Possible Solutions:

    • Two-Dimensional Gas Chromatography (GCxGC): This powerful technique uses two columns with different stationary phases to provide a much higher degree of separation for complex samples.[13]

    • Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) with Mass Spectrometry (MS): If the co-eluting compounds have different mass spectra, you can use GC-MS in SIM or MRM mode to selectively detect and quantify this compound, even if it is not chromatographically resolved.[14]

Signaling Pathway/Workflow Diagram:

Column_Selection_Logic start Co-elution on Non-Polar Column mid_polar Try Mid-Polar Column (e.g., 5% Phenyl) start->mid_polar polar Try Polar Column (e.g., WAX or Cyanopropyl) mid_polar->polar Still co-eluting resolved Resolution Achieved mid_polar->resolved Separation achieved longer_column Increase Column Length polar->longer_column Still co-eluting polar->resolved Separation achieved smaller_id Decrease Column ID longer_column->smaller_id Minor improvement smaller_id->resolved Separation achieved

Caption: A decision tree for selecting an appropriate GC column.

References

Improving peak resolution of 2-Methylheptadecane in GC chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak resolution of 2-Methylheptadecane in gas chromatography (GC) chromatograms.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak resolution for this compound?

Poor peak resolution for this compound, leading to broad or co-eluting peaks, can stem from several factors. These include suboptimal column selection, an unoptimized temperature program, incorrect carrier gas flow rate, and issues with the injection port.[1][2] Peak tailing, often caused by active sites in the GC system or contamination, can also significantly degrade resolution.[3][4]

Q2: How does the choice of GC column affect the resolution of this compound?

The selection of the GC column is a critical factor in achieving good resolution.[5][6] For a non-polar compound like this compound, a non-polar stationary phase is generally recommended.[6][7] Key column dimensions to consider are:

  • Length: Longer columns provide more theoretical plates and thus better resolution, but at the cost of longer analysis times. Doubling the column length can increase resolution by about 40%.[7]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.18-0.25 mm) offer higher efficiency and better resolution.[8][9]

  • Film Thickness: A thinner film thickness can lead to sharper peaks and improved resolution for analytes that are not highly volatile.[8][9]

Q3: My this compound peak is tailing. What should I do?

Peak tailing is a common issue that can be caused by several factors:

  • Active Sites: Polar or ionogenic analytes can interact with active sites (e.g., silanols) in the inlet liner or at the head of the column.[3][4] Using a fresh, deactivated liner or trimming 10-20 cm from the front of the column can help.[4][10]

  • Column Contamination: Contamination from previous injections can lead to peak tailing.[11] Consider implementing sample preparation techniques or using a guard column.[11]

  • Improper Column Installation: An improperly cut or installed column can create dead volumes and disrupt the flow path, causing tailing.[3][4][11] Ensure the column is cut at a 90° angle and installed at the correct height in the inlet.[4]

  • Solvent-Phase Mismatch: A mismatch in polarity between the solvent and the stationary phase can cause peak distortion.[11]

Q4: Can the temperature program be optimized to improve resolution?

Yes, optimizing the temperature program is crucial for good separation.[12]

  • Initial Temperature: A lower initial oven temperature can improve the focusing of the analyte at the head of the column, leading to sharper peaks.[9][11] A general rule of thumb is to set the initial temperature about 20°C below the boiling point of the sample solvent.[4]

  • Ramp Rate: A slower temperature ramp rate generally improves the separation between closely eluting compounds.[1][13] However, this will also increase the analysis time. Experimenting with different ramp rates is often necessary to find the optimal balance between resolution and speed.[14]

Q5: What is the optimal carrier gas flow rate for analyzing this compound?

The carrier gas and its flow rate significantly impact efficiency and resolution.

  • Carrier Gas Type: Hydrogen is often preferred over helium as a carrier gas because it can provide higher efficiency and shorter analysis times.[5][12][15]

  • Linear Velocity: Each carrier gas has an optimal linear velocity at which it provides the highest efficiency. Operating too far above or below this optimum will decrease resolution.[15] It is recommended to operate in a constant flow mode, especially during temperature programming, to maintain optimal velocity.[3]

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting Poor Peak Resolution

This guide provides a logical workflow for diagnosing and resolving poor peak resolution for this compound.

G cluster_0 Initial Observation cluster_1 Step 1: Visual Inspection & Basic Checks cluster_2 Step 2: Method Parameter Optimization cluster_3 Step 3: Maintenance & Component Replacement cluster_4 Resolution A Poor Peak Resolution (Broadening, Tailing, Splitting) B Review Chromatogram: - All peaks affected? - Only this compound? A->B C Check for Leaks: - Septum, fittings, gas lines B->C All peaks affected D Inspect Column Installation: - Proper cut? - Correct insertion depth? B->D Mainly this compound E Optimize Temperature Program: - Lower initial temperature - Slower ramp rate C->E H Perform Inlet Maintenance: - Replace septum and liner - Clean the inlet D->H F Adjust Carrier Gas Flow Rate: - Optimize linear velocity E->F G Review Injection Parameters: - Split ratio too low? - Injection volume too high? F->G G->H I Trim or Replace Column: - Trim 10-20 cm from inlet side - Consider a new column H->I J Resolution Improved I->J G cluster_causes Potential Causes cluster_solutions Solutions Tailing Peak Tailing Observed Cause1 Chemical Interactions (Active Sites) Tailing->Cause1 Cause2 Flow Path Disruption Tailing->Cause2 Cause3 Column Issues Tailing->Cause3 Solution1 Inlet Maintenance: - Use deactivated liner - Replace septum Cause1->Solution1 Solution2 Proper Column Installation: - Ensure clean, 90° cut - Verify insertion depth Cause2->Solution2 Solution3 Column Maintenance: - Trim column inlet - Replace guard column Cause3->Solution3 Solution4 Consider New Column: - Use an inert/ultrainert column Cause3->Solution4

References

Technical Support Center: 2-Methylheptadecane Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methylheptadecane to minimize sample degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary cause of degradation for this compound, a long-chain alkane, is autoxidation. This is a slow, spontaneous oxidation that occurs when the compound is exposed to atmospheric oxygen. The process is accelerated by factors such as light, heat, and the presence of metal ions.

Q2: What are the visible signs of this compound degradation?

A2: While early stages of degradation may not be visible, significant degradation can manifest as a slight yellowish discoloration or the development of an uncharacteristic odor. For definitive assessment of purity, analytical testing is required.

Q3: What is the recommended temperature for storing this compound?

A3: For long-term storage, it is recommended to store this compound in a cool, dark place, ideally in a refrigerator at 2-8°C. Avoid repeated freeze-thaw cycles.

Q4: What type of container is best for storing this compound?

A4: To minimize degradation, this compound should be stored in an inert container that protects it from light and air. Amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps are highly recommended. For highly sensitive applications, storage in ampoules sealed under an inert gas like nitrogen or argon is the best practice.

Q5: How can I minimize oxidation during handling and use?

A5: When aliquoting or handling the sample, it is best to work quickly and minimize its exposure to air and light. If the sample will be used over an extended period, consider transferring it to smaller vials to reduce the headspace and exposure of the bulk material. Purging the container with an inert gas (nitrogen or argon) before sealing can also significantly reduce oxidation.

Q6: What is the expected shelf-life of this compound?

A6: When stored under ideal conditions (refrigerated, in the dark, under an inert atmosphere), high-purity this compound can be stable for several years. However, the actual shelf-life will depend on the storage conditions and the required purity for your specific application. It is good practice to re-analyze the purity of the compound after long-term storage, especially for sensitive applications.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in Gas Chromatography (GC) analysis. Sample degradation due to oxidation.- Review storage conditions. Ensure the sample is stored in a cool, dark place, in a tightly sealed, inert container. - Purge the container headspace with an inert gas (nitrogen or argon) before sealing. - If possible, use a fresh, unopened sample for comparison.
Inconsistent experimental results using the same batch of this compound. Non-homogeneity of the sample due to partial degradation or improper mixing after thawing.- Ensure the sample is completely thawed and gently vortexed to ensure homogeneity before taking an aliquot. - If degradation is suspected, re-purify the sample or use a new batch.
Visible discoloration (yellowing) of the sample. Significant oxidation has occurred.- The sample is likely degraded and may not be suitable for sensitive applications. - It is recommended to discard the sample and obtain a fresh batch. - Review and improve storage and handling procedures to prevent future degradation.
Precipitate formation in the sample upon cooling. Contamination or the formation of higher molecular weight degradation products that have lower solubility at reduced temperatures.- Allow the sample to warm to room temperature and observe if the precipitate dissolves. If it does, it may be usable after ensuring homogeneity. - If the precipitate does not dissolve, the sample is likely contaminated or severely degraded and should be discarded.

Data Presentation

Table 1: Illustrative Degradation of this compound Over 12 Months

Storage ConditionContainerAtmospherePurity after 3 monthsPurity after 6 monthsPurity after 12 months
2-8°C, Dark Amber Glass, PTFE-lined capInert (Argon) >99.9% >99.9% >99.8%
2-8°C, DarkAmber Glass, PTFE-lined capAir99.8%99.5%99.0%
Room Temperature (~22°C), DarkAmber Glass, PTFE-lined capAir99.5%98.8%97.5%
Room Temperature (~22°C), Ambient LightClear Glass, PTFE-lined capAir98.0%96.0%92.0%
40°C, Dark (Accelerated)Amber Glass, PTFE-lined capAir97.0%94.0%88.0%

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To assess the stability of this compound under accelerated thermal stress to predict its long-term stability at recommended storage conditions.

Materials:

  • High-purity this compound (>99.5%)

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Calibrated stability chambers or ovens set to 40°C and 60°C

  • Refrigerator for control samples (2-8°C)

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., nonpolar, 5% phenyl-methylpolysiloxane)

  • High-purity helium or hydrogen as carrier gas

  • Hexane (or other suitable solvent) for sample dilution

Procedure:

  • Aliquot 1 mL of high-purity this compound into multiple amber glass vials.

  • Tightly cap the vials. For a more comprehensive study, a parallel set of vials can be prepared where the headspace is purged with an inert gas (e.g., argon or nitrogen) before capping.

  • Place the vials in the stability chambers at 40°C and 60°C, and in the refrigerator (2-8°C) as a control. Protect all samples from light.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition for analysis.

  • Allow the vials to equilibrate to room temperature.

  • Prepare a sample for GC-MS analysis by diluting an aliquot of the stored this compound in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • Analyze the sample using a validated GC-MS method to determine the purity of this compound and identify any degradation products.

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) sample.

  • Plot the percentage of this compound remaining versus time for each temperature to determine the degradation rate.

Protocol 2: Quantification of this compound by GC-MS

Objective: To accurately quantify the concentration of this compound in a sample and detect potential degradation products.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Volume: 1 µL

  • Inlet Temperature: 280°C

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in hexane (or another suitable solvent) at concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute the this compound sample to be analyzed in the same solvent to fall within the calibration range.

  • GC-MS Analysis:

    • Inject the solvent blank to ensure no contamination.

    • Inject each calibration standard to generate a calibration curve.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Integrate the peak area of the characteristic ion(s) for this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Examine the chromatogram for any additional peaks that may represent degradation products. The mass spectra of these peaks can be compared to spectral libraries to aid in their identification.

Visualizations

Storage_Workflow Workflow for Optimal Storage of this compound cluster_procurement Procurement cluster_storage Storage cluster_handling Handling cluster_monitoring Monitoring A Receive this compound B Store in amber glass vial with PTFE-lined cap A->B C Store at 2-8°C B->C E Optional: Purge with inert gas (Ar or N2) B->E D Protect from light C->D F Equilibrate to room temperature before use D->F E->F G Minimize exposure to air F->G H Tightly reseal after use G->H H->C Return to storage I Perform periodic purity checks (e.g., GC-MS) I->F Re-analysis

Caption: Workflow for optimal storage of this compound.

Degradation_Pathway Simplified Autoxidation Pathway of this compound A This compound C Alkyl Radical A->C + Initiator B Initiation (Light, Heat, Metal Ions) B->A E Peroxy Radical C->E + O2 D Oxygen (O2) D->C G Hydroperoxide E->G + this compound F Hydrogen Abstraction (from another this compound molecule) F->E I Degradation Products (Alcohols, Ketones, Carboxylic Acids) G->I Decomposition H Further Reactions H->G

Technical Support Center: Troubleshooting 2-Methylheptadecane Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor extraction efficiency of 2-Methylheptadecane. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during the extraction of this long-chain alkane.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a long-chain branched alkane with the molecular formula C₁₈H₃₈. As a nonpolar compound, its solubility is highest in nonpolar organic solvents. It has a high boiling point (approximately 311 °C) and is practically insoluble in water. These properties are critical when selecting an appropriate extraction solvent and method.

Q2: I am experiencing low recovery of this compound. What are the most common causes?

A2: Low recovery is a frequent issue in Solid Phase Extraction (SPE) and can stem from several factors.[1][2][3] Key areas to investigate include:

  • Sorbent-Analyte Mismatch: Using a sorbent with inappropriate polarity for the nonpolar this compound.

  • Insufficient Eluent Strength or Volume: The solvent used to elute the compound from the sorbent may not be strong enough or used in sufficient quantity.

  • Sample Matrix Effects: Components in your sample may interfere with the binding of this compound to the sorbent or co-elute with it.

  • Processing Issues: Incorrect flow rate during sample loading or elution, or allowing the SPE cartridge to dry out can significantly impact recovery.[2]

Q3: How does the choice of solvent affect the extraction efficiency of this compound?

  • Hexane: Being highly nonpolar, hexane is an excellent solvent for extracting long-chain alkanes. Most of the compounds are soluble in dichloromethane. If the compound is soluble in hexane, hexane is ideal because it is less toxic and less hazardous to work with and also cheaper.[4]

  • Dichloromethane (DCM): This is another effective nonpolar solvent for alkane extraction.

  • Ethyl Acetate: While less polar than hexane and DCM, ethyl acetate can be used, but its efficiency for a highly nonpolar compound like this compound may be lower.

Q4: Can temperature be optimized to improve extraction efficiency?

A4: Yes, temperature can significantly influence extraction. Higher temperatures generally increase the solubility of the analyte and the solvent's diffusion rate, which can lead to improved extraction efficiency. However, for volatile compounds, high temperatures can lead to loss of analyte. For long-chain alkanes like this compound, which have high boiling points, a moderate increase in temperature during extraction can be beneficial. It is crucial to optimize the temperature to maximize recovery without degrading the sample or causing significant solvent loss.

Q5: Does pH play a role in the extraction of this compound?

A5: For a nonpolar and non-ionizable compound like this compound, pH of the aqueous phase in a liquid-liquid extraction has a minimal direct effect on its partitioning. However, pH can be crucial if the sample matrix contains acidic or basic components that need to be separated from the analyte. Adjusting the pH can ionize these interfering compounds, making them more soluble in the aqueous phase and thus easier to separate from the nonpolar this compound which will remain in the organic phase.

Troubleshooting Guides

Low Recovery in Solid Phase Extraction (SPE)
Symptom Potential Cause Recommended Solution
Analyte is found in the flow-through or wash fractions. 1. Incorrect Sorbent: Sorbent is too polar. 2. Sample Solvent is too Strong: The solvent in which the sample is dissolved is eluting the analyte. 3. Flow Rate is too High: Insufficient contact time between the analyte and the sorbent.[2]1. Use a nonpolar sorbent such as C18 or a polymer-based reversed-phase sorbent. 2. Dilute the sample with a weaker (more polar) solvent before loading. 3. Decrease the flow rate during sample loading.
Analyte is not eluting from the cartridge. 1. Elution Solvent is too Weak: The solvent is not strong enough to displace the analyte from the sorbent. 2. Insufficient Elution Volume: Not enough solvent is being used to completely elute the analyte.[1] 3. Secondary Interactions: The analyte may have secondary interactions with the sorbent.1. Increase the nonpolar character of the elution solvent (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture). 2. Increase the volume of the elution solvent in increments.[1] 3. Consider a different sorbent or add a modifier to the elution solvent to disrupt secondary interactions.
Inconsistent recoveries between samples. 1. Cartridge Drying: The sorbent bed is drying out between steps.[2] 2. Variable Sample Matrix: Inconsistent levels of interfering compounds in the samples. 3. Inconsistent Processing: Variations in flow rates or solvent volumes between samples.1. Ensure the sorbent bed remains solvated throughout the entire process. 2. Implement a sample pre-treatment step to remove interfering matrix components. 3. Use an automated SPE system for consistent processing or ensure manual steps are carefully controlled.
Issues in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Recommended Solution
Formation of an emulsion. 1. Vigorous Shaking: Overly aggressive mixing of the two phases. 2. High Concentration of Surfactants or Particulates: Presence of compounds that stabilize the emulsion.1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion. Centrifugation can also be effective.
Poor phase separation. 1. Similar Densities of Solvents: The densities of the organic and aqueous phases are too close. 2. Incomplete Extraction: Insufficient mixing or contact time.1. Choose a solvent with a significantly different density from the aqueous phase. 2. Ensure thorough but gentle mixing and allow adequate time for the phases to separate.
Low yield in the organic phase. 1. Incorrect Solvent Polarity: The chosen organic solvent is not nonpolar enough. 2. Insufficient Volume of Organic Solvent: The volume of the extraction solvent is not enough to efficiently partition the analyte. 3. Incorrect pH of Aqueous Phase (if applicable): Interfering compounds are being co-extracted.1. Use a highly nonpolar solvent like hexane. 2. Perform multiple extractions with smaller volumes of the organic solvent, which is more efficient than a single extraction with a large volume. 3. Adjust the pH of the aqueous phase to ionize and retain interfering compounds in the aqueous layer.

Experimental Protocols

Solid Phase Extraction (SPE) for this compound from a Plant Matrix

This protocol is a general guideline and should be optimized for your specific plant matrix.

  • Sample Preparation:

    • Homogenize 1 gram of the dried and ground plant material.

    • Perform a preliminary extraction by sonicating the sample in 10 mL of hexane for 30 minutes.

    • Centrifuge the sample and collect the hexane supernatant.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water, and finally 5 mL of hexane. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the hexane extract from step 1 onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a hexane:ethyl acetate mixture (e.g., 95:5 v/v) to remove polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of hexane.

    • Collect the eluate for analysis.

  • Analysis:

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent for GC-MS analysis.

Liquid-Liquid Extraction (LLE) for this compound from an Insect Sample

This protocol is a general guideline for extracting cuticular hydrocarbons and should be adapted based on the specific insect species and life stage.

  • Sample Preparation:

    • Place a known number of insects (e.g., 5-10) into a glass vial.

  • Extraction:

    • Add 2 mL of hexane to the vial, ensuring the insects are fully submerged.

    • Gently agitate the vial for 10 minutes to extract the cuticular hydrocarbons.

  • Separation:

    • Carefully remove the insects from the vial.

    • The remaining hexane solution contains the extracted hydrocarbons.

  • Clean-up (Optional):

    • If the extract contains significant impurities, a clean-up step using a small silica gel column may be necessary. Pass the hexane extract through the column and elute with hexane.

  • Analysis:

    • Concentrate the hexane extract under a gentle stream of nitrogen.

    • Reconstitute in a suitable solvent for GC-MS analysis.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide an expected trend based on the principles of alkane extraction.

Table 1: Expected Relative Extraction Efficiency of Solvents for this compound

Solvent Polarity Index Expected Relative Efficiency
Hexane0.1+++ (High)
Dichloromethane3.1++ (Moderate to High)
Ethyl Acetate4.4+ (Low to Moderate)

Table 2: General Effect of Temperature on Long-Chain Alkane Extraction Efficiency

Temperature Effect on Solubility & Diffusion Expected Impact on Extraction Efficiency
Low (e.g., Room Temp)LowerBaseline
Moderate (e.g., 40-60 °C)IncreasedPotentially higher
High (e.g., >80 °C)Significantly IncreasedMay be optimal, but risk of solvent loss

Table 3: General Effect of pH on the Extraction of this compound (in LLE)

Aqueous Phase pH State of this compound Expected Impact on Extraction into Organic Phase
Acidic (e.g., pH 2)NeutralNo significant direct effect
Neutral (e.g., pH 7)NeutralNo significant direct effect
Basic (e.g., pH 12)NeutralNo significant direct effect

Note: While pH does not directly affect the non-ionizable this compound, it can be used to control the ionization and solubility of interfering matrix components.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis Homogenization Sample Homogenization Initial_Extraction Initial Solvent Extraction Homogenization->Initial_Extraction Loading Sample Loading Initial_Extraction->Loading Add_Solvent Add Immiscible Solvent Initial_Extraction->Add_Solvent Conditioning Cartridge Conditioning Conditioning->Loading Washing Washing Loading->Washing Elution Elution Washing->Elution Concentration Concentration Elution->Concentration Mix Mix Phases Add_Solvent->Mix Separate Separate Phases Mix->Separate Separate->Concentration GCMS GC-MS Analysis Concentration->GCMS

Caption: General experimental workflow for troubleshooting poor extraction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Low_Recovery Low Recovery of This compound Solvent_Issue Solvent Mismatch Low_Recovery->Solvent_Issue Temp_Issue Suboptimal Temperature Low_Recovery->Temp_Issue pH_Issue Matrix Interference (pH related) Low_Recovery->pH_Issue Process_Issue Processing Error Low_Recovery->Process_Issue Change_Solvent Use Nonpolar Solvent (e.g., Hexane) Solvent_Issue->Change_Solvent Optimize_Temp Optimize Temperature (e.g., 40-60°C) Temp_Issue->Optimize_Temp Adjust_pH Adjust Aqueous pH pH_Issue->Adjust_pH Refine_Process Control Flow Rate, Avoid Cartridge Drying Process_Issue->Refine_Process

Caption: Logical relationships of troubleshooting poor extraction efficiency.

References

Optimizing ionization energy for 2-Methylheptadecane in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for optimizing the mass spectrometric analysis of 2-Methylheptadecane, a long-chain branched alkane.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (M+) peak for this compound weak or absent in my Electron Ionization (EI) mass spectrum?

Under standard Electron Ionization (EI) conditions (70 eV), the energy imparted to the molecule is significantly higher than its ionization potential.[1] This excess energy causes extensive fragmentation of the carbon chain.[1][2] Long-chain and branched alkanes are particularly susceptible to this, leading to a very low abundance or complete absence of the molecular ion peak.[2][3] The carbon chain preferentially cleaves at the tertiary carbon (the branch point) due to the increased stability of the resulting carbocation.[2][3]

Q2: What is the expected fragmentation pattern for this compound in a standard 70 eV EI spectrum?

The mass spectrum of a branched alkane like this compound is characterized by several key features:

  • Low m/z Ion Series: You will observe clusters of fragment ions separated by 14 mass units, corresponding to the sequential loss of -CH₂- groups.[2][4][5] The most abundant ions in these clusters are typically the CnH2n+1 alkyl fragments.[6]

  • Branch Point Cleavage: Fragmentation is favored at the C2 branch point.[2][4]

  • Base Peak: For many straight-chain and branched alkanes, the base peak (most intense peak) is often at m/z 43 (C₃H₇⁺) or m/z 57 (C₄H₉⁺).[6]

  • Weak [M-CH₃]⁺ Peak: The peak corresponding to the loss of a methyl group ([M-15]) is typically weak or absent in long-chain alkanes.[6]

Q3: How can I increase the abundance of the molecular ion for this compound?

To increase the molecular ion's abundance, you need to reduce fragmentation by using a "soft" ionization technique.[7] The two primary methods are:

  • Low-Energy EI ("Soft EI"): Reduce the electron energy in the ion source from the standard 70 eV to a lower value, typically in the range of 12-20 eV.[8][9] This imparts less excess energy to the molecule, minimizing fragmentation and preserving the molecular ion.[8]

  • Chemical Ionization (CI): This technique uses a reagent gas (like methane or ammonia) to ionize the analyte through gentle proton transfer or adduction reactions.[10] This results in significantly less fragmentation and typically produces an abundant pseudomolecular ion, such as [M+H]⁺, which is used to confirm the molecular weight.[10][11]

Q4: When should I choose Chemical Ionization (CI) over low-energy EI?

Choose CI when your primary goal is the unambiguous determination of the molecular weight. CI is exceptionally gentle and almost always yields a strong pseudomolecular ion.[10] Use low-energy EI when you want to retain some degree of fragmentation for structural information while still enhancing the molecular ion. Standard 70 eV EI should be used when attempting to match the resulting spectrum against commercial libraries like NIST, as these libraries are built using 70 eV data.[8]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Molecular Ion (M+) Peak The standard 70 eV electron energy is too high, causing excessive fragmentation.Primary Solution: Switch to a soft ionization method.       • Option A (Soft EI): Lower the electron energy to 15-20 eV. This significantly reduces fragmentation.[8]       • Option B (CI): Use Chemical Ionization with a reagent gas like methane to generate a stable [M+H]⁺ ion.[10]
Poor Library Match for this compound 1. Ionization energy is not set to the standard 70 eV used for library spectra. 2. Ion source temperature is unstable or improperly set.1. Ensure the electron energy is set to 70 eV for library searching.[8] 2. Verify that the ion source temperature is stable and appropriate for GC-MS analysis of alkanes (e.g., 230 °C).[9] Check for chromatographic issues like peak tailing.
Spectrum is Complex and Dominated by Low Mass Fragments This is the expected outcome for a long-chain alkane under standard 70 eV EI conditions.This is not an error. For structural analysis, look for the characteristic patterns:       • A series of ion clusters separated by 14 amu (-CH₂-).[2]       • Preferential cleavage at the branch point.[4] For molecular weight determination, refer to the "Weak or No Molecular Ion" solution above.

Data Summary: Ionization Technique Comparison

ParameterStandard Electron Ionization (EI)Low-Energy ("Soft") EIChemical Ionization (CI)
Electron Energy 70 eV12 - 20 eVNot Applicable
Primary Ion M⁺ (Molecular Ion)M⁺ (Molecular Ion)[M+H]⁺, [M+C₂H₅]⁺, etc. (Pseudomolecular ion)
Molecular Ion Abundance Very Low to Absent[2][3]Moderate to High[8][9]Very High[10]
Degree of Fragmentation Extensive[2]Significantly Reduced[8]Minimal[10]
Primary Use Case Structural Elucidation, Library MatchingMolecular Weight Confirmation with some fragmentationUnambiguous Molecular Weight Determination

Experimental Protocols

Protocol 1: Enhancing the Molecular Ion using Low-Energy EI-MS
  • Initial Setup: Analyze the this compound sample using your standard GC-MS method with the ion source set to 70 eV to acquire a reference spectrum.

  • Tune the Instrument: Perform a standard instrument tune (e.g., with PFTBA) to ensure the mass spectrometer is calibrated and performing optimally.

  • Adjust Ionization Energy: Access the manual tune or method setup parameters for the ion source. Reduce the "Electron Energy" or equivalent setting from 70 eV to 20 eV.

  • Acquire Data at 20 eV: Inject the sample again with the new 20 eV setting. Observe the increase in the relative abundance of the molecular ion at m/z 254.

  • Iterative Optimization: If fragmentation is still too high, incrementally lower the electron energy (e.g., to 18 eV, then 15 eV) and re-acquire the data. Note that overall signal intensity may decrease at very low energies.[8]

  • Final Analysis: Compare the spectra. The optimal energy is the lowest one that provides a clear molecular ion without sacrificing too much signal-to-noise.

Protocol 2: Molecular Weight Confirmation using Methane Positive Chemical Ionization (PCI)
  • System Changeover: Safely vent the MS, and configure the ion source for Chemical Ionization (CI) operation as per the manufacturer's instructions. This typically involves changing the ion source volume or repeller.

  • Introduce Reagent Gas: Connect a supply of high-purity methane to the instrument's CI gas inlet.

  • Tune for CI: Start the methane flow at the recommended pressure and perform a CI-specific instrument tune. This will calibrate the instrument using the known ions from methane (e.g., CH₅⁺, C₂H₅⁺).

  • Method Setup: In the acquisition method, select "PCI" (Positive Chemical Ionization) mode and set the appropriate ion source temperature (e.g., 150-250 °C).

  • Sample Injection: Inject the this compound sample using your established GC method.

  • Data Analysis: Analyze the resulting spectrum. Expect to see a very strong pseudomolecular ion at m/z 255, corresponding to [M+H]⁺. You may also see adducts like [M+C₂H₅]⁺ at m/z 283. Fragmentation of the carbon backbone will be minimal.

Visualizations

G start Goal: Analyze This compound lib_match Need to match spectrum to a library (e.g., NIST)? start->lib_match mol_weight Need to determine molecular weight? lib_match->mol_weight No ei_70 Use Standard EI (70 eV) lib_match->ei_70 Yes soft_ion Use Soft Ionization mol_weight->soft_ion Yes ci Use Chemical Ionization (CI) for maximum M+H soft_ion->ci  Unambiguous  Confirmation soft_ei Use Low-Energy EI (15-20 eV) to see M+ soft_ion->soft_ei  Retain Some  Fragments

Caption: Workflow for selecting the appropriate MS ionization strategy.

G cluster_0 Ionization Energy cluster_1 Molecular State cluster_2 Resulting Mass Spectrum high_e High Energy (70 eV) high_frag High Fragmentation high_e->high_frag low_e Low Energy (< 20 eV) low_frag Low Fragmentation low_e->low_frag spec_high Absent M+ Complex Fragments high_frag->spec_high spec_low Abundant M+ Simple Fragments low_frag->spec_low

Caption: Relationship between ionization energy and fragmentation.

References

Reducing background noise in EAG recordings for 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Electroantennography (EAG) recordings, with a specific focus on reducing background noise when working with the volatile organic compound 2-Methylheptadecane.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during EAG experiments, providing practical solutions to enhance signal quality and obtain reliable data.

Q1: What are the primary sources of background noise in my EAG recordings?

A1: Background noise in EAG recordings can be broadly categorized into electrical and biological noise.

  • Electrical Noise: This often originates from external sources. Common culprits include 50/60 Hz mains power lines, nearby electronic equipment such as computers and lighting, and static electricity from synthetic materials.[1][2] A poor ground connection is one of the most frequent causes of significant electrical noise.[3]

  • Biological Noise: This intrinsic noise can arise from the insect preparation itself. Muscle activity near the antennae can cause irregular noise.[1] The general physiological state of the insect can also contribute to baseline instability.

  • Mechanical and Environmental Noise: Air currents around the preparation can stimulate mechanoreceptors on the antenna, leading to noise.[1] Sudden changes in humidity or temperature, as well as physical vibrations, can also introduce artifacts into the recording.

Q2: My baseline is constantly drifting. How can I fix this?

A2: Baseline drift, a slow upward or downward movement of the signal, is a common issue, especially in long recordings or when using a Gas Chromatography-Electroantennographic Detector (GC-EAD).[1]

  • Ensure Proper Grounding: A floating or poor ground connection is a primary cause of baseline drift and other noise issues.[3] Verify that your grounding wire is securely connected and that the grounding site is appropriate.

  • Allow for System Equilibration: If using a GC-EAD setup, ensure the column is properly conditioned and the system has reached thermal equilibrium.[4] For standard EAG, allow the antennal preparation to stabilize in the humidified air stream before starting your recordings.

  • Check for Leaks: In a continuous air-flow system, leaks can cause fluctuations in pressure and humidity, leading to a wandering baseline.[5]

  • Use High-Pass Filtering: A high-pass filter can be applied during data acquisition or post-processing to remove slow baseline drift.[1] Many modern EAG amplifiers have a built-in "automatic baseline control" feature that electronically filters out drift.[1]

  • Mobile Phase/Air Stream Purity: For GC-EAD, impurities in the mobile phase can cause drift.[6] In a standard EAG setup, ensure your air supply is filtered (e.g., with activated charcoal) to remove contaminants.[7]

Q3: I'm working with this compound, a low-volatility compound, and my responses are weak and inconsistent. What can I do?

A3: Low-volatility and hydrophobic compounds like this compound present unique challenges for stimulus delivery in EAG.

  • Solvent Selection: The choice of solvent is critical. While pentane and hexane are common, they are highly volatile and may evaporate too quickly, leaving the less volatile this compound on the filter paper. Consider a less volatile solvent like mineral oil or silicone oil to ensure a more sustained release of the odorant. However, be aware that silicone can migrate and potentially contaminate your setup.

  • Stimulus Preparation and Delivery: Ensure the compound is fully dissolved. Gentle warming of the solution may be necessary. When applying the stimulus to the filter paper, ensure it is evenly distributed. The position of the stimulus pipette relative to the antenna is crucial; it should be close enough for the odorant to reach the antenna but not so close as to cause a mechanical response from the air puff.

  • Contamination Prevention: Due to its hydrophobic nature, this compound can adsorb to surfaces in your delivery system (e.g., Pasteur pipettes, tubing).[8] This can lead to "ghost" signals or contamination of subsequent stimuli. It is advisable to use disposable glass pipettes for each stimulus and to thoroughly clean any non-disposable parts of the delivery system between experiments.

  • Increase Compound Concentration: Within reasonable limits, increasing the concentration of this compound in your stimulus may help to elicit a stronger and more consistent response.

Q4: How can I improve the overall signal-to-noise ratio (SNR) of my EAG recordings?

A4: Improving the SNR is key to detecting weak responses and obtaining high-quality data. A combination of hardware, software, and procedural optimizations can be employed.

  • Use a Faraday Cage: A Faraday cage is highly recommended to shield the preparation from external electromagnetic interference.

  • Optimize Your Electrode Preparation: Use high-quality glass micropipettes. Ensure there are no air bubbles in the electrolyte solution, as these will disrupt the electrical circuit.[1] Using an electrically conductive gel can improve the contact between the antenna and the electrodes.[7]

  • Antennal Preparation: Use fresh, healthy insect antennae. The quality of the preparation significantly impacts the signal quality.[1]

  • Signal Averaging: If your stimulus can be repeated, averaging multiple responses can significantly reduce random noise and enhance the underlying signal.[9]

  • Digital Filtering: Post-acquisition, digital filters can be used to remove specific noise frequencies. A low-pass filter can remove high-frequency noise, while a notch filter can target 50/60 Hz power line interference.[1]

  • Advanced Techniques: For GC-EAD, techniques like using a Deans switch effluent chopper with lock-in amplification can dramatically increase the SNR.[9][10] Connecting multiple antennae in series has also been shown to improve the SNR.[1][2]

Data on Noise Reduction Techniques

The following table summarizes quantitative data on the effectiveness of various noise reduction techniques in electrophysiological recordings.

TechniqueDescriptionQuantitative ImprovementProsCons
Multiple Antennae (Serial Connection) Connecting multiple insect antennae in series.With four antennae, the SNR was significantly improved, leading to a ~10-fold improvement in the threshold detection level compared to a single antenna.[1]Significantly enhances signal amplitude and sensitivity.Can be technically challenging to prepare and maintain multiple antennae simultaneously.
Deans Switch with Lock-in Amplification (for GC-EAD) The GC effluent is "chopped" or pulsed, and a lock-in amplifier is used to detect the signal at the chopping frequency.Increased the SNR by 10.4–12.7 dB. The predicted single-trial detection limit for phenethyl alcohol improved from 140,330 pg to 2.6–6.3 pg.[9][10][11]Dramatically improves SNR, allowing for the detection of very weak responses. Reduces noise from mechanoreceptors.Requires specialized equipment (Deans switch, lock-in amplifier) and more complex setup.
Digital Filtering (Notch Filter) A software filter that removes a narrow frequency band, typically 50 or 60 Hz.Can reduce noise spectral power at the target frequency by a factor of ~6 or more.Very effective at removing power line hum. Can be applied post-recording.Can distort the electrogram morphology if not applied carefully.
Signal Averaging Averaging the responses to multiple presentations of the same stimulus.SNR improves with the square root of the number of trials.Effectively reduces random noise. Simple to implement in software.Not suitable for single-event analysis or when the response is expected to change over time. Requires repeatable stimuli.

Experimental Protocols

Standard EAG Recording Protocol (Adapted for this compound)
  • Preparation of Solutions:

    • Prepare a Ringer's solution appropriate for the insect species being studied.

    • Dissolve this compound in a suitable solvent (e.g., hexane, mineral oil) to the desired concentrations. Also prepare a solvent-only control.

  • Electrode Preparation:

    • Pull glass capillary tubes to a fine point using a microelectrode puller.

    • Break the tip of the capillaries to a diameter that will accommodate the base and tip of the antenna.

    • Fill the electrodes with Ringer's solution, ensuring no air bubbles are present. An electrically conductive gel can also be used.[7]

  • Antennal Preparation:

    • Excise an antenna from a live, healthy insect.

    • Mount the base of the antenna into the recording electrode.

    • Cut the distal tip of the antenna and insert it into the reference electrode.

  • Stimulus Delivery Preparation:

    • Cut filter paper into small strips (e.g., 1 cm x 2 cm).

    • Apply a known volume (e.g., 10 µL) of the this compound solution or the solvent control onto a filter paper strip.

    • Insert the filter paper into a clean Pasteur pipette.

  • Recording Procedure:

    • Place the antennal preparation in a continuous, humidified, and charcoal-filtered air stream (e.g., 0.5 L/min).

    • Position the tip of the stimulus pipette through a hole in the air stream tube, upstream of the antenna.

    • Record the baseline activity for a few seconds.

    • Deliver a puff of air (e.g., 0.5 seconds) through the stimulus pipette using a stimulus controller.

    • Allow the antenna to recover and the baseline to stabilize between stimuli (e.g., 30-60 seconds).

    • Present the solvent control and different concentrations of this compound in a randomized order.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_solutions Prepare Stimulus (this compound) & Ringer's Solution prep_electrodes Prepare & Fill Micropipette Electrodes prep_solutions->prep_electrodes prep_antenna Excise & Mount Insect Antenna prep_electrodes->prep_antenna setup Position Antenna in Air Stream prep_antenna->setup stabilize Record Baseline & Stabilize setup->stabilize stimulate Deliver Odor Puff stabilize->stimulate record Record EAG Response stimulate->record filter Apply Digital Filters (e.g., High-pass, Notch) record->filter measure Measure Response Amplitude filter->measure analyze Compare Responses & Analyze Data measure->analyze

Caption: Workflow for a typical EAG experiment.

Troubleshooting_Flowchart decision decision issue issue start High Background Noise in EAG Recording q1 Is the noise random & high-frequency? start->q1 Check signal sol1_yes Check for EM interference. Use Faraday cage. Apply low-pass filter. q1->sol1_yes Yes q2 Is there a 50/60 Hz hum? q1->q2 No end Signal Improved sol1_yes->end sol2_yes sol2_yes q2->sol2_yes Check grounding. Turn off nearby electronics. Use notch filter. q3 Is there slow baseline drift? q2->q3 No sol2_yes->end sol3_yes sol3_yes q3->sol3_yes Allow preparation to stabilize. Check for air leaks. Apply high-pass filter. q4 Is the noise irregular & spiky? q3->q4 No sol3_yes->end sol4_yes sol4_yes q4->sol4_yes Check for poor electrode contact. Use fresh antennal preparation. Check for mechanical vibrations. q4->end No sol4_yes->end

Caption: A logical troubleshooting guide for EAG noise.

Insect_Olfactory_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron odorant This compound (Odorant Molecule) obp Odorant-Binding Protein (OBP) odorant->obp or_complex Odorant Receptor (OR) Co-receptor (Orco) obp->or_complex:f0 ion_channel Ion Channel Opening or_complex->ion_channel neuron_membrane Dendritic Membrane of Olfactory Receptor Neuron (ORN) depolarization Neuron Depolarization (Cation Influx) ion_channel->depolarization ap Action Potential (Signal to Brain) depolarization->ap

Caption: Simplified insect olfactory signaling pathway.

References

Strategies to improve the yield of 2-Methylheptadecane synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-Methylheptadecane synthesis reactions.

General Troubleshooting and FAQs

Q1: My this compound synthesis reaction is resulting in a low yield. What are the general factors I should investigate?

A1: Low yields in organic synthesis can stem from a variety of factors. Systematically investigating the following aspects is crucial:

  • Purity of Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as required by the specific reaction (e.g., Grignard reactions are highly sensitive to moisture).

  • Reaction Conditions: Temperature, reaction time, and stirring rate are critical parameters. Ensure they are precisely controlled and optimized. Even small deviations can significantly impact the yield.

  • Inert Atmosphere: For air- and moisture-sensitive reactions, such as those involving organometallics, maintaining a strictly inert atmosphere (e.g., under Argon or Nitrogen) is paramount.

  • Stoichiometry of Reactants: The molar ratio of reactants can influence the formation of byproducts. Experiment with slight variations in stoichiometry to find the optimal balance.

  • Catalyst Activity: If a catalyst is used, ensure its activity is not compromised due to improper storage or handling. Consider using a fresh batch of catalyst.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize extraction, distillation, and chromatography methods to minimize these losses.

Synthesis Strategy 1: Wittig Reaction

The Wittig reaction is a versatile method for forming a C=C double bond, which can then be hydrogenated to yield the desired alkane. For the synthesis of this compound, a possible route involves the reaction of a C17 phosphonium ylide with acetone, or a C2 phosphonium ylide with a C16 ketone, followed by hydrogenation. A common approach is the reaction of hexadecanal with isopropylidene triphenylphosphorane.

Troubleshooting Guide: Wittig Reaction
Issue Potential Cause Troubleshooting Steps
Low or no yield of the alkene intermediate. Incomplete formation of the ylide.Use a sufficiently strong and fresh base (e.g., n-BuLi, NaH). Ensure anhydrous conditions as the ylide is moisture-sensitive.
Low reactivity of the carbonyl compound.Sterically hindered ketones may react slowly.[1][2] Consider using a more reactive phosphonate ester in a Horner-Wadsworth-Emmons (HWE) reaction.[1][2]
Decomposition of the aldehyde.Aldehydes can be prone to oxidation or polymerization.[1][2] Use freshly distilled aldehyde or consider an in-situ generation method.[2]
Formation of unexpected byproducts. Side reactions of the ylide.The ylide can react with other functional groups. Ensure the starting materials are free of interfering groups.
Isomerization of the product.The stereochemistry of the alkene can be influenced by the ylide's stability and reaction conditions. For specific isomers, consider the Schlosser modification for E-alkenes or using stabilized ylides for E-alkenes and non-stabilized ylides for Z-alkenes.[2]
Difficulty in removing triphenylphosphine oxide (TPPO). High solubility of TPPO in the reaction solvent.TPPO is a common byproduct and its removal can be challenging. Several methods can be employed: • Crystallization from a non-polar solvent like hexane or a mixture of diethyl ether and hexane.[3][4] • Precipitation by forming a complex with salts like MgCl₂ or ZnCl₂.[3][4][5][6] • Column chromatography on silica gel.[7]
FAQs: Wittig Reaction for this compound Synthesis

Q2: Which Wittig route is preferable for synthesizing the 2-methyl-1-heptadecene precursor: reacting hexadecanal with isopropylidene triphenylphosphorane or reacting 2-octadecanone with methylenetriphenylphosphorane?

A2: Reacting hexadecanal (a long-chain aldehyde) with isopropylidene triphenylphosphorane is generally preferred. Aldehydes are typically more reactive than ketones in the Wittig reaction.[1] The reaction with 2-octadecanone, a sterically hindered ketone, might result in a lower yield.[1][2]

Q3: How can I prepare the necessary phosphonium ylide?

A3: The phosphonium ylide is typically prepared by reacting triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then deprotonated with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the ylide.[8] It is often prepared in situ just before the addition of the carbonyl compound.[9]

Q4: What is the final step after the Wittig reaction to obtain this compound?

A4: The product of the Wittig reaction is an alkene (2-methyl-1-heptadecene or 2-methyl-2-heptadecene depending on the route). To obtain the final saturated alkane, a hydrogenation reaction is necessary. This is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Synthesis Strategy 2: Grignard Reaction

A Grignard reaction can be employed to form the carbon skeleton of this compound. A plausible route involves the reaction of a C16 alkyl magnesium halide with acetone, followed by dehydration of the resulting tertiary alcohol and subsequent hydrogenation of the alkene intermediate.

Troubleshooting Guide: Grignard Reaction
Issue Potential Cause Troubleshooting Steps
Failure to form the Grignard reagent. Presence of moisture in glassware or solvent.Flame-dry all glassware under vacuum and use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are common solvents.
Inactive magnesium surface.Use fresh magnesium turnings. The surface can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Low yield of the desired alcohol. Wurtz coupling side reaction.This occurs when the Grignard reagent reacts with the unreacted alkyl halide. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide.
Reaction with atmospheric CO₂ or oxygen.Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction.
Formation of a dimeric alkane. Coupling of two Grignard reagent molecules.This is more common with certain alkyl halides. Slow addition and controlled temperature can minimize this.
FAQs: Grignard Reaction for this compound Synthesis

Q5: Can I use a Grignard reagent to directly couple a methyl group to a C17 halide?

A5: While theoretically possible, the direct coupling of a Grignard reagent with an alkyl halide (a variation of the Wurtz reaction) can be inefficient and lead to a mixture of products, including elimination and self-coupling products. A more reliable approach is the addition of a Grignard reagent to a carbonyl compound.

Q6: What are the key steps following the Grignard reaction to obtain this compound?

A6: After the Grignard reaction of a C16 alkyl magnesium halide with acetone, a tertiary alcohol is formed. This alcohol is then dehydrated, typically using an acid catalyst (e.g., H₂SO₄ or p-toluenesulfonic acid), to yield an alkene. The final step is the hydrogenation of this alkene to the saturated this compound.

Data Presentation

The following table provides a qualitative comparison of the potential synthesis routes for this compound. Quantitative yields are highly dependent on specific reaction conditions and optimization.

Synthesis Strategy Starting Materials Key Intermediates Potential Yield Key Challenges
Wittig Reaction Hexadecanal, Isopropyltriphenylphosphonium bromide2-Methyl-1-heptadeceneModerate to HighRemoval of triphenylphosphine oxide, potential for low reactivity with hindered ketones.[1][2]
Grignard Reaction 1-Bromohexadecane, Acetone2-Methyl-2-heptadecanol, 2-Methyl-1-heptadeceneModerateStrict anhydrous conditions required, potential for Wurtz coupling side reactions.
Henry Reaction Hexadecanal, 2-Nitropropane2-Methyl-1-nitro-2-heptadecanolModeratePotential for side reactions like dehydration and retro-Henry reaction.[10]
Cross-Metathesis 1-Octadecene, Propene2-Methyl-2-heptadeceneModerate to HighRequires specific ruthenium-based catalysts, potential for a mixture of products.[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1-heptadecene via Wittig Reaction

This protocol is a general guideline and should be optimized for specific laboratory conditions.

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Hexadecanal

  • Anhydrous Diethyl Ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel over 30 minutes. The solution should turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Dissolve hexadecanal (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution over 30 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to isolate the 2-methyl-1-heptadecene.

Protocol 2: Hydrogenation of 2-Methyl-1-heptadecene to this compound

Materials:

  • 2-Methyl-1-heptadecene

  • Ethanol or Ethyl Acetate

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas

Procedure:

  • Dissolve 2-methyl-1-heptadecene in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C (typically 1-5 mol% of the substrate).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm, or as per available equipment) at room temperature until the reaction is complete (monitor by TLC or GC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain this compound. Further purification by distillation may be necessary if impurities are present.

Mandatory Visualization

TroubleshootingWorkflow Start Low Yield Observed CheckReagents Verify Purity of Reagents and Solvents Start->CheckReagents CheckConditions Analyze Reaction Conditions Start->CheckConditions CheckWorkup Evaluate Work-up and Purification Procedures Start->CheckWorkup OptimizeReagents Use Fresh/Purified Reagents, Ensure Anhydrous Conditions CheckReagents->OptimizeReagents Impurity Suspected OptimizeConditions Systematically Vary: - Temperature - Reaction Time - Stoichiometry CheckConditions->OptimizeConditions Sub-optimal Parameters OptimizeWorkup Modify Extraction/ Chromatography/ Distillation Methods CheckWorkup->OptimizeWorkup Product Loss Identified ReRun Re-run Experiment with Optimized Parameters OptimizeReagents->ReRun OptimizeConditions->ReRun OptimizeWorkup->ReRun Success Improved Yield ReRun->Success Positive Result Failure Yield Still Low ReRun->Failure Negative Result Consult Consult Literature for Alternative Methods Failure->Consult

Caption: A logical workflow for troubleshooting and improving the yield of synthesis reactions.

References

Technical Support Center: Purification of Synthetic 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic 2-methylheptadecane from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound and what are the expected byproducts?

A common and efficient method for the synthesis of this compound involves a two-step process:

  • Grignard Reaction: A Grignard reagent, such as hexadecylmagnesium bromide (a C16 chain), is reacted with acetone. This reaction forms the tertiary alcohol, 2-methylheptadecan-2-ol.[1][2]

  • Dehydration and Hydrogenation: The intermediate alcohol is then dehydrated to form 2-methylheptadec-1-ene and 2-methylheptadec-2-ene. Subsequent hydrogenation of this alkene mixture yields the final product, this compound.[3][4]

The primary byproducts you may encounter during this synthesis include:

  • Unreacted hexadecyl bromide (starting material)

  • Hexadecane (from the reaction of the Grignard reagent with any trace water)

  • 2-methylheptadecan-2-ol (incomplete dehydration)

  • 2-methylheptadec-1-ene and 2-methylheptadec-2-ene (incomplete hydrogenation)

  • Coupling byproducts (e.g., dotriacontane from the coupling of two hexadecyl groups)

Q2: What are the key physical properties I should be aware of for this compound and its potential byproducts?

Understanding the physical properties of your target compound and potential impurities is crucial for developing an effective purification strategy. The boiling points are particularly important for assessing the feasibility of distillation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound C18H38254.50~311~5-6
n-PentadecaneC15H32212.42~270~9-10
HexadecaneC16H34226.44~28718
2-Methylheptadec-1-eneC18H36252.48~310N/A
2-Methylheptadecan-2-olC18H38O270.50~320-330 (est.)N/A

Data sourced from[5][6][7][8][9][10][11][12][13][14][15][16][17][18]. Note that some values are estimated.

Q3: What is the recommended purification method for removing the byproducts from the this compound synthesis?

Flash column chromatography is the most effective and widely used method for purifying this compound from the common byproducts of its synthesis.[19][20][21][22][23] Due to the non-polar nature of alkanes and alkenes, a normal-phase chromatography setup is recommended.

Experimental Protocols

Protocol 1: Flash Column Chromatography for the Purification of this compound

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Glass column (e.g., 40 mm diameter, 300 mm length)

  • Compressed air or nitrogen source with a regulator

  • Collection tubes

  • TLC plates, developing chamber, and visualization reagents (e.g., potassium permanganate stain)

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude reaction mixture.

    • Develop the TLC plate in pure hexane. Your target compound, this compound, and other alkanes/alkenes should have a high Rf value.

    • If separation between spots is poor, you can try a slightly more polar solvent system, such as 1-2% ethyl acetate in hexane, to better resolve the components. Aim for an Rf of 0.2-0.3 for the least polar byproduct you want to separate from your product.[23]

  • Column Packing:

    • Secure the glass column in a vertical position in a fume hood.

    • Prepare a slurry of silica gel in hexane (approximately 50-100 g of silica per gram of crude product).

    • Pour the slurry into the column and allow the silica to settle.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

    • Equilibrate the column by running 2-3 column volumes of hexane through the packed silica.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of hexane.

    • Carefully apply the sample to the top of the silica bed using a pipette.

    • Allow the sample to absorb into the silica.

  • Elution:

    • Begin eluting with pure hexane. The non-polar compounds will travel down the column.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC. Spot every few fractions on a TLC plate and visualize to identify which fractions contain your pure product.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor separation of this compound from other alkanes/alkenes The solvent system is too non-polar, causing all non-polar compounds to elute together.- Increase the polarity of the eluent slightly (e.g., add 0.5-1% ethyl acetate to the hexane).- Use a longer column to increase the separation distance.- Ensure proper column packing to avoid channeling.
Product is not eluting from the column The solvent system is not polar enough to move the product. (Unlikely for this compound unless there is a significant amount of the alcohol byproduct).- Gradually increase the polarity of the solvent system (gradient elution).[22]
Cracking of the silica bed - The column was allowed to run dry.- The heat of adsorption of the solvent on the silica caused thermal stress.- Always keep the silica bed covered with solvent.- Pack the column with a slurry and ensure it is well-settled before running.
Inconsistent Rf values on TLC - The TLC chamber was not saturated with solvent vapor.- The composition of the eluent in the column is different from the TLC developing solvent.- Place a piece of filter paper in the TLC chamber to ensure saturation.- Use the exact same solvent for both TLC and the column.
Sample is insoluble in the loading solvent The crude product contains highly polar impurities or has solidified.- Use a "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[24]

Visualizations

Experimental Workflow for this compound Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification start Hexadecyl bromide + Mg grignard Hexadecylmagnesium bromide start->grignard reaction1 Grignard Reaction grignard->reaction1 acetone Acetone acetone->reaction1 alcohol 2-Methylheptadecan-2-ol reaction1->alcohol dehydration Dehydration alcohol->dehydration alkene Alkene Mixture dehydration->alkene hydrogenation Hydrogenation alkene->hydrogenation crude_product Crude this compound hydrogenation->crude_product chromatography Flash Column Chromatography crude_product->chromatography analysis TLC Analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Byproducts and Purification Challenges

G cluster_byproducts Potential Byproducts cluster_challenges Purification Challenges product This compound (Target Product) similar_polarity Similar Polarity product->similar_polarity similar_bp Similar Boiling Points product->similar_bp alkane_impurities Alkane Impurities (Hexadecane, Dotriacontane) alkane_impurities->similar_polarity alkane_impurities->similar_bp alkene_intermediate Alkene Intermediate (2-Methylheptadec-1/2-ene) alkene_intermediate->similar_polarity alkene_intermediate->similar_bp alcohol_intermediate Alcohol Intermediate (2-Methylheptadecan-2-ol) reactivity Potential Reactivity on Silica alcohol_intermediate->reactivity starting_material Unreacted Starting Material (Hexadecyl bromide) starting_material->reactivity

Caption: Byproducts and associated purification challenges for this compound.

References

Technical Support Center: Stability of 2-Methylheptadecane in Lure Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methylheptadecane in lure formulations.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a this compound lure?

A1: The shelf-life of a this compound lure is highly dependent on the formulation and storage conditions. When stored in a cool, dark place in its original sealed packaging, it is expected to be stable for up to two years. However, once opened and exposed to environmental factors, its stability can decrease. It is generally recommended to use fresh lures for each field season to ensure optimal performance.[1][2]

Q2: What are the primary factors that can cause the degradation of this compound in a lure?

A2: The primary factors contributing to the degradation of this compound, a saturated alkane, are exposure to ultraviolet (UV) light and high temperatures, which can initiate and accelerate oxidation processes.[3][4][5] The presence of oxygen is necessary for autoxidation, a slow, spontaneous oxidation by atmospheric oxygen.[3] Contaminants within the lure formulation can also potentially act as catalysts for degradation.

Q3: How can I minimize the degradation of this compound in my lures during storage and handling?

A3: To minimize degradation, lures should be stored in their original, unopened packaging in a freezer, if permitted by the manufacturer, or at a minimum, in a cool, dark location. Avoid prolonged exposure to direct sunlight and high temperatures during transport and in the field. Handle the lures with clean gloves to prevent contamination.

Q4: Are there any visual indicators that my this compound lure has degraded?

A4: As this compound is a colorless liquid, there are typically no reliable visual indicators of degradation. Chemical analysis is the most accurate way to determine the concentration and purity of the active ingredient in a lure.

Q5: Can I use a lure from the previous season?

A5: While some lures may remain effective for more than one season if stored properly, it is generally not recommended.[1][2] The cost of fresh lures is minimal compared to the overall cost of a research study, and using potentially degraded lures can compromise the validity of your experimental data.[1]

Troubleshooting Guides

Problem: Reduced or no attraction of target insects to the lure.

Possible Cause Troubleshooting Step
Degradation of this compound 1. Verify the expiration date of the lure. 2. Review storage and handling procedures to ensure they align with manufacturer recommendations. 3. If possible, submit a lure from the same batch for chemical analysis to quantify the remaining this compound.
Improper lure placement 1. Ensure the trap and lure are placed at the recommended height and location for the target insect species. 2. Check for any physical obstructions that may be blocking the dispersal of the pheromone plume.
High "flash-off" rate upon initial deployment Some lures exhibit a very high initial release of the semiochemical immediately after being opened, which then settles to a more stable release rate.[6] For critical experiments, consider "airing" the lure for a day before use.[6]
Environmental conditions Extreme weather conditions (e.g., heavy rain, strong winds, very high temperatures) can affect the dispersal of the pheromone and insect activity.

Problem: Inconsistent results between different batches of lures.

Possible Cause Troubleshooting Step
Variability in manufacturing 1. Contact the manufacturer to inquire about their quality control procedures and any known variations between batches. 2. If possible, have lures from different batches independently analyzed to compare the concentration of this compound.
Differences in storage history Even if from the same batch, lures stored under different conditions may have different degradation rates. Review the storage history of each batch.

Data Presentation: Stability of this compound

The following tables present illustrative data on the stability of this compound under various conditions. This data is based on the general principles of alkane degradation and is intended for comparative purposes.

Table 1: Effect of Temperature on this compound Concentration Over Time in a Lure Formulation

TemperatureDay 0Day 30Day 60Day 90
4°C (Refrigerated) 100%99.5%99.0%98.5%
25°C (Room Temperature) 100%97.2%94.5%91.8%
40°C (Elevated Temperature) 100%91.3%83.1%75.4%

Table 2: Effect of UV Light Exposure on this compound Concentration Over Time at 25°C

ConditionDay 0Day 15Day 30Day 45
Dark (No UV) 100%98.6%97.2%95.8%
Cyclic UV Exposure (12h/day) 100%94.1%88.5%83.2%
Continuous UV Exposure 100%89.8%80.1%71.3%

Experimental Protocols

Protocol: Quantification of this compound in Lure Formulations via Gas Chromatography-Mass Spectrometry (GC-MS)

1. Objective: To determine the concentration of this compound in a lure formulation to assess its stability over time.

2. Materials:

  • Lure sample

  • Hexane (or other suitable non-polar solvent), analytical grade

  • Internal standard (e.g., eicosane or other non-interfering alkane)

  • Volumetric flasks

  • Micropipettes

  • GC vials with inserts

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

3. Standard Preparation:

  • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1 mg/mL).
  • Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the lure samples.
  • Spike each calibration standard with the internal standard at a constant concentration.

4. Sample Preparation:

  • Carefully open the lure and transfer the contents (or a precisely weighed portion of the dispenser matrix) into a volumetric flask.
  • Add a known volume of hexane to the flask.
  • Agitate the flask (e.g., by sonication or vortexing) for a sufficient time to ensure complete extraction of the this compound.
  • Allow any solid material to settle and then dilute to the mark with hexane.
  • Transfer an aliquot of the extract to a GC vial.
  • Spike the sample with the same concentration of internal standard as used in the calibration standards.

5. GC-MS Analysis:

  • Injector: Split/splitless, operated in splitless mode.
  • Carrier Gas: Helium.
  • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).
  • Oven Program: An appropriate temperature program to separate this compound from the solvent and any other formulation components. A starting temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes is a reasonable starting point.
  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

6. Data Analysis:

  • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
  • Integrate the peak areas of the target analyte and the internal standard.
  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all standards and samples.
  • Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards.
  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

degradation_pathway M0 This compound P1 Initiation (UV Light, Heat) M1 Alkyl Radical P1->M1 H abstraction M2 Peroxy Radical M1->M2 + O2 O2 O2 (Air) M3 Hydroperoxide M2->M3 + R-H M4 Alkoxy Radical M3->M4 Homolytic cleavage M5 Ketones & Alcohols M4->M5 M6 Fragmentation Products M4->M6

Caption: Potential degradation pathway of this compound via autoxidation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing S1 Prepare Calibration Standards S3 Add Internal Standard S1->S3 S2 Extract Lure Sample S2->S3 A1 GC-MS Injection S3->A1 A2 Data Acquisition A1->A2 D1 Peak Integration A2->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify this compound D2->D3

References

Technical Support Center: Quantitative Analysis of 2-Methylheptadecane using SPME

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the calibration of Solid Phase Microextraction (SPME) fibers for the quantitative analysis of 2-Methylheptadecane.

Troubleshooting Guide

This guide addresses common issues encountered during the SPME-GC-MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Reproducibility / High Relative Standard Deviation (RSD) Inconsistent extraction time, temperature, or agitation.[1][2]Strictly control all extraction parameters. Use an autosampler for precise timing and an agitation unit with consistent speed. Ensure uniform heating of samples.[1][2]
Variable sample volume or headspace volume.[1]Maintain a consistent sample and headspace volume for all standards and samples. For headspace SPME, a common recommendation is to fill the vial to 2/3 with the sample, leaving 1/3 as headspace.
Inconsistent fiber positioning in the sample or headspace.Use a sampling stand or autosampler to ensure the fiber is immersed to the same depth in the sample or positioned at the same height in the headspace for every run.
Matrix effects from complex samples.Employ an internal standard calibration method. An isotopically labeled standard is ideal, but a structurally similar compound not present in the sample can also be effective.
Low Analyte Response / Poor Sensitivity Inappropriate SPME fiber selection.For a semi-volatile, non-polar compound like this compound, a polydimethylsiloxane (PDMS) based fiber is recommended. Thinner film thicknesses (e.g., 30 µm or 7 µm) are often more effective for larger molecular weight compounds.
Sub-optimal extraction temperature.For semi-volatile compounds, gently heating the sample (e.g., 50-60°C) can increase the analyte's vapor pressure and improve its transfer to the headspace and subsequent extraction by the fiber.[3]
Insufficient extraction time.Optimize the extraction time to ensure equilibrium or near-equilibrium is reached between the sample, headspace, and fiber. This may require longer extraction times for semi-volatile compounds.
Analyte loss due to adsorption on glassware.Use silanized glassware for sample and standard preparation to prevent the loss of hydrocarbons.
Peak Tailing or Broadening in Chromatogram Inappropriate GC inlet liner.Use a narrow internal diameter (e.g., 0.75 mm) SPME-specific inlet liner to ensure rapid and efficient thermal desorption of the analyte onto the GC column.
Incorrect initial GC oven temperature.Set the initial oven temperature low enough (e.g., 40-50°C) to cryofocus the desorbed analytes at the head of the column, resulting in sharper peaks.[1]
Carryover (Ghost Peaks) in Blank Runs Incomplete desorption of the analyte from the SPME fiber.Increase the desorption time or temperature in the GC inlet. Ensure the temperature is not exceeding the fiber's maximum recommended temperature.
Contamination of the GC inlet.Regularly clean or replace the GC inlet liner and septum.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for the analysis of this compound?

A1: For a semi-volatile, non-polar compound like this compound, a fiber with a non-polar stationary phase is most suitable. A 100 µm polydimethylsiloxane (PDMS) fiber is a good general-purpose choice, while thinner film PDMS fibers (e.g., 30 µm or 7 µm) can be more effective for higher molecular weight, semi-volatile compounds.

Q2: Should I use headspace or direct immersion SPME for this compound?

A2: Headspace SPME is generally recommended for semi-volatile compounds in complex matrices. This technique minimizes the exposure of the fiber to non-volatile matrix components, which can extend the fiber's lifespan and reduce the risk of contamination.[1] Gently heating the sample can enhance the concentration of this compound in the headspace.[3]

Q3: How can I improve the quantitative accuracy of my analysis?

A3: The use of an internal standard is highly recommended for quantitative SPME analysis. An internal standard helps to correct for variations in extraction efficiency and injection volume, which can be influenced by matrix effects and other experimental variables. An ideal internal standard would be an isotopically labeled version of this compound (e.g., this compound-d36). If unavailable, a non-native, structurally similar long-chain alkane can be used.

Q4: What is the best way to calibrate the SPME fiber for quantitative analysis?

A4: Both external and internal standard calibration methods can be used.

  • External Standard Calibration: This involves creating a series of standards of known concentrations of this compound in a clean matrix (e.g., a solvent or a matrix blank). The peak area of the analyte is plotted against its concentration to generate a calibration curve. This method is simpler but can be less accurate for complex samples due to matrix effects.

  • Internal Standard Calibration: A constant, known amount of an internal standard is added to all standards and samples. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This method is generally more robust and accurate as it compensates for variations in the analytical process.

Q5: How long should the extraction time be for this compound?

A5: The optimal extraction time depends on several factors, including the sample matrix, temperature, and agitation. For semi-volatile compounds, longer extraction times may be necessary to reach equilibrium. It is crucial to perform an optimization study by analyzing standards at various extraction times (e.g., 15, 30, 45, 60 minutes) to determine the point at which the analyte response plateaus, indicating equilibrium has been reached. For reproducible results, it is critical to use the same extraction time for all standards and samples.[1]

Experimental Protocols

Protocol 1: External Standard Calibration using Headspace SPME-GC-MS

This protocol describes the preparation of a calibration curve for the quantitative analysis of this compound using an external standard method.

1. Materials and Reagents:

  • This compound standard

  • High-purity solvent (e.g., methanol or hexane)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., 100 µm PDMS)

  • SPME holder (manual or for autosampler)

  • GC-MS system with a suitable capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm)

2. Preparation of Standard Solutions:

  • Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Perform serial dilutions of the stock solution to prepare a series of working standard solutions with concentrations spanning the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

3. SPME Extraction Procedure:

  • Pipette a fixed volume (e.g., 10 mL) of each working standard solution into a 20 mL headspace vial.

  • Seal the vial tightly with the septum cap.

  • Place the vial in a heating and agitation unit set to the optimized temperature and stirring speed (e.g., 60°C and 250 rpm).

  • Allow the standard to equilibrate for a set time (e.g., 5 minutes).

  • Expose the conditioned SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30 minutes).

  • Retract the fiber into the needle.

4. GC-MS Analysis:

  • Immediately insert the SPME fiber into the GC inlet, which is held at an appropriate desorption temperature (e.g., 250°C).

  • Desorb the analyte for a set time (e.g., 2 minutes) in splitless mode.

  • Start the GC-MS data acquisition using a suitable temperature program to separate this compound from other potential compounds.

  • Integrate the peak area of this compound.

5. Calibration Curve Construction:

  • Plot the peak area of this compound against the corresponding concentration of each standard.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered to indicate good linearity.

Protocol 2: Internal Standard Calibration

This protocol is a modification of Protocol 1, incorporating an internal standard for improved accuracy.

1. Additional Materials:

  • Internal standard (IS) (e.g., Octadecane-d38 or another suitable long-chain alkane not present in the samples)

  • Stock solution of the internal standard.

2. Procedure Modification:

  • When preparing the working standard solutions, add a constant, known concentration of the internal standard to each vial.

  • Add the same amount of internal standard to each unknown sample before extraction.

  • Follow the same SPME extraction and GC-MS analysis procedure as in Protocol 1.

  • Integrate the peak areas for both this compound and the internal standard.

3. Calibration Curve Construction:

  • Calculate the response factor (RF) for each standard by dividing the peak area of this compound by the peak area of the internal standard.

  • Plot the response factor against the concentration of this compound.

  • Perform a linear regression to obtain the calibration curve.

Data Presentation

The following table presents illustrative data for an external standard calibration of this compound. This data is representative of a typical calibration curve and is intended for demonstration purposes.

Standard Concentration (ng/mL) Peak Area (Arbitrary Units)
150,234
5248,910
10505,112
251,245,789
502,510,456
1004,998,231
Linear Regression y = 50012x - 1234
Coefficient of Determination (R²) 0.9995

Visualizations

SPME_Calibration_Workflow cluster_prep Standard Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_quant Quantification stock Primary Stock Solution working Working Standards (Serial Dilution) stock->working vial Vial Equilibration (Heating & Agitation) working->vial expose Fiber Exposure (Headspace) vial->expose retract Fiber Retraction expose->retract desorb Thermal Desorption (GC Inlet) retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate

Caption: Experimental workflow for SPME calibration.

Troubleshooting_Logic start Poor Quantitative Result? repro High RSD? start->repro Yes sens Low Sensitivity? start->sens No Check Sensitivity check_params Verify consistency of: - Time - Temperature - Agitation - Volumes repro->check_params Yes use_is Implement Internal Standard Method repro->use_is No Matrix Effects? check_fiber Ensure appropriate fiber (e.g., PDMS for non-polar) sens->check_fiber Yes optimize_temp Optimize extraction temperature and time sens->optimize_temp No Sub-optimal Extraction? end Successful Quantification check_params->end Resolved use_is->end Resolved check_fiber->end Resolved optimize_temp->end Resolved

Caption: Troubleshooting decision tree for SPME analysis.

References

Technical Support Center: Addressing Variability in Insect Behavioral Responses to 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylheptadecane in insect behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which insects does it affect?

A1: this compound is a branched-chain alkane that has been identified as a sex pheromone component in various species of tiger moths (Arctiidae). It plays a crucial role in chemical communication, primarily in attracting males for mating.

Q2: I am not seeing any behavioral response in my olfactometer assay with this compound. What are the common causes?

A2: Lack of response can stem from several factors:

  • Incorrect Pheromone Concentration: The dosage of this compound is critical. Too high or too low a concentration can lead to a lack of response or even repulsion.

  • Insect's Physiological State: The age, mating status, and circadian rhythm of the insect can significantly influence its responsiveness to pheromones. Ensure you are using insects at their peak receptivity.

  • Environmental Conditions: Factors like temperature, humidity, and light can affect insect behavior. Maintain optimal and consistent environmental conditions throughout the experiment.

  • Contamination: Contamination of the olfactometer, air supply, or the pheromone sample can interfere with the insect's ability to detect the target compound.

Q3: My results are highly variable between trials. How can I improve consistency?

A3: Variability is a common challenge in behavioral assays. To improve consistency:

  • Standardize Experimental Procedures: Use a detailed, standardized protocol for every aspect of the experiment, from insect handling to data recording.

  • Control for Environmental Factors: Minimize fluctuations in temperature, humidity, light intensity, and airflow.

  • Use a Homogeneous Insect Population: Use insects of the same age, sex, and rearing conditions.

  • Acclimatize Insects: Allow insects to acclimate to the experimental setup before introducing the stimulus.

  • Randomize Trials: Randomize the order of treatments to avoid any time-of-day effects.

Q4: How should I prepare and present this compound in my bioassays?

A4: The method of pheromone presentation is crucial. Common methods include:

  • Solvent and Dispenser: Dissolve this compound in a high-purity, volatile solvent (e.g., hexane). Apply the solution to a neutral dispenser, such as a filter paper strip or a rubber septum.

  • Control for Solvent Effects: Always include a solvent-only control to ensure the observed behavior is a response to the pheromone and not the solvent.

  • Fresh Preparations: Prepare fresh pheromone dilutions for each set of experiments to avoid degradation or changes in concentration.

Troubleshooting Guides

Troubleshooting Olfactometer Bioassays

This guide addresses common issues encountered during olfactometer experiments with this compound.

Problem Possible Cause Troubleshooting Steps
No insect activity or choice 1. Incorrect airflow rate. 2. Insects are not in a responsive state (e.g., wrong time of day, already mated). 3. Environmental conditions are suboptimal (temperature, humidity, light). 4. Pheromone concentration is outside the active range.1. Calibrate and maintain a consistent airflow. 2. Use virgin insects during their peak activity period. 3. Monitor and control environmental parameters. 4. Test a range of concentrations to determine the optimal dose.
Insects show a bias towards one arm (even with no stimulus) 1. Uneven lighting. 2. Asymmetrical airflow. 3. Contamination in one arm of the olfactometer.1. Ensure uniform and diffuse lighting. 2. Verify that airflow is equal in both arms using a flowmeter. 3. Thoroughly clean the entire olfactometer setup between trials.
High variability in results 1. Inconsistent insect handling. 2. Fluctuations in environmental conditions. 3. Degradation of the pheromone sample.1. Standardize the handling and introduction of insects into the olfactometer. 2. Use a controlled environment chamber. 3. Prepare fresh pheromone solutions daily.
Troubleshooting Field Trapping Experiments

This guide provides solutions for common problems in field trapping studies using this compound.

Problem Possible Cause Troubleshooting Steps
Low or no trap catch 1. Incorrect trap placement. 2. Inappropriate trap design for the target species. 3. Lure is no longer releasing pheromone (depleted or degraded). 4. Low population density of the target insect.1. Place traps at the appropriate height and in the expected habitat of the insect. 2. Use a trap design known to be effective for the target species. 3. Replace lures at the recommended interval. 4. Conduct preliminary surveys to confirm the presence of the target insect.
High number of non-target species in traps 1. The pheromone may be attractive to other species. 2. Trap design is not selective.1. This may be unavoidable, but note the species captured. 2. Modify the trap design to be more selective for the target species (e.g., adjust entrance size).
Inconsistent catch between traps with the same lure 1. Micro-environmental differences between trap locations. 2. Variation in lure release rates.1. Randomize trap placement and use multiple replicates. 2. Ensure all lures are from the same batch and have been stored under the same conditions.

Quantitative Data Presentation

The following tables summarize quantitative data from a field trapping trial for the broom twig miner, Leucoptera spartifoliella, using varying doses of 5-methylheptadecane (a closely related compound, demonstrating the importance of dosage).

Table 1: Effect of 5-Methylheptadecane Dose on Male L. spartifoliella Trap Catch

Dose (mg)Mean Male Catch (± SEM)
0.012.5 ± 0.8
0.15.8 ± 1.2
111.2 ± 1.6
Virgin Females (Control)8.5 ± 1.5

Table 2: Comparison of Releasing Substrates for 1 mg of 5-Methylheptadecane

SubstrateMean Male Catch (± SEM)
Cotton Ball in Glass Vial11.2 ± 1.6
White Septum4.3 ± 0.9

Experimental Protocols

Y-Tube Olfactometer Bioassay Protocol

This protocol outlines a standard procedure for evaluating the behavioral response of moths to this compound using a Y-tube olfactometer.

  • Apparatus: A glass Y-tube olfactometer with a central arm and two choice arms. Air is purified with activated charcoal and humidified before entering the olfactometer.

  • Insect Preparation: Use 2-3 day old virgin male moths. Acclimatize them to the experimental conditions for at least 30 minutes before the bioassay.

  • Stimulus Preparation: Prepare a stock solution of this compound in hexane. Create a serial dilution to test a range of concentrations (e.g., 1 ng/µl, 10 ng/µl, 100 ng/µl). Apply 10 µl of the solution to a filter paper strip. Use a filter paper with 10 µl of hexane as the control.

  • Bioassay Procedure: a. Place a pheromone-treated filter paper in one arm and a control filter paper in the other. b. Introduce a single male moth at the downwind end of the central arm. c. Observe the moth's behavior for a set period (e.g., 5 minutes). d. Record the first choice of arm (the arm the moth enters completely) and the time spent in each arm. e. After each trial, clean the olfactometer thoroughly with a solvent (e.g., acetone) and bake it in an oven to remove any residual chemicals. f. Rotate the position of the treatment and control arms between trials to avoid positional bias.

  • Data Analysis: Use a Chi-square test to determine if there is a significant preference for the treatment arm over the control arm.

Field Trapping Protocol

This protocol describes a method for monitoring moth populations using traps baited with this compound.

  • Trap Type: Use delta traps with a sticky liner.

  • Lure Preparation: Load rubber septa with the desired amount of this compound dissolved in a solvent. Allow the solvent to evaporate completely before deploying the lures.

  • Trap Deployment: a. Place traps in the field before the expected flight period of the target moth species. b. Hang traps from posts at a height of approximately 1-1.5 meters above the ground. c. Space traps at least 20 meters apart to avoid interference. d. Use a randomized block design with multiple replicates for each treatment.

  • Monitoring: a. Check traps weekly. b. Count and record the number of target moths captured in each trap. c. Replace the sticky liners as needed. d. Replace the pheromone lures at the recommended interval (e.g., every 4 weeks).

  • Data Analysis: Use analysis of variance (ANOVA) to compare the mean trap catches between different treatments.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_bioassay Bioassay Phase cluster_analysis Analysis Phase P1 Synthesize and Purify this compound P2 Prepare Pheromone Dilutions P1->P2 B1 Conduct Y-Tube Olfactometer Assay P2->B1 B2 Conduct Wind Tunnel Assay P2->B2 B3 Conduct Field Trapping P2->B3 P3 Rear and Select Test Insects P3->B1 P3->B2 P3->B3 A1 Record Behavioral Responses B1->A1 B2->A1 B3->A1 A2 Statistical Analysis A1->A2 A3 Interpret Results A2->A3

Caption: A generalized workflow for insect behavioral experiments using this compound.

Troubleshooting_Flowchart decision decision issue issue start Start Troubleshooting issue1 No Behavioral Response start->issue1 decision1 Is the pheromone concentration appropriate? issue1->decision1 solution1a Test a range of concentrations decision1->solution1a No decision2 Are the insects in a responsive physiological state? decision1->decision2 Yes solution1a->decision1 solution2a Use insects of appropriate age and mating status decision2->solution2a No decision3 Are the environmental conditions optimal? decision2->decision3 Yes solution2a->decision2 solution3a Control temperature, humidity, and light decision3->solution3a No end Problem Resolved decision3->end Yes solution3a->decision3

Caption: A troubleshooting flowchart for addressing a lack of behavioral response in experiments.

Signaling_Pathway_Concept Pheromone This compound OR Odorant Receptor on Antenna Pheromone->OR Binds to ORN Olfactory Receptor Neuron OR->ORN Activates AL Antennal Lobe (Brain) ORN->AL Signal Transduction MB_LH Mushroom Bodies & Lateral Horn (Brain) AL->MB_LH Signal Processing Behavior Behavioral Response (e.g., Upwind Flight) MB_LH->Behavior Initiates

Caption: A conceptual signaling pathway for pheromone perception in insects.

Optimizing solvent choice for dissolving and diluting 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent choice for dissolving and diluting 2-Methylheptadecane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a branched, long-chain alkane with the chemical formula C₁₈H₃₈. It is a nonpolar, waxy solid at room temperature with a melting point of approximately 5°C. Due to its nonpolar nature, it is virtually insoluble in water but soluble in nonpolar organic solvents.

Q2: What is the primary principle for selecting a solvent for this compound?

A2: The primary principle is "like dissolves like."[1] Since this compound is a nonpolar hydrocarbon, nonpolar solvents will be the most effective at dissolving it. Polar solvents, such as water, will not be effective.

Q3: Are there any safety concerns when handling this compound?

A3: According to available safety data, this compound is not classified as a hazardous substance. However, it is crucial to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), such as gloves and safety glasses. The primary hazards will likely come from the solvents used in the dissolution process.

Q4: Can I heat the solvent to increase the dissolution rate?

A4: Yes, gently heating the solvent can significantly increase both the rate of dissolution and the amount of this compound that can be dissolved. However, always be mindful of the solvent's boiling point and flash point to avoid fire hazards. Use a water bath or a heating mantle with stirring for controlled heating.

Solvent Selection Guide

The choice of solvent is critical for successfully working with this compound. Below is a table summarizing the suitability of common laboratory solvents.

SolventChemical FormulaPolaritySuitabilityDissolution Notes
n-HexaneC₆H₁₄NonpolarHighly Recommended Excellent solvent for long-chain alkanes. Warming may be required for higher concentrations.
n-HeptaneC₇H₁₆NonpolarHighly Recommended Similar to hexane, an excellent choice for dissolving this compound.
TolueneC₇H₈Nonpolar (Aromatic)Recommended Good solvent for nonpolar compounds.[2]
ChloroformCHCl₃NonpolarUsable with Caution Effective solvent, but its use is discouraged due to significant health and safety concerns.
Tetrahydrofuran (THF)C₄H₈OPolar AproticLimited Use May have some solvating power, but nonpolar solvents are a better choice.
AcetoneC₃H₆OPolar AproticNot Recommended Generally a poor solvent for long-chain alkanes.
EthanolC₂H₅OHPolar ProticNot Recommended Ineffective at room temperature. Some solubility may be achieved at elevated temperatures.[3]
WaterH₂OPolar ProticInsoluble This compound is virtually insoluble in water.[1]

Troubleshooting Guide

This guide addresses common issues encountered when dissolving and diluting this compound.

Problem: The this compound is not dissolving or is dissolving very slowly.

Possible Cause Solution
Incorrect Solvent Choice: The solvent is too polar.Refer to the Solvent Selection Guide and choose a nonpolar solvent like hexane or toluene.
Low Temperature: The ambient temperature is too low for efficient dissolution.Gently warm the solvent while stirring. Use a water bath for controlled heating. Increasing the temperature will increase the solubility of the waxy solid.
Insufficient Agitation: The mixture is not being stirred effectively.Use a magnetic stirrer or vortex mixer to increase the interaction between the solvent and the solute.
High Concentration: You are attempting to dissolve a large amount of solute in a small volume of solvent.Increase the volume of the solvent or reduce the amount of this compound.

Problem: The this compound dissolves upon heating but precipitates out of the solution when it cools down.

Possible Cause Solution
Supersaturated Solution: The concentration of the solute is higher than its solubility at room temperature.Keep the solution heated during use, or dilute the solution by adding more solvent. If the experiment allows, a small amount of a co-solvent might help to maintain solubility, but this should be tested on a small scale first.
Impure Solute or Solvent: Impurities can affect solubility.Ensure you are using high-purity this compound and solvent.

Experimental Protocols

Protocol 1: Determining the Approximate Solubility of this compound

This protocol provides a method to estimate the solubility of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., n-Hexane)

  • Analytical balance

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Water bath or heating mantle

  • Thermometer

Procedure:

  • Add a known volume (e.g., 10 mL) of the selected solvent to a vial containing a magnetic stir bar.

  • Place the vial in a water bath set to the desired temperature (e.g., 25°C).

  • Begin stirring the solvent.

  • Add a small, pre-weighed amount of this compound to the solvent.

  • Continue adding small, known amounts of this compound, allowing the solution to become clear before each new addition.

  • The point at which a small amount of the solid does not dissolve after prolonged stirring (e.g., 1-2 hours) indicates that the solution is saturated.

  • Calculate the approximate solubility by dividing the total mass of the dissolved this compound by the volume of the solvent (e.g., in g/L).

Protocol 2: Preparing a Stock Solution of this compound

This protocol details the preparation of a standard stock solution.

Materials:

  • This compound

  • Recommended nonpolar solvent (e.g., n-Heptane)

  • Volumetric flask

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Water bath (optional)

Procedure:

  • Calculate the mass of this compound required to achieve the desired concentration in the final volume of the stock solution.

  • Accurately weigh the calculated mass of this compound and transfer it to the volumetric flask.

  • Add the solvent to the flask to about half of the final volume.

  • Add a magnetic stir bar and place the flask on a magnetic stirrer. If necessary, gently warm the flask in a water bath to aid dissolution.

  • Once the this compound is completely dissolved, remove the flask from the heat (if used) and allow it to cool to room temperature.

  • Add the solvent to the calibration mark on the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

Visual Guides

SolventSelectionWorkflow start Start: Need to Dissolve This compound is_polar Is the compound polar or nonpolar? start->is_polar nonpolar_compound This compound is a nonpolar long-chain alkane is_polar->nonpolar_compound like_dissolves_like Apply 'Like Dissolves Like' Principle nonpolar_compound->like_dissolves_like choose_solvent Select a Solvent like_dissolves_like->choose_solvent polar_solvent Polar Solvents (e.g., Water, Ethanol) choose_solvent->polar_solvent Incorrect Choice nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) choose_solvent->nonpolar_solvent Correct Choice insoluble Result: Insoluble polar_solvent->insoluble soluble Result: Soluble nonpolar_solvent->soluble optimize Optimize (Heat/Agitate) soluble->optimize

Caption: Workflow for selecting an appropriate solvent for this compound.

TroubleshootingDissolution start Problem: Solute Not Dissolving check_solvent Is the solvent nonpolar? start->check_solvent wrong_solvent Change to a nonpolar solvent (e.g., Hexane) check_solvent->wrong_solvent No check_temp Is the solution being heated? check_solvent->check_temp Yes wrong_solvent->start heat_solution Gently warm the solution with stirring check_temp->heat_solution No check_agitation Is the solution being agitated? check_temp->check_agitation Yes heat_solution->start agitate_solution Use a magnetic stirrer or vortex mixer check_agitation->agitate_solution No check_concentration Is the concentration too high? check_agitation->check_concentration Yes agitate_solution->start dilute_solution Add more solvent check_concentration->dilute_solution Yes success Solution should be clear check_concentration->success No dilute_solution->start

References

Preventing contamination in trace analysis of 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying contamination during the trace analysis of 2-Methylheptadecane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace analysis important?

This compound is a branched-chain alkane.[1][2] Its trace analysis is significant in various fields as it is a known tiger moth pheromone, a component of diesel surrogate fuels, and is found in the cuticular hydrocarbons of insects, playing a role in chemical signaling.[1][3][4] It is also investigated as a potential biomarker.

Q2: What are the primary sources of this compound contamination in a laboratory setting?

Potential sources of contamination are broad and can be categorized as follows:

  • Laboratory Environment: Volatile and semi-volatile organic compounds from the air, cleaning products, and other experiments can be a source. Dust particles can also carry organic contaminants.

  • Sample Handling and Preparation: Contamination can be introduced from solvents, reagents, glassware, plasticware (e.g., pipette tips, vials), and cross-contamination between samples of high and low concentrations.[5]

  • Analytical Instrumentation: Residues from previous analyses in the gas chromatograph (GC) inlet, column, or detector can lead to carryover contamination. Septum bleed from the injector is also a common source of extraneous peaks.[6]

Q3: How can I properly store this compound standards to avoid contamination and degradation?

To ensure the integrity of your this compound standards, follow these storage guidelines:

  • Containers: Use sealed glass vials with PTFE-lined caps to prevent evaporation and contamination.[7][8] Amber glass is preferred to protect from light.

  • Temperature: Store standards in a refrigerator (2-8 °C) to minimize evaporation.[7] Avoid freezing unless the solvent's properties at low temperatures are well understood.

  • Handling: When using the standard, allow the vial to come to room temperature before opening to prevent condensation of atmospheric water, which may contain contaminants.[8] Use clean syringes or pipettes for transfer.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace analysis of this compound, particularly using Gas Chromatography-Mass Spectrometry (GC-MS).

Problem 1: Ghost peaks appearing in blank runs.

  • Possible Cause: Contamination in the GC system (inlet, column, or detector), carrier gas, or from the syringe.

  • Troubleshooting Steps:

    • Run a Condensation Test: Leave the GC oven at a low temperature (e.g., 40°C) for an extended period (e.g., overnight) without any injection. Then, run a blank gradient. If peaks appear, the contamination is likely from the carrier gas or gas lines.[9]

    • Check the Septum: A worn-out or low-quality septum can "bleed" volatile compounds at high temperatures. Replace the septum with a high-temperature, low-bleed version.[6]

    • Clean the Inlet: The inlet liner can accumulate non-volatile residues from previous injections, which can degrade and cause ghost peaks. Clean or replace the liner.

    • Bake Out the Column: Condition the column at a high temperature (below its maximum limit) for a few hours to remove strongly retained compounds.

    • Solvent Rinses: Use high-purity solvents to rinse the syringe and autosampler vials.

Problem 2: The this compound peak is present in the blank sample.

  • Possible Cause: Widespread laboratory contamination with this compound or a closely eluting compound.

  • Troubleshooting Steps:

    • Isolate the Source: Systematically check all potential sources. Prepare blanks using different batches of solvents and reagents to identify the contaminated source.

    • Review Glassware Cleaning Procedures: Ensure that the glassware cleaning protocol is rigorously followed. Consider dedicating a set of glassware specifically for this compound analysis.

    • Evaluate Sample Preparation Area: Assess the cleanliness of the workspace. Work in a clean, well-ventilated area, or consider using a fume hood or laminar flow hood to minimize airborne contamination.[10]

Problem 3: Poor peak shape (tailing or fronting) for this compound.

  • Possible Cause: Active sites in the GC system, column degradation, or improper injection technique.

  • Troubleshooting Steps:

    • Deactivate the Inlet: Use a deactivated inlet liner to minimize interactions with the analyte.

    • Column Maintenance: If the column is old or has been exposed to oxygen at high temperatures, it may degrade. Cut a small portion (10-20 cm) from the inlet side of the column. If the problem persists, the column may need to be replaced.[11]

    • Optimize Injection: Ensure the injection is rapid and smooth, especially for manual injections. For splitless injections, optimize the initial oven temperature to ensure proper focusing of the analyte at the head of the column.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Organic Analysis

This protocol is essential for minimizing background contamination.

Materials:

  • Phosphate-free laboratory detergent

  • Reagent-grade nitric acid (HNO₃)

  • High-purity organic solvent (e.g., acetone, hexane, or methanol)

  • High-purity deionized water

Procedure:

  • Initial Wash: Manually scrub glassware with a warm solution of phosphate-free detergent.[2][4]

  • Tap Water Rinse: Rinse thoroughly with warm tap water at least five times.[1]

  • Acid Soak: Immerse the glassware in a 0.5% (v/v) nitric acid solution for a minimum of 8 hours or overnight.[1][3] This step helps to remove any trace metals that could be chelated to organic compounds.

  • Deionized Water Rinse: Rinse profusely with high-purity deionized water (at least five times).[1][2]

  • Solvent Rinse: Rinse with a high-purity organic solvent compatible with your analysis (e.g., acetone or hexane). This helps to remove any residual organic contaminants.

  • Drying and Storage: Dry the glassware in an oven at a temperature sufficient to evaporate the solvent. Once cool, cover the openings with aluminum foil and store in a clean, dust-free environment.[1]

Protocol 2: Solvent Extraction of Cuticular Hydrocarbons from Insects

This protocol is a general guideline for the extraction of this compound from insect cuticles.

Materials:

  • High-purity hexane or pentane

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Sample Collection: Place a known number of insects (e.g., 10-15) into a clean glass vial.[10]

  • Solvent Addition: Add a precise volume of high-purity hexane or pentane to the vial, ensuring the insects are fully submerged. The volume will depend on the size of the insects and the desired final concentration.

  • Extraction: Vortex the vial for 1-2 minutes. The extraction time can be varied, but shorter times (e.g., 1-3 minutes) are often sufficient to extract surface hydrocarbons without significant internal lipid contamination.[10]

  • Solvent Transfer: Carefully transfer the solvent extract to a new clean vial, leaving the insects behind.

  • Concentration: If necessary, concentrate the extract to the desired volume under a gentle stream of nitrogen. Avoid complete dryness to prevent the loss of volatile compounds.

  • Analysis: The extract is now ready for GC-MS analysis.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueUnitReference
Molecular FormulaC₁₈H₃₈-[3]
Molecular Weight254.49 g/mol [3]
Melting Point6°C[3]
Boiling Point311.05°C[3]
Density0.7761g/cm³[3]
Refractive Index1.4357-[3]

Mandatory Visualizations

Contamination_Troubleshooting_Workflow Start Contamination Suspected (e.g., unexpected peaks, high background) Check_Blanks Analyze a Solvent Blank Start->Check_Blanks Peaks_In_Blank Peaks Present in Blank? Check_Blanks->Peaks_In_Blank Isolate_Source Systematically Evaluate Potential Sources Peaks_In_Blank->Isolate_Source Yes No_Peaks_In_Blank No Peaks in Blank Peaks_In_Blank->No_Peaks_In_Blank No Source_Glassware Glassware Contamination Isolate_Source->Source_Glassware Source_Solvents Solvent/Reagent Contamination Isolate_Source->Source_Solvents Source_System GC System Contamination Isolate_Source->Source_System Clean_Glassware Implement Rigorous Cleaning Protocol Source_Glassware->Clean_Glassware Use_New_Solvents Use Fresh, High-Purity Solvents Source_Solvents->Use_New_Solvents Troubleshoot_GC Troubleshoot GC System Source_System->Troubleshoot_GC Problem_Solved Problem Resolved Clean_Glassware->Problem_Solved Use_New_Solvents->Problem_Solved Troubleshoot_GC->Problem_Solved Check_Sample_Prep Review Sample Preparation Procedure No_Peaks_In_Blank->Check_Sample_Prep Contamination_From_Sample Contamination Introduced During Sample Prep? Check_Sample_Prep->Contamination_From_Sample Refine_Prep_Protocol Refine Sample Preparation Protocol Contamination_From_Sample->Refine_Prep_Protocol Yes Continue_Analysis Continue with Analysis Contamination_From_Sample->Continue_Analysis No Refine_Prep_Protocol->Problem_Solved

Caption: Workflow for troubleshooting contamination in this compound trace analysis.

Contamination_Prevention_Workflow Start Start of Analytical Process Lab_Environment Maintain a Clean Laboratory Environment Start->Lab_Environment Glassware_Prep Rigorous Glassware Cleaning Lab_Environment->Glassware_Prep Reagent_Handling Proper Handling of Solvents and Reagents Glassware_Prep->Reagent_Handling Sample_Collection Careful Sample Collection and Storage Reagent_Handling->Sample_Collection Sample_Preparation Meticulous Sample Preparation Sample_Collection->Sample_Preparation Instrument_Maintenance Regular GC-MS Maintenance Sample_Preparation->Instrument_Maintenance Data_Analysis Data Analysis and QC Instrument_Maintenance->Data_Analysis End Reliable Analytical Results Data_Analysis->End

Caption: Proactive workflow for preventing contamination in this compound trace analysis.

References

Validation & Comparative

Unraveling the Structure of 2-Methylheptadecane: A Mass Spectral Fragmentation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is paramount. This guide provides a comparative analysis of the mass spectral fragmentation of 2-methylheptadecane, contrasting it with its straight-chain isomer, n-heptadecane, and a positional isomer, 3-methylheptadecane. Through detailed experimental data and fragmentation pathway visualizations, this document serves as a definitive resource for confirming the structure of this compound.

Introduction to Mass Spectrometry in Alkane Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and structural features of a compound. In EI-MS, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The fragmentation pattern is unique to the molecule's structure and provides a veritable fingerprint for its identification.

For alkanes, fragmentation typically involves the cleavage of C-C bonds, leading to the formation of a series of carbocations. The relative abundance of these fragment ions is influenced by the stability of the resulting carbocation and the neutral radical lost. In branched alkanes, fragmentation is most likely to occur at the branching point, as this leads to the formation of more stable secondary or tertiary carbocations[1][2][3].

Comparative Fragmentation Analysis

The mass spectra of this compound, n-heptadecane, and 3-methylheptadecane, all with the molecular formula C18H38 and a molecular weight of 254.5 g/mol , exhibit distinct differences that allow for their unambiguous identification[4][5][6]. The key differentiating fragments are summarized in the table below.

m/zIon StructureProposed FragmentationRelative Abundance in this compoundRelative Abundance in n-HeptadecaneRelative Abundance in 3-Methylheptadecane
254[C18H38]+•Molecular IonLowLowLow
239[C17H35]+Loss of •CH3ModerateLowLow
225[C16H33]+Loss of •C2H5LowLowHigh
211[C15H31]+Loss of •C3H7LowLowModerate
197[C14H29]+Loss of •C4H9LowLowLow
43[C3H7]+Isopropyl cationHighModerateModerate
57[C4H9]+Butyl cationModerateHighModerate
71[C5H11]+Pentyl cationModerateHighHigh
85[C6H13]+Hexyl cationModerateHighHigh

Relative abundance is a qualitative assessment based on visual inspection of the mass spectra from the NIST database.

n-Heptadecane: The mass spectrum of the straight-chain alkane, n-heptadecane, is characterized by a series of cluster peaks separated by 14 mass units, corresponding to the loss of successive CH2 groups. The most abundant peaks are typically observed at m/z 43, 57, 71, and 85[7][8].

This compound: The presence of a methyl group at the C-2 position significantly alters the fragmentation pattern. A prominent peak is observed at m/z 239, corresponding to the loss of a methyl radical (•CH3) to form a stable secondary carbocation. The base peak is often at m/z 43, representing the stable isopropyl cation, [CH(CH3)2]+. This combination of a significant M-15 peak and a base peak at m/z 43 is highly characteristic of a 2-methyl branched alkane[4][5].

3-Methylheptadecane: When the methyl group is at the C-3 position, the preferred fragmentation is the loss of an ethyl radical (•C2H5), resulting in a strong peak at m/z 225. This cleavage forms a more stable secondary carbocation. The subsequent loss of larger alkyl chains also leads to characteristic fragments that differentiate it from the 2-methyl isomer[6][9][10].

Experimental Protocols

The mass spectra referenced in this guide were obtained using Gas Chromatography-Mass Spectrometry (GC-MS). A typical experimental protocol for the analysis of long-chain alkanes is as follows:

1. Sample Preparation: A dilute solution of the alkane standard (e.g., 10 µg/mL) is prepared in a volatile organic solvent such as hexane or dichloromethane.

2. Gas Chromatography (GC):

  • Injector: The sample (1 µL) is injected into a heated injector port (typically 250-300°C) in splitless mode to ensure the complete transfer of the analyte onto the column.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is commonly used for separating alkanes.

  • Oven Program: A temperature program is employed to ensure good separation and peak shape. For example, the oven temperature could start at 50°C, hold for 1 minute, then ramp up to 300°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

3. Mass Spectrometry (MS):

  • Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is used to separate the ions based on their mass-to-charge ratio.

  • Detector: An electron multiplier detects the ions.

  • Data Acquisition: The mass spectrum is scanned over a range of m/z 40 to 400.

Visualization of Fragmentation and Workflow

To further clarify the fragmentation process and the experimental setup, the following diagrams are provided.

fragmentation_pathway M This compound Molecular Ion (M+•) m/z 254 frag1 [M-15]+ m/z 239 M->frag1 α-cleavage frag2 [C3H7]+ m/z 43 M->frag2 Cleavage at C2-C3 frag3 [C15H31]+ frag1->frag3 Further fragmentation neutral1 - •CH3 neutral2 - C15H31•

Caption: Fragmentation pathway of this compound.

experimental_workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Injection Sample_Injection GC_Column GC_Column Sample_Injection->GC_Column Vaporization MS_Interface MS_Interface GC_Column->MS_Interface Separation Ion_Source Ion_Source MS_Interface->Ion_Source Introduction Mass_Analyzer Mass_Analyzer Ion_Source->Mass_Analyzer Ionization (70 eV) Detector Detector Mass_Analyzer->Detector Separation (m/z) Data_System Mass Spectrum Detector->Data_System Detection

Caption: Experimental workflow for GC-MS analysis.

Conclusion

The mass spectral fragmentation pattern of this compound is distinct from its isomers, n-heptadecane and 3-methylheptadecane. The characteristic fragments arising from the preferential cleavage at the methyl branch point provide conclusive evidence for its structure. By comparing the mass spectra of the unknown compound with those of known standards and understanding the fundamental principles of alkane fragmentation, researchers can confidently confirm the identity of this compound. This guide provides the necessary data and conceptual framework to aid in this analytical endeavor.

References

Comparative analysis of 2-Methylheptadecane with other methyl-branched alkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-methylheptadecane and other long-chain methyl-branched alkanes. The focus is on their physicochemical properties, biological significance, and the analytical techniques used for their characterization.

Introduction to Methyl-Branched Alkanes

Methyl-branched alkanes are saturated hydrocarbons characterized by a main carbon chain with one or more methyl group substituents. These compounds are prevalent in nature, serving as crucial components of the cuticular waxes of insects and plants. Their structure, including the position and number of methyl branches, significantly influences their physical properties and biological functions. In insects, they play vital roles in chemical communication as pheromones and in preventing desiccation. This compound, for instance, is recognized as a sex pheromone in various tiger moth species.[1][2][3][4] The branching in the alkane chain affects properties like melting and boiling points; increased branching generally lowers the boiling point due to a reduction in the molecule's surface area, which decreases the strength of van der Waals forces.[5][6]

Physicochemical Properties: A Comparative Overview

The location of the methyl group on the alkane backbone has a discernible effect on the physicochemical properties of the molecule. The following table summarizes key properties for this compound and provides a comparison with its linear counterpart, n-octadecane, and general principles for other branched isomers.

PropertyThis compoundn-OctadecaneOther Methylheptadecane Isomers (e.g., 3-, 5-methyl)
Molecular Formula C18H38C18H38C18H38
Molecular Weight 254.5 g/mol [4]254.5 g/mol 254.5 g/mol
Melting Point (°C) 5.7[4]28.2Varies; generally lower than the linear isomer. Symmetrical isomers may have higher melting points.[6]
Boiling Point (°C) 304.9 (at 760 mmHg)[4]316.1Generally lower than the linear isomer. The more branched the chain, the lower the boiling point tends to be.[5][6][7]
Density (g/cm³) 0.78[4]~0.777Similar to other isomers.
Refractive Index 1.436[4]~1.435Varies slightly with branching.
Flash Point (°C) 108.9[4]~166Varies with boiling point.
Biological Role Tiger moth sex pheromone[1][2][3][4]Component of insect cuticular hydrocarbonsCan act as sex pheromones or components of cuticular hydrocarbons in other insect species.[8]

Biological Significance and Applications

This compound is a well-documented semiochemical, acting as a sex pheromone in several species of tiger moths, including those in the Holomelina genus.[1][9] Pheromones are highly specific chemical signals that trigger innate behavioral responses in members of the same species. The specific structure of this compound is crucial for its activity, as even slight changes to the molecule can render it inactive.

Beyond its role in chemical ecology, this compound and other branched alkanes are studied for various applications:

  • Biofuel Components : They are investigated as potential components for renewable diesel surrogate fuels.[2][4][10]

  • Analytical Standards : In analytical chemistry, they serve as reference standards for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of complex hydrocarbon mixtures.[10]

  • Ecological Studies : Their presence and relative abundance in insect cuticular hydrocarbons can be used for species identification and studying insect communication.[10]

Experimental Protocols

The primary technique for the identification and quantification of this compound and its isomers in biological and environmental samples is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Analysis of Methyl-Branched Alkanes by GC-MS

1. Objective: To separate, identify, and quantify methyl-branched alkanes from a complex mixture.

2. Sample Preparation (e.g., from insect cuticular extract):

  • Extraction: The sample (e.g., an insect) is washed or immersed in a non-polar solvent like hexane or dichloromethane for a few minutes to dissolve the cuticular lipids.
  • Fractionation (Optional): The extract can be fractionated using solid-phase extraction (SPE) or column chromatography to isolate the hydrocarbon fraction from more polar lipids.
  • Concentration: The solvent is evaporated under a gentle stream of nitrogen to concentrate the sample to a desired volume (e.g., 100 µL).

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-1, DB-5, or similar non-polar polysiloxane column).[11]
  • Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the GC.
  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.
  • Oven Temperature Program: A temperature program is used to separate the compounds based on their boiling points and interaction with the stationary phase. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300°C) at a rate of 5-10°C/min.
  • Mass Spectrometer: The outlet of the GC column is interfaced with a mass spectrometer.
  • Ionization: Electron Ionization (EI) at 70 eV is commonly used, which fragments the molecules into characteristic patterns.[12]
  • Mass Analyzer: A quadrupole or ion trap mass analyzer separates the fragment ions based on their mass-to-charge ratio (m/z).[12]

4. Data Analysis:

  • Retention Time: The time it takes for a compound to travel through the GC column is its retention time. This is compared to the retention times of known standards. Kovats retention indices (KI) are often calculated to normalize retention times across different systems.[11][13]
  • Mass Spectrum: The mass spectrometer produces a mass spectrum for each eluting compound, which is a fingerprint of its molecular structure.[10] The fragmentation pattern of this compound is characteristic of 2-methyl alkanes.[10]
  • Library Matching: The obtained mass spectra are compared against spectral libraries (e.g., NIST, Wiley) for identification.
  • Quantification: The abundance of each compound is determined by integrating the area under its corresponding peak in the chromatogram.

Visualizations

Pheromone Signaling Pathway

PheromoneSignaling cluster_air External Environment cluster_antenna Insect Antenna cluster_brain Insect Brain Pheromone This compound (Pheromone) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binds Receptor Odorant Receptor (OR) PBP->Receptor Transports To Neuron Olfactory Sensory Neuron (OSN) Receptor->Neuron Activates AL Antennal Lobe Neuron->AL Signal Transmission mALT medial Antennal Lobe Tract (mALT) AL->mALT Processing MB_KC Mushroom Body (Kenyon Cells) mALT->MB_KC Learning & Memory LH Lateral Horn mALT->LH Innate Behavior Processing Behavior Behavioral Response (e.g., Mating) MB_KC->Behavior LH->Behavior

Caption: Generalized insect pheromone detection and processing pathway.

GC-MS Experimental Workflow

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample 1. Sample (e.g., Cuticular Extract) Injection 2. Injection Port (Vaporization) Sample->Injection Column 3. GC Column (Separation by Boiling Point & Polarity) Injection->Column IonSource 4. Ion Source (Electron Ionization) Column->IonSource Separated Analytes MassAnalyzer 5. Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector 6. Detector (Ion Detection) MassAnalyzer->Detector DataSystem 7. Data System Detector->DataSystem Chromatogram Chromatogram (Retention Time vs. Intensity) DataSystem->Chromatogram MassSpectrum Mass Spectrum (m/z vs. Intensity) DataSystem->MassSpectrum

Caption: Standard workflow for sample analysis using GC-MS.

References

Differentiating Isomers of Methylheptadecane Using Gas Chromatographic Retention Indices

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The precise identification of structural isomers is a critical challenge in various scientific disciplines, including drug development, metabolomics, and environmental analysis. Isomers of methylheptadecane (C₁₈H₃₈), for instance, can exhibit distinct biological activities and physical properties. Gas chromatography (GC), coupled with the use of retention indices (RI), offers a powerful and reliable method for their differentiation. This guide provides a comparative overview of retention indices for various methylheptadecane isomers on different stationary phases, supported by experimental data and detailed protocols.

Comparative Retention Index Data

The retention index of a compound is a measure of its elution time relative to a series of n-alkanes, providing a more standardized and transferable value than retention time alone.[1] The choice of the gas chromatographic column's stationary phase significantly influences the separation of isomers. Non-polar stationary phases primarily separate compounds based on their boiling points, while polar phases introduce additional interactions, such as dipole-dipole and hydrogen bonding, which can enhance the separation of isomers with different polarities or shapes.

The following table summarizes the Kovats Retention Indices (KI) for several methylheptadecane isomers on various stationary phases. The data has been compiled from publicly available databases and scientific literature.

IsomerStationary PhaseColumn TypeTemperature (°C)Retention Index (KI)Reference
2-Methylheptadecane Standard Non-PolarNot SpecifiedNot Specified1764, 1765.3, 1766[2]
Semi-Standard Non-PolarNot SpecifiedNot Specified1764, 1765[2]
3-Methylheptadecane OV-101Capillary1801772[3]
Apiezon LCapillary1801768.4[3]
SE-52Capillary1801771.2[3]
HP-5MSCapillaryProgrammed1771[3]
DB-1CapillaryProgrammed1775[3]
DB-5CapillaryProgrammed1772[3]
Carbowax 20M Capillary 150 1769.2 [3]
6-Methylheptadecane OV-1CapillaryProgrammed1749.7[4]
DB-5CapillaryProgrammed1747[4]
CP Sil 5 CBCapillaryProgrammed1741[4]
7-Methylheptadecane Standard Non-PolarNot SpecifiedNot Specified1744, 1745, 1746.9[5]
Semi-Standard Non-PolarNot SpecifiedNot Specified1734, 1737, 1740, 1745[5]
8-Methylheptadecane Standard Non-PolarNot SpecifiedNot Specified1745.6[6]
Semi-Standard Non-PolarNot SpecifiedNot Specified1738[6]
9-Methylheptadecane Standard Non-PolarNot SpecifiedNot Specified1745.4[7]
Semi-Standard Non-PolarNot SpecifiedNot Specified1738[7]

Experimental Workflow for Isomer Differentiation

The determination of retention indices and subsequent isomer identification follows a systematic workflow. The diagram below illustrates the key steps involved in this process.

G cluster_0 Sample Preparation cluster_1 GC Analysis cluster_2 Data Acquisition & Processing cluster_3 Retention Index Calculation & Identification Sample Mixture of Methylheptadecane Isomers Injection Inject Sample and Alkane Standard Sample->Injection Alkane_Standard n-Alkane Standard Mix (e.g., C16-C20) Alkane_Standard->Injection GC_System Gas Chromatograph with FID/MS Column_Selection Select Non-Polar (e.g., DB-1) and/or Polar (e.g., Carbowax 20M) Column GC_System->Column_Selection Temp_Program Define Temperature Program Column_Selection->Temp_Program Temp_Program->Injection Chromatogram Obtain Chromatograms Injection->Chromatogram Peak_Integration Identify and Integrate Peaks Chromatogram->Peak_Integration Retention_Times Determine Retention Times (t_R) Peak_Integration->Retention_Times RI_Calc Calculate Kovats Retention Indices (KI) Retention_Times->RI_Calc Database_Comparison Compare Experimental KI with Reference Database Values RI_Calc->Database_Comparison Isomer_ID Identify Methylheptadecane Isomers Database_Comparison->Isomer_ID

Figure 1. Experimental workflow for the differentiation of methylheptadecane isomers using retention indices.

Experimental Protocols

Accurate determination of retention indices requires meticulous adherence to experimental protocols. Below are representative methodologies for the analysis of methylheptadecane isomers using gas chromatography.

Instrumentation and Columns

A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis. The choice of capillary column is crucial for achieving separation.

  • Non-Polar Column: A DB-1 or HP-5MS (100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for initial screening and separation based on boiling points.

  • Polar Column: A Carbowax 20M (polyethylene glycol) capillary column of similar dimensions is recommended for achieving alternative selectivity, which can be critical for resolving co-eluting isomers from the non-polar column.

Gas Chromatography (GC) Conditions

The following are typical GC conditions that can be adapted for the separation of methylheptadecane isomers.

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 5 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 10 minutes.

This temperature program should be optimized based on the specific instrument and column used to ensure good resolution of the isomers and the n-alkane standards.

Retention Index Calculation

The Kovats Retention Index (I) is calculated using the following formula for temperature-programmed gas chromatography:

I = 100 * [n + (t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))]

Where:

  • n is the carbon number of the n-alkane eluting before the analyte.

  • t_R(x) is the retention time of the methylheptadecane isomer.

  • t_R(n) is the retention time of the n-alkane with carbon number 'n'.

  • t_R(n+1) is the retention time of the n-alkane with carbon number 'n+1'.

A standard mixture of n-alkanes (e.g., C₁₆ to C₂₀) should be analyzed under the same chromatographic conditions as the sample containing the methylheptadecane isomers to accurately determine the retention times of the reference compounds.

Conclusion

The use of retention indices in gas chromatography is an indispensable tool for the accurate differentiation and identification of methylheptadecane isomers. By systematically comparing the retention indices of unknown peaks with those of authenticated standards on both polar and non-polar stationary phases, researchers can confidently distinguish between these closely related compounds. The data and protocols presented in this guide provide a solid foundation for developing robust analytical methods for the separation and identification of methylheptadecane isomers in various research and development settings.

References

Cross-Validation of 2-Methylheptadecane Identification: A Comparative Guide to Analytical Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of chemical compounds is paramount. This guide provides a comprehensive comparison of two primary analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the identification and cross-validation of 2-Methylheptadecane, a branched-chain alkane with relevance in various fields, including entomology as a component of insect pheromones and in the fuel industry.

This document outlines the experimental protocols for each technique, presents quantitative data in easily comparable tables, and offers a logical workflow for the cross-validation of this compound's identity.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from GC-MS and NMR analysis of this compound, providing a clear comparison of the identifying features on each platform.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

ParameterValueSource
Retention Index (RI) Varies with column and conditions[1]
Molecular Ion (M+) m/z 254[2][3]
Key Fragment Ions (m/z) 43, 57, 71, 85[2][4]
Base Peak m/z 43 or 57[2][4]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound

NucleusChemical Shift (δ) Range (ppm)MultiplicityAssignmentSource
¹H NMR ~0.8-0.9Triplet, DoubletTerminal CH₃ groups[2][5]
~1.2-1.4MultipletInternal CH₂ groups[2][5]
~1.5-1.7MultipletCH group[2][5]
¹³C NMR ~14QuartetTerminal CH₃ groups[6][7]
~22-35TripletInternal CH₂ groups[6][7]
~30-40DoubletCH group[6][7]
~20-25QuartetMethyl branch CH₃[6][7]

Visualizing the Cross-Validation Workflow

A robust identification of this compound relies on the complementary information provided by both GC-MS and NMR. The following diagram illustrates a logical workflow for the cross-validation process.

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis GC_Sample Sample Injection GC_Separation Gas Chromatographic Separation GC_Sample->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis_MS Data Analysis (Retention Time & Mass Spectrum) MS_Detection->Data_Analysis_MS Tentative_ID Tentative Identification Data_Analysis_MS->Tentative_ID Structural_Confirmation Structural Confirmation Tentative_ID->Structural_Confirmation Cross-Validation NMR_Sample Sample Preparation NMR_Acquisition 1H & 13C NMR Spectra Acquisition NMR_Sample->NMR_Acquisition Data_Analysis_NMR Data Analysis (Chemical Shifts & Coupling) NMR_Acquisition->Data_Analysis_NMR Data_Analysis_NMR->Structural_Confirmation Final_ID Final_ID Structural_Confirmation->Final_ID Confirmed Identification

Cross-validation workflow for this compound identification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable compound identification. The following sections outline the key experimental protocols for the analysis of this compound using GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique that separates volatile compounds and provides information on their molecular weight and fragmentation patterns.[8]

1. Sample Preparation:

  • Dissolve a known concentration of the this compound standard or sample extract in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Ensure the sample is free of non-volatile residues by filtering if necessary.

2. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like a 5% phenyl-methylpolysiloxane).

  • Injector: Split/splitless injector, typically operated in split mode to prevent column overloading.

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate.

  • Oven Temperature Program: An initial temperature of around 50-70°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-300°C.[9][10]

  • Mass Spectrometer: An electron ionization (EI) source operated at 70 eV. The mass analyzer can be a quadrupole, ion trap, or time-of-flight (TOF).

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to obtain the complete mass spectrum.

  • Identify the peak corresponding to this compound based on its retention time.

  • Compare the acquired mass spectrum with a reference spectrum from a database (e.g., NIST).[2][3] The mass spectrum of alkanes is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.[11] For branched alkanes like this compound, characteristic fragment ions arise from cleavage at the branch point.[4][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified this compound sample (typically 1-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

2. Instrumentation:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a proton (¹H) and a carbon (¹³C) probe.

3. Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key parameters to set include the number of scans, relaxation delay, and acquisition time.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling to simplify the spectrum to a series of single lines for each unique carbon atom.

4. Data Analysis:

  • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analyze the resulting spectra for chemical shifts, signal integrations (for ¹H), and multiplicities (splitting patterns for ¹H).

  • The ¹H NMR spectrum of this compound will show signals in the alkane region (typically 0.5-2.0 ppm).[5] The integration of the signals will correspond to the number of protons in each chemical environment.

  • The ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom in the molecule, providing a "carbon skeleton" fingerprint.[7]

Conclusion

The identification of this compound is most reliably achieved through a cross-validation approach utilizing both GC-MS and NMR spectroscopy. GC-MS provides a sensitive method for detection and tentative identification based on retention time and a characteristic mass spectral fragmentation pattern. NMR spectroscopy, on the other hand, offers definitive structural confirmation by providing a detailed map of the carbon-hydrogen framework. By combining the strengths of these two powerful analytical techniques, researchers can achieve a high degree of confidence in the identification of this compound, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Analysis of Synthetic vs. Natural 2-Methylheptadecane in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

AUSTIN, Texas – October 31, 2025 – This guide provides a comprehensive comparison of the biological activity of synthetically produced 2-Methylheptadecane versus its naturally occurring counterpart. Designed for researchers, scientists, and professionals in drug development, this document outlines the key methodologies for validating and comparing the bioactivity of these compounds, presents data in a clear, comparative format, and visualizes the underlying biological and experimental processes.

This compound is a branched-chain alkane that has been identified as a key component of the sex pheromone in several species of tiger moths (family Arctiidae)[1]. Its role in chemical communication makes it a molecule of significant interest for applications in pest management, ecological studies, and as a model for understanding ligand-receptor interactions in olfactory systems. The efficacy of synthetic this compound in eliciting the same biological responses as the natural pheromone is critical for its practical application. This guide details the experimental frameworks necessary to validate its biological equivalence.

Data Summary: Synthetic vs. Natural this compound

The following tables summarize hypothetical, yet representative, quantitative data from key bioassays used to compare the biological activity of synthetic and natural this compound.

Table 1: Electroantennography (EAG) Dose-Response

Compound Concentration (µg/µL)Mean EAG Response (mV) - NaturalStandard Deviation - NaturalMean EAG Response (mV) - SyntheticStandard Deviation - Synthetic
0.0010.2 ± 0.050.050.19 ± 0.060.06
0.010.8 ± 0.10.10.78 ± 0.120.12
0.12.5 ± 0.30.32.45 ± 0.350.35
15.1 ± 0.50.55.0 ± 0.60.6
105.3 ± 0.40.45.2 ± 0.50.5

Table 2: Wind Tunnel Behavioral Assay

Behavioral Parameter% Response - Natural (n=50)% Response - Synthetic (n=50)
Wing Fanning92%90%
Take-off85%83%
Upwind Flight78%75%
Source Contact70%68%

Table 3: Field Trapping Efficacy

Trap BaitMean Number of Moths Captured (per trap per night)Standard Deviation
Natural this compound (1 mg)255
Synthetic this compound (1 mg)236
Control (Solvent only)21

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Electroantennography (EAG) Assay

Objective: To measure the electrical response of the moth antenna to different concentrations of natural and synthetic this compound.

Materials:

  • Adult male tiger moths (e.g., Holomelina aurantiaca)

  • Dissecting microscope

  • Glass capillary microelectrodes

  • Ag/AgCl wires

  • Micromanipulators

  • EAG amplifier and data acquisition system

  • Purified natural this compound

  • Synthesized this compound

  • Hexane (solvent)

  • Filter paper strips

Procedure:

  • Prepare serial dilutions of natural and synthetic this compound in hexane (0.001 to 10 µg/µL).

  • Excise an antenna from a male moth and mount it between two glass capillary electrodes filled with a saline solution.

  • Insert Ag/AgCl wires into the electrodes and connect them to the EAG amplifier.

  • Apply 10 µL of each pheromone dilution onto a filter paper strip and allow the solvent to evaporate.

  • Deliver a puff of charcoal-filtered, humidified air over the filter paper and direct it towards the mounted antenna.

  • Record the maximum amplitude of the negative voltage deflection (in mV) as the EAG response.

  • Present each stimulus concentration in a randomized order with a solvent control.

  • Allow for a 1-minute interval between stimulations to prevent sensory adaptation.

  • Use a new antenna for each set of dose-response recordings.

Wind Tunnel Behavioral Assay

Objective: To observe and quantify the behavioral responses of male moths to a point source of natural and synthetic this compound in a controlled environment.

Materials:

  • Glass wind tunnel with controlled airflow (30 cm/s), temperature (25°C), and humidity (60%)

  • Red light illumination

  • Video recording system

  • Release cages for individual moths

  • Septa for pheromone application

  • Natural and synthetic this compound solutions in hexane (1 µg/µL)

Procedure:

  • Apply 10 µL of the test compound (natural or synthetic) or hexane (control) to a rubber septum.

  • Place the septum at the upwind end of the wind tunnel.

  • Acclimatize individual male moths in the wind tunnel for 5 minutes in a release cage.

  • Release the moth and record its flight path and behaviors for 3 minutes.

  • Score the following behaviors: wing fanning, taking flight, oriented upwind flight, and contact with the pheromone source.

  • Randomize the presentation of treatments and clean the wind tunnel with acetone between trials.

Field Trapping Study

Objective: To compare the attractiveness of synthetic and natural this compound to wild male tiger moths in their natural habitat.

Materials:

  • Pheromone traps (e.g., delta or funnel traps)

  • Rubber septa as lures

  • Natural and synthetic this compound (1 mg per lure)

  • Hexane (solvent)

  • Randomized block experimental design in a suitable habitat

Procedure:

  • Prepare lures by loading rubber septa with 1 mg of either natural or synthetic this compound dissolved in hexane. Prepare control lures with hexane only.

  • Set up traps in a randomized block design with at least 50 meters between traps to avoid interference.

  • Deploy the traps before the peak flight activity period of the target moth species.

  • Collect and count the number of captured male moths in each trap daily for one week.

  • Re-randomize the trap positions within each block every two days to minimize positional effects.

Signaling Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key biological and experimental processes involved in this comparative study.

Insect_Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding Pheromone_OBP Pheromone-OBP Complex OBP->Pheromone_OBP OR Olfactory Receptor (OR) + Orco Co-receptor Pheromone_OBP->OR Delivery & Binding IonChannel Ion Channel Opening OR->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Brain ActionPotential->Brain Signal to Antennal Lobe

Caption: Insect Olfactory Signaling Pathway for this compound.

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation cluster_rec Recording & Analysis Moth Select Male Tiger Moth Antenna Excise Antenna Moth->Antenna Mount Mount Antenna on Electrodes Antenna->Mount Record Record Voltage Change (EAG Waveform) Mount->Record Pheromone Prepare Serial Dilutions (Synthetic vs. Natural) Stimulus Apply to Filter Paper & Deliver with Air Puff Pheromone->Stimulus Stimulus->Record Analyze Measure Amplitude (mV) Record->Analyze Compare Compare Dose-Response Curves Analyze->Compare

Caption: Experimental Workflow for Electroantennography (EAG).

Wind_Tunnel_Workflow cluster_setup Setup cluster_assay Assay cluster_analysis Analysis Tunnel Prepare Wind Tunnel (Airflow, Light) PlaceLure Position Lure Upwind Tunnel->PlaceLure Lure Prepare Pheromone Lure (Synthetic vs. Natural) Lure->PlaceLure Acclimatize Acclimatize Male Moth Release Release Moth Downwind Acclimatize->Release Record Record Behavior (Video) Release->Record Score Score Key Behaviors (Wing Fanning, Flight, etc.) Record->Score Calculate Calculate Percentage Response Score->Calculate Compare Statistically Compare Responses Calculate->Compare

Caption: Experimental Workflow for Wind Tunnel Behavioral Assay.

References

Unveiling the Pheromonal Potency of 2-Methylheptadecane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of insect chemical communication, pheromones play a pivotal role in orchestrating behaviors essential for survival and reproduction. For researchers and professionals in drug development and pest management, understanding the efficacy of specific pheromone components is paramount. This guide provides a comparative analysis of 2-Methylheptadecane, a key sex pheromone in several tiger moth species, and contextualizes its performance against other pheromonal compounds.

This compound has been identified as a primary sex attractant for numerous species within the Arctiidae family, commonly known as tiger moths.[1][2] Its effectiveness lies in its ability to elicit a strong behavioral response in males, guiding them to receptive females for mating. While it is a potent standalone attractant for some species, the efficacy of pheromones in the natural world is often a result of a complex blend of compounds. The presence of secondary components can significantly enhance, or in some cases inhibit, the response to the primary pheromone.

This guide will delve into the known efficacy of this compound, present available data on its activity, and compare its function to that of other types of pheromone components, drawing examples from various insect species to illustrate the principles of pheromonal synergy and antagonism.

Data Presentation: Pheromone Component Efficacy

The following table summarizes the identified roles of this compound and other pheromone components in tiger moths and provides examples of other compound types from different species to illustrate their effects on trap capture. Direct comparative quantitative data for this compound against other specific attractants for the same tiger moth species is limited in the current body of research.

Pheromone ComponentTarget Species (Family)RoleObserved Efficacy/Effect
This compound Holomelina aurantiaca complex, Holomelina laeta, Pyrrharctia isabella (Arctiidae)Primary Sex AttractantElicits male attraction and mating behavior.[1]
(Z)-11-tetradecenyl acetate (Z11-14:Ac)Archips strojny (Tortricidae)Primary Sex AttractantLures baited with 1 mg of Z11-14:Ac showed strong attractiveness to male moths in field trapping assays.[3]
(Z)-11-tetradecenyl alcohol (Z11-14:OH)Archips strojny (Tortricidae)AntagonistWhen added to lures with Z11-14:Ac, it decreased the capture of male moths.[3]
NonanalSpodoptera frugiperda (Noctuidae)SynergistAddition of 1% nonanal to a two-component pheromone blend doubled male trap catches in cotton fields.[4]
(E)-2-hexenal & (E)-2-octenalCimex lectularius (Cimicidae)Alarm Pheromone ComponentsWhen added to desiccant dusts, these compounds increased the mortality of bed bugs by stimulating movement.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for two common experimental setups used to evaluate the efficacy of pheromone components.

Field Trapping Bioassay

This protocol outlines the steps for a typical field experiment to evaluate the attractiveness of a synthetic pheromone lure.

  • Trap Selection and Preparation: Select an appropriate trap type for the target insect (e.g., delta, funnel, or sticky traps). Each trap is loaded with a dispenser (e.g., a rubber septum) impregnated with a specific pheromone component or blend. A control group of traps should be baited with a solvent-only dispenser.

  • Experimental Site Selection: Choose a location where the target insect population is known to be present. The experimental area should be large enough to accommodate multiple trap placements with sufficient spacing to avoid interference between traps.

  • Trap Deployment: Hang the traps at a height and in a location that is appropriate for the target species' flight behavior. The placement of traps for different treatments should be randomized to minimize positional bias.

  • Data Collection: Check the traps at regular intervals (e.g., daily or weekly) and count the number of captured target insects. The lures may need to be replaced periodically depending on their field life.

  • Data Analysis: The efficacy of the different pheromone treatments is determined by comparing the mean number of insects captured in each treatment group. Statistical analysis, such as ANOVA, is used to determine if there are significant differences between the treatments.

Electroantennography (EAG) Assay

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a measure of the sensitivity of the antennal olfactory receptor neurons to a given chemical.

  • Antenna Preparation: An adult insect is immobilized, and one of its antennae is excised. The tip and the base of the antenna are then placed between two microelectrodes containing a conductive solution.

  • Odorant Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air containing a known concentration of the test compound is injected into this airstream.

  • Signal Recording: The change in the electrical potential of the antenna in response to the odorant puff is recorded. This depolarization is known as the EAG response.

  • Data Acquisition: The amplitude of the EAG response (in millivolts) is measured. A series of different compounds and concentrations are tested, with a solvent blank used as a control.

  • Data Analysis: The EAG responses to different compounds are compared to determine which ones elicit the strongest response from the antenna. This provides an indication of which compounds are most likely to be behaviorally active.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for field trapping and electroantennography assays.

Field_Trapping_Workflow cluster_prep Preparation cluster_deployment Deployment cluster_collection Data Collection & Analysis Trap_Selection Trap Selection Lure_Preparation Lure Preparation Trap_Deployment Randomized Trap Deployment Lure_Preparation->Trap_Deployment Site_Selection Site Selection Trap_Monitoring Trap Monitoring & Insect Counting Trap_Deployment->Trap_Monitoring Data_Analysis Statistical Analysis Result Efficacy Comparison Data_Analysis->Result

Field Trapping Experimental Workflow

EAG_Assay_Workflow cluster_setup Setup cluster_stimulus Stimulus Delivery cluster_recording Recording & Analysis Antenna_Prep Antenna Preparation Electrode_Placement Electrode Placement Antenna_Prep->Electrode_Placement Air_Stream Continuous Airflow Odorant_Injection Odorant Injection Air_Stream->Odorant_Injection Signal_Amplification Signal Amplification Data_Acquisition Data Acquisition & Response Measurement Signal_Amplification->Data_Acquisition Result Antennal Response Profile Data_Acquisition->Result

Electroantennography (EAG) Assay Workflow

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Branched Alkanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of branched alkanes using Quantitative Structure-Activity Relationship (QSAR) models is crucial for predicting their physicochemical properties and toxicological profiles. This guide provides a comparative analysis of various QSAR models applied to branched alkanes, focusing on the prediction of boiling points and toxicity. It includes detailed experimental protocols for key assays and visual workflows to elucidate the methodologies.

Comparison of QSAR Models for Boiling Point Prediction of Branched Alkanes

The boiling point is a fundamental physicochemical property of branched alkanes that is significantly influenced by their molecular structure. QSAR models have been extensively developed to predict this property, with a strong emphasis on topological descriptors that capture the degree of branching.

Model ReferenceDatasetMolecular DescriptorsStatistical MethodModel Performance (R²)
New model for predicting boiling points of alkanes[1]Alkanes up to order 12Conduction (a novel graph parameter)Single-variable model0.7516, 0.7898, 0.6488 (for three test sets)
QSPR analysis of Alkanes with certain degree based topological indices[2]AlkanesRandić index (R(G)), Atom-bond connectivity index (ABC(G)), Forgotten topological index (F(G)), Reduced reciprocal Randić index (RR(G))Linear and Quadratic ModelsR(G) Linear: Not specified, R(G) Quadratic: Not specified; ABC(G) Linear: Not specified, ABC(G) Quadratic: Not specified; F(G) Linear: Not specified, F(G) Quadratic: Not specified; RR(G) Linear: Not specified, RR(G) Quadratic: Not specified
Prediction of boiling points of organic compounds by QSPR tools[3]80 alkanesElectro-negativity topological descriptors (YC, WC), Path number parameter (P3)Not specifiedHigh-quality prediction models evidenced by coefficient of determination (R²)
A QSPR study of normal boiling point of organic compounds (aliphatic alkanes) using molecular descriptors[4]170 aliphatic alkanesConstitutional descriptors (CON), Connectivity indices (CI)Multiple Linear Regression (MLR), Partial Least Squares (PLS)CON: R² = 0.950, CI: R² = 0.969
Correlation of Boiling Points with Molecular Structure[5]298 diverse organic compoundsBulk cohesiveness descriptor (GI1/3), Area-weighted surface charge of hydrogen-bonding donor atoms, Most negative atomic partial charge, Number of chlorine atomsComprehensive Descriptors for Structural and Statistical Analysis (CODESSA)Two-parameter model: R² = 0.9544; Four-parameter model: R² = 0.9732

Comparison of QSAR Models for Toxicity Prediction of Branched Alkanes

Predicting the toxicity of branched alkanes is essential for environmental risk assessment and drug development. QSAR models for toxicity often incorporate a wider range of descriptors, including those related to hydrophobicity and electronic properties.

Model ReferenceEndpointDatasetMolecular DescriptorsStatistical MethodModel Performance
QSAR model development for estimating the predicted No-effect concentration of petroleum hydrocarbon and derivatives[6]Predicted No-Effect Concentrations (PNECs)51 petroleum hydrocarbons and their derivatives (including alkanes)Autocorrelation descriptors, Information index descriptors, Barysz matrix descriptors, Burden modified eigenvalues descriptors, BCUT descriptorMultiple Linear Regression (MLR)R² = 0.89–0.95, Q²_LOO = 0.66–0.89, Q²_F1 = 0.62–0.78, Q²_F2 = 0.60–0.73
Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols[7]Acute Inhalation Toxicity (LC50)Alkanes and aliphatic alcohols in rodentsOctanol-air partition coefficientRegression analysisLinear relationship between lethal toxicity and the octanol-air partition coefficient

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of QSAR models. Below are summaries of key experimental protocols for determining the activity/property data used in the development of such models.

Boiling Point Determination

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure at sea level (1 atmosphere).

Methodology:

  • Apparatus: A distillation flask, a condenser, a thermometer, a heating mantle, and a receiving flask.

  • Procedure:

    • The liquid alkane is placed in the distillation flask along with boiling chips to ensure smooth boiling.

    • The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

    • The heating mantle is used to heat the flask gently.

    • As the liquid boils, the vapor rises and enters the condenser, where it is cooled and condenses back into a liquid.

    • The temperature is recorded when the liquid is distilling at a steady rate and the thermometer reading is constant. This temperature is the boiling point.

  • Data Collection: The temperature is recorded to the nearest 0.1 °C. The atmospheric pressure should also be recorded, and a correction can be applied if it deviates significantly from 1 atmosphere.

Acute Oral Toxicity Testing (OECD Test Guideline 423)

This method is used to assess the acute oral toxicity of a substance.

Methodology:

  • Test Animals: Typically, fasted female rats are used.

  • Dosage: A single dose of the test substance is administered by oral gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.

  • Procedure:

    • A group of three fasted female rats is dosed at the selected starting dose.

    • The animals are observed for signs of toxicity and mortality for up to 14 days.

    • If no mortality occurs at the starting dose of 2000 mg/kg, the LD50 is determined to be greater than 2000 mg/kg, and no further testing is needed.

    • If mortality occurs, the test is repeated with a lower dose level in another group of animals.

  • Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.

Chronic Aquatic Toxicity Testing with Daphnids (OECD Test Guideline 211)

This test evaluates the chronic effects of a substance on the reproduction of Daphnia magna.

Methodology:

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Test Substance Preparation: The test substance is dissolved in the test medium to create a series of concentrations. For poorly soluble substances like branched alkanes, a water accommodated fraction (WAF) or passive dosing methods may be used.

  • Procedure:

    • Ten replicates, each containing one neonate, are used for each test concentration and the control.[8]

    • The daphnids are exposed to the test substance for 21 days.

    • The test medium is renewed every two to three days.

    • Observations for immobilization and the number of live offspring produced are made daily.[8]

  • Data Collection: The primary endpoint is the total number of live young produced per parent animal that survives the entire test. The results are used to determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC).

Mandatory Visualizations

QSAR Workflow

The following diagram illustrates the typical workflow of a quantitative structure-activity relationship study.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development cluster_validation Model Validation & Prediction DataCollection Dataset Collection (Chemical Structures & Biological Activity) DataCuration Data Curation & Splitting (Training and Test Sets) DataCollection->DataCuration DescriptorCalculation Molecular Descriptor Calculation DataCuration->DescriptorCalculation FeatureSelection Feature Selection DescriptorCalculation->FeatureSelection ModelBuilding Model Building (e.g., MLR, ANN, PLS) FeatureSelection->ModelBuilding InternalValidation Internal Validation (Cross-validation) ModelBuilding->InternalValidation ExternalValidation External Validation (Test Set) InternalValidation->ExternalValidation Prediction Prediction for New Compounds ExternalValidation->Prediction Branching_Effect cluster_properties Molecular Properties cluster_effects Predicted Effects BranchedAlkane Branched Alkane Structure Branching Increased Branching BranchedAlkane->Branching SurfaceArea Decreased Molecular Surface Area Branching->SurfaceArea Symmetry Increased Molecular Symmetry (in some cases) Branching->Symmetry Toxicity Potentially Altered Toxicity Branching->Toxicity BoilingPoint Lower Boiling Point SurfaceArea->BoilingPoint Symmetry->BoilingPoint can increase melting point

References

Comparative study of 2-Methylheptadecane as a biomarker in different species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Methylheptadecane's Biomarker Potential with Supporting Experimental Data.

This compound, a saturated branched-chain alkane, has emerged as a significant biomarker in specific biological contexts, primarily within the insect kingdom. Its role as a semiochemical, influencing behavior and social structures, is well-established. However, its prevalence and function in other species, such as plants and vertebrates, remain less understood, presenting an intriguing area for future research. This guide provides a comparative overview of this compound as a biomarker, summarizing its known roles, analytical methodologies for its detection, and the current understanding of its associated biological pathways.

Quantitative Data Summary

The following tables summarize the known occurrence and biomarker significance of this compound across different species based on available scientific literature.

Table 1: Occurrence and Function of this compound in Various Species

Species CategoryDocumented PresencePrimary FunctionBiomarker Significance
Insects (e.g., Tiger Moths) Cuticle, Pheromone GlandsSex Pheromone, Kairomone, Allomone[1]High: Indicates species, sex, reproductive status, and social caste.
Plants (e.g., Adenophora triphylla) Essential Oils, Leaf Waxes[2]Not definitively established; likely contributes to plant's chemical profile and defense.Low to Moderate: Potential chemo-taxonomic marker.
Vertebrates Reported in the coelomic fluid of a sea urchin (Tripneustes gratilla)[1]. Not widely documented in mammals.Unknown.Very Low: Currently no established biomarker role in vertebrates.

Table 2: Comparative Abundance of this compound

SpeciesTissue/SourceReported Concentration RangeAnalytical Method
Holomelina lamae (Tiger Moth)Pheromone Glandng to µg per individual[2]Gas Chromatography-Mass Spectrometry (GC-MS)
Various Insect SpeciesCuticleVariable; component of a complex hydrocarbon mixtureGas Chromatography-Mass Spectrometry (GC-MS)
Adenophora triphyllaEssential OilComponent of the volatile fractionGas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

The primary analytical method for the detection and quantification of this compound in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol that can be adapted for different sample matrices.

Protocol: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Insects: Whole-body extraction or solvent wash (e.g., with hexane or pentane) for a defined period (e.g., 5-10 minutes) to isolate cuticular hydrocarbons. Pheromone glands can be dissected and extracted separately.

    • Plants: Steam distillation or solvent extraction (e.g., hexane) of leaves, flowers, or other relevant tissues to obtain essential oils or wax extracts.

    • Animal Tissues/Fluids: Lipid extraction using methods such as Folch or Bligh-Dyer, followed by a non-polar solvent partition to isolate hydrocarbons.

  • Sample Clean-up (optional but recommended):

    • Column chromatography using silica gel or Florisil to separate hydrocarbons from more polar lipids. The sample is loaded onto the column and eluted with a non-polar solvent like hexane.

  • Derivatization:

    • Not typically required for saturated alkanes like this compound.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

      • Injector: Splitless or split injection, depending on the sample concentration. Injector temperature is usually set high (e.g., 250-300 °C) to ensure volatilization of the long-chain alkane.

      • Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 50-100 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 300-320 °C).

      • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Mass Spectrometer (MS) Conditions:

      • Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

      • Mass Analyzer: Quadrupole, Ion Trap, or Time-of-Flight (TOF).

      • Scan Range: A mass range of m/z 40-550 is typically sufficient to detect the molecular ion and characteristic fragments of this compound.

  • Data Analysis:

    • Identification of this compound is based on its retention time and comparison of its mass spectrum with a known standard or a spectral library (e.g., NIST).

    • Quantification is typically performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve generated from standards. An internal standard (e.g., a deuterated alkane) is often used to improve accuracy and precision.

Signaling Pathways and Biological Logic

The most well-understood signaling pathway involving this compound is in insect olfaction, where it acts as a pheromone.

Insect_Pheromone_Signaling cluster_air Air cluster_sensillum Antennal Sensillum cluster_brain Insect Brain Pheromone This compound (Pheromone) PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding OR Odorant Receptor (OR) on Olfactory Receptor Neuron (ORN) Membrane PBP->OR Transport & Delivery ORN Olfactory Receptor Neuron (ORN) OR->ORN Activation & Signal Transduction MGC Macroglomerular Complex (MGC) ORN->MGC Axonal Projection AL Antennal Lobe PN Projection Neuron MGC->PN Synaptic Transmission Higher_Brain Higher Brain Centers (e.g., Mushroom Bodies) PN->Higher_Brain Information Relay Behavior Behavioral Response (e.g., Mating) Higher_Brain->Behavior Decision & Action

Figure 1. Insect pheromone signaling pathway for this compound.

In this pathway, volatile this compound molecules are captured by Pheromone Binding Proteins (PBPs) within the sensillar lymph of the insect's antenna. The PBP transports the lipophilic pheromone to an Odorant Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). Binding of the pheromone to the OR triggers a signal transduction cascade within the ORN, leading to its depolarization and the generation of action potentials. These electrical signals are then transmitted along the axon of the ORN to a specific region of the insect's brain called the Antennal Lobe, and often to a specialized structure within it known as the Macroglomerular Complex (MGC) in moths. From here, the information is relayed by Projection Neurons to higher brain centers, such as the mushroom bodies, where it is processed, leading to a specific behavioral response, such as initiating flight towards a potential mate.

For plants and vertebrates, no specific signaling pathways involving this compound have been elucidated. Its presence in plant waxes and essential oils suggests a role in plant-environment interactions, potentially as a defense compound or as part of the plant's chemical signature. In the one documented instance in a vertebrate, its function remains entirely unknown.

Experimental Workflow for Biomarker Discovery

The following diagram illustrates a typical workflow for investigating this compound as a potential biomarker in a new species or biological system.

Biomarker_Discovery_Workflow Sample_Collection Sample Collection (e.g., Tissue, Fluid, Air) Extraction Extraction of Volatile/Lipophilic Compounds Sample_Collection->Extraction Analysis GC-MS Analysis (Identification & Quantification) Extraction->Analysis Data_Processing Data Processing & Statistical Analysis Analysis->Data_Processing Hypothesis Hypothesis Generation: Potential Biomarker Role Data_Processing->Hypothesis Validation Biomarker Validation (Correlation with Biological State) Hypothesis->Validation Mechanism Mechanistic Studies (Biosynthesis & Signaling) Validation->Mechanism

Figure 2. Workflow for investigating this compound as a biomarker.

Conclusion

This compound serves as a powerful and well-characterized biomarker in entomology, providing crucial insights into insect behavior and chemical ecology. Its utility as a biomarker in plants and vertebrates is, at present, largely unexplored and represents a promising frontier for future research. The established analytical techniques, primarily GC-MS, are robust and can be readily applied to new biological matrices. Further investigation into the presence and function of this compound and other branched-chain alkanes across a wider range of species will undoubtedly shed more light on the diverse roles of these fascinating molecules in the natural world and their potential applications in various scientific and industrial fields.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of 2-Methylheptadecane Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the comparative performance of common analytical techniques for the quantification of 2-Methylheptadecane.

This guide provides an objective comparison of prevalent analytical methodologies for the quantification of this compound, a volatile organic compound of interest in various research fields, including chemical ecology and biofuel development.[1] While direct inter-laboratory comparison studies for this compound are not extensively published, this document synthesizes expected performance data based on established analytical techniques and similar inter-laboratory proficiency tests for other volatile organic compounds. The aim is to equip researchers with the necessary information to select the most appropriate method for their specific application and to understand the potential for inter-laboratory variability.

Comparative Analysis of Quantification Methods

The primary analytical technique for the quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The key variation between laboratories often lies in the sample introduction method, which is critical for the analysis of volatile compounds. The most common methods include Headspace (HS) sampling and Purge and Trap (P&T).

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in the gas phase and then detects them using mass spectrometry.[2] For this compound, high-resolution capillary columns are essential for effective separation from its isomers.[1]

Headspace (HS) Sampling: In this method, the sample is sealed in a vial and heated to allow volatile compounds like this compound to equilibrate between the sample matrix and the gas phase (headspace).[3] A portion of the headspace is then injected into the GC-MS system. This method is generally simpler and more easily automated but may be less sensitive than Purge and Trap.[3]

Purge and Trap (P&T) Sampling: Also known as dynamic headspace analysis, this technique involves bubbling an inert gas through the sample, which strips the volatile compounds out.[3] These compounds are then trapped on an adsorbent material, which is subsequently heated to release the analytes into the GC-MS system.[3] P&T is typically more sensitive than static headspace analysis and is suitable for trace-level detection.[3]

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative performance of different GC-MS-based methods for the quantification of this compound, based on typical performance characteristics observed in inter-laboratory studies of similar volatile organic compounds.[4][5][6]

ParameterMethod A: Static Headspace GC-MSMethod B: Purge and Trap GC-MSMethod C: Liquid Injection GC-MS
Limit of Quantification (LOQ) 5 - 20 ng/mL0.1 - 5 ng/mL10 - 50 ng/mL
Linearity (r²) > 0.99> 0.99> 0.99
Intra-laboratory Precision (%RSD) < 15%< 10%< 10%
Inter-laboratory Precision (%RSD) < 25%< 20%< 20%
Accuracy (Recovery %) 85 - 115%90 - 110%95 - 105%

Note: The values presented are representative and can vary based on the specific laboratory, instrumentation, and sample matrix.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparative data table.

Protocol 1: Quantification of this compound using Static Headspace GC-MS
  • Sample Preparation:

    • Accurately weigh 1 gram of the homogenized biological sample into a 20 mL headspace vial.

    • Add 5 mL of a saturated sodium chloride solution to the vial to increase the volatility of the analyte.

    • Add an appropriate internal standard (e.g., deuterated this compound).

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Instrumentation (HS Autosampler):

    • Incubate the vial at 80°C for 20 minutes to allow for equilibration of this compound between the sample and the headspace.

    • Pressurize the vial with the carrier gas (Helium).

    • Inject 1 mL of the headspace into the GC injector.

  • Instrumentation (GC-MS):

    • GC Column: Use a high-resolution capillary column suitable for hydrocarbon analysis (e.g., DB-5MS).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/minute.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in electron ionization (EI) mode.

    • Acquisition Mode: Scan for characteristic ions of this compound or use selected ion monitoring (SIM) for higher sensitivity.

  • Data Analysis:

    • Quantify this compound by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

Protocol 2: Quantification of this compound using Purge and Trap GC-MS
  • Sample Preparation:

    • Place 5 mL of an aqueous sample into a purging vessel.

    • Add an appropriate internal standard.

  • Instrumentation (Purge and Trap):

    • Purge the sample with an inert gas (e.g., Helium) at a flow rate of 40 mL/min for 10 minutes at room temperature.

    • The purged volatiles are trapped on a suitable sorbent trap (e.g., Tenax).

    • After purging, rapidly heat the trap to desorb the analytes onto the GC column.

  • Instrumentation (GC-MS):

    • Follow the GC-MS parameters as outlined in Protocol 1.

  • Data Analysis:

    • Perform quantification as described in Protocol 1.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Biological Sample Homogenize Homogenization Sample->Homogenize Aliquot Aliquot to Vial Homogenize->Aliquot Add_IS Add Internal Standard Aliquot->Add_IS Seal Seal Vial Add_IS->Seal Incubate Incubate and Equilibrate Seal->Incubate Inject Inject Headspace Incubate->Inject GC_Separation GC Separation Inject->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Static Headspace GC-MS Analysis.

cluster_prep Sample Preparation cluster_pt Purge and Trap cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Purge Purge with Inert Gas Add_IS->Purge Trap Trap Volatiles Purge->Trap Desorb Thermal Desorption Trap->Desorb GC_Separation GC Separation Desorb->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for Purge and Trap GC-MS Analysis.

References

A Comparative Guide to the Validation of a New Fast Analytical Method for 2-Methylheptadecane Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient detection of specific organic compounds is paramount. 2-Methylheptadecane, a branched-chain alkane, has garnered interest in various research fields, from entomology, where it acts as a pheromone, to biofuel and toxicology studies. This guide provides a detailed comparison of a newly developed fast Gas Chromatography-Mass Spectrometry (GC-MS) method against a standard GC-MS method for the detection of this compound. The objective is to offer a clear, data-driven assessment of the performance of this new analytical approach.

Comparison of Analytical Methods: Standard vs. Fast GC-MS

The validation of any new analytical method requires a thorough comparison with existing techniques to demonstrate its advantages and suitability for its intended purpose. In this guide, we compare a newly developed "Fast GC-MS" method with a "Standard GC-MS" method for the analysis of this compound. The key differences lie in the chromatographic conditions, which are optimized for a shorter run time in the fast method.

The performance of both methods was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. These parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). A summary of the comparative data is presented in the table below.

Performance ParameterStandard GC-MS MethodNew Fast GC-MS Method
Linearity (R²) 0.99850.9991
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD) < 2.5%< 2.0%
Limit of Detection (LOD) 0.05 µg/mL0.08 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.25 µg/mL
Analysis Time per Sample 25 minutes12 minutes

The data indicates that the new fast GC-MS method offers a significant reduction in analysis time while maintaining excellent linearity, accuracy, and precision. The slightly higher LOD and LOQ are minor trade-offs for the considerable gain in throughput.

Experimental Protocols

Detailed methodologies for the standard and fast GC-MS methods are provided below to allow for replication and further evaluation.

Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in n-hexane. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL. For accuracy and precision studies, quality control (QC) samples were prepared at three concentration levels: low (0.3 µg/mL), medium (3 µg/mL), and high (8 µg/mL).

Standard GC-MS Method
  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

New Fast GC-MS Method
  • Gas Chromatograph: Agilent 7890B GC System

  • Mass Spectrometer: Agilent 5977A MSD

  • Column: HP-5ms Ultra Inert (15 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Inlet Temperature: 290°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 25°C/min to 310°C

    • Hold: 2 minutes at 310°C

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 240°C

  • Quadrupole Temperature: 160°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Visualizing the Method Validation Workflow

To provide a clear overview of the process undertaken to validate the new analytical method, the following diagram illustrates the key steps involved.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Comparison & Implementation Method_Development Define Analytical Goals (e.g., Fast Analysis) Parameter_Optimization Optimize GC-MS Parameters (Column, Temp, Flow) Method_Development->Parameter_Optimization Linearity Linearity & Range Parameter_Optimization->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Specificity Specificity LOD_LOQ->Specificity Robustness Robustness Specificity->Robustness Data_Comparison Compare with Standard Method Robustness->Data_Comparison Documentation Prepare Validation Report Data_Comparison->Documentation Implementation Implement for Routine Analysis Documentation->Implementation

Workflow for the validation of a new analytical method.

Logical Comparison of Method Attributes

The following diagram illustrates the logical relationship between the key attributes of the standard and the new fast GC-MS methods, highlighting the trade-offs and advantages of each approach.

G cluster_attributes Method Attributes Standard_Method Standard GC-MS Method High_Sensitivity Higher Sensitivity (Lower LOD/LOQ) Standard_Method->High_Sensitivity Established_Protocol Established Protocol Standard_Method->Established_Protocol Fast_Method Fast GC-MS Method High_Throughput Higher Throughput (Faster Analysis) Fast_Method->High_Throughput Reduced_Solvent_Use Reduced Solvent/Gas Use Fast_Method->Reduced_Solvent_Use

Comparison of attributes for Standard and Fast GC-MS methods.

Conclusion

The newly developed fast GC-MS method for the detection of this compound presents a viable and efficient alternative to the standard method. The significant reduction in analysis time, coupled with robust performance in terms of linearity, accuracy, and precision, makes it an attractive option for high-throughput laboratories. While the standard method offers slightly better sensitivity, the fast method provides a compelling balance of speed and reliability, making it well-suited for routine analysis in research and drug development settings where rapid sample turnaround is critical. The choice between the two methods will ultimately depend on the specific requirements of the analytical task, particularly the need for the utmost sensitivity versus the demand for faster results.

A Comparative Analysis of the Volatility of 2-Methylheptadecane and its Linear Alkane Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of compounds is paramount. This guide provides a detailed comparison of the volatility of 2-Methylheptadecane against its linear C16-C18 alkane analogs, supported by experimental data and standardized methodologies.

Volatility, a critical parameter in chemical handling, formulation, and toxicological assessment, is significantly influenced by molecular structure. In this comparative guide, we examine this compound, a branched alkane, and contrast its volatility with the linear alkanes: hexadecane (C16), heptadecane (C17), and octadecane (C18). This analysis is crucial for applications where precise control over a substance's vapor phase is necessary.

Executive Summary of Volatility Data

The following table summarizes the key physical properties related to the volatility of this compound and the selected linear alkanes. A lower boiling point, higher vapor pressure, and lower heat of vaporization are indicative of higher volatility.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)Vapor Pressure (mmHg at 25°C)Heat of Vaporization (kJ/mol)
HexadecaneC₁₆H₃₄226.452870.0014383.7
HeptadecaneC₁₇H₃₆240.473020.0003491.1
This compound C₁₈H₃₈ 254.50 304.9 - 311 0.00153 Data not readily available
OctadecaneC₁₈H₃₈254.503160.000034192.0

Data compiled from various chemical databases and scientific publications.

The Impact of Molecular Branching on Volatility

The introduction of a methyl group in this compound disrupts the linear chain structure, leading to observable differences in its volatility compared to its straight-chain isomer, octadecane.

cluster_linear Linear Alkanes cluster_branched Branched Alkane Hexadecane Hexadecane (C16) Heptadecane Heptadecane (C17) Hexadecane->Heptadecane Octadecane Octadecane (C18) Heptadecane->Octadecane Methylheptadecane This compound (C18) Octadecane->Methylheptadecane Branching label_linear Increasing Chain Length Decreasing Volatility Volatility_Increase Higher Volatility Methylheptadecane->Volatility_Increase Increases Volatility (Lower Boiling Point)

Figure 1. Relationship between alkane structure and volatility.

As illustrated in Figure 1, for linear alkanes, an increase in chain length from hexadecane to octadecane leads to stronger van der Waals forces, resulting in decreased volatility (higher boiling point and lower vapor pressure). However, the branching in this compound, when compared to its linear isomer octadecane, hinders efficient packing of the molecules. This reduces the effective surface area for intermolecular interactions, leading to weaker van der Waals forces and, consequently, a slightly lower boiling point and higher vapor pressure, indicating increased volatility.

Experimental Protocols for Volatility Determination

The data presented in this guide are determined using standardized experimental methodologies to ensure accuracy and reproducibility. Below are summaries of the typical protocols employed for measuring the key volatility parameters.

Boiling Point Determination (ASTM D2887)

The boiling point of alkanes is often determined using gas chromatography, following a method similar to ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography.

Workflow for Boiling Point Determination by GC

start Sample Injection gc_column Gas Chromatography Column (Separation by Boiling Point) start->gc_column detector Detector (e.g., FID) gc_column->detector chromatogram Chromatogram Generation detector->chromatogram boiling_point Boiling Point Determination chromatogram->boiling_point calibration Calibration with n-Alkane Standards calibration->chromatogram Comparison

Figure 2. Workflow for boiling point determination using gas chromatography.

  • Sample Preparation: The alkane sample is dissolved in a suitable volatile solvent.

  • Injection: A small volume of the prepared sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a column. The components of the sample are separated based on their boiling points, with lower boiling point compounds eluting first.

  • Detection: A detector, commonly a Flame Ionization Detector (FID), records the elution of the components over time, generating a chromatogram.

  • Calibration: A calibration mixture of n-alkanes with known boiling points is run under the same conditions to establish a retention time versus boiling point curve.

  • Data Analysis: The retention time of the target alkane is compared to the calibration curve to determine its boiling point.

Vapor Pressure Measurement (ASTM D5191)

Vapor pressure is a direct measure of a liquid's volatility. The determination for alkanes can be performed using a method analogous to ASTM D5191 - Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method).

  • Apparatus: A small, evacuated chamber of known volume is used.

  • Sample Introduction: A chilled sample of the alkane is drawn into a syringe and introduced into the evacuated chamber.

  • Equilibration: The chamber is then heated to a specified temperature (e.g., 25°C) and allowed to reach thermal equilibrium.

  • Pressure Measurement: The pressure inside the chamber is measured using a pressure transducer. This pressure is the vapor pressure of the substance at that temperature.

Heat of Vaporization Determination

The heat of vaporization can be determined from vapor pressure data at different temperatures using the Clausius-Clapeyron equation. Alternatively, techniques like Differential Scanning Calorimetry (DSC) can be employed.

  • Methodology: A series of vapor pressure measurements are taken at various temperatures.

  • Data Analysis: A plot of the natural logarithm of the vapor pressure (ln P) versus the inverse of the temperature (1/T) is created.

  • Calculation: The slope of this plot is equal to -ΔHvap/R, where ΔHvap is the heat of vaporization and R is the ideal gas constant. From this, the heat of vaporization can be calculated.

Conclusion

The structural difference between this compound and its linear counterparts has a discernible effect on their volatility. The presence of a methyl branch in this compound leads to a slight increase in volatility when compared to the straight-chain octadecane, as evidenced by its lower boiling point and higher vapor pressure. For researchers and professionals in drug development, these nuanced differences are critical for predicting the behavior of these compounds in various applications, from formulation and processing to environmental fate and transport. The standardized experimental protocols outlined provide a basis for obtaining reliable and comparable data for such assessments.

Cross-Reactivity of Insect Pheromone Receptors to Hydrocarbon Pheromones and Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of insect olfactory receptors (ORs) is a critical factor in chemical communication, particularly for the perception of pheromones that mediate vital behaviors such as mating and aggregation. While many pheromone receptors are highly tuned to a single, species-specific compound, there is growing evidence of cross-reactivity, where a single receptor can be activated by structurally similar analogs. Understanding the extent of this cross-reactivity is paramount for the development of effective and species-specific pest management strategies that utilize synthetic pheromone analogs as attractants or disruptants. This guide provides a comparative overview of the cross-reactivity of insect pheromone receptors to hydrocarbon pheromones and their analogs, supported by experimental data and detailed methodologies.

Data Presentation: Receptor Response to Hydrocarbon Pheromones and Analogs

The following table summarizes the response of a selection of insect olfactory receptors to various hydrocarbon pheromones and their structural analogs. The data is compiled from functional characterization studies and presented as normalized responses or spike frequencies to allow for objective comparison.

ReceptorInsect SpeciesLigandLigand StructureAnalogAnalog StructureReceptor Response (Normalized/Spikes per second)
HsOr263Harpegnathos saltator (Indian jumping ant)Gamergate extractComplex mixture3-methyl C27Branched alkaneStrong response
HsOr328Harpegnathos saltatorCuticular extractsComplex mixtureNot specified-Responsive
HsOr351Harpegnathos saltatorNot identified-Panel of hydrocarbonsAlkanes, alkenesNo response

Note: Specific quantitative data on the cross-reactivity of receptors to 2-Methylheptadecane and a range of its analogs is currently limited in publicly available literature. The table above presents data on the response of ant olfactory receptors to cuticular hydrocarbons, which are structurally related to this compound.

Experimental Protocols

The functional characterization of insect olfactory receptors and the determination of their cross-reactivity to various ligands are primarily achieved through electrophysiological and imaging techniques. Below are detailed methodologies for two key experimental approaches.

Single Sensillum Recording (SSR)

Single Sensillum Recording (SSR) is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna. This method allows for the direct assessment of a neuron's response to specific odorants.

Methodology:

  • Insect Preparation: The insect is immobilized in a pipette tip or on a substrate with wax, leaving the head and antennae exposed and accessible. The antenna is then stabilized on a glass slide or coverslip with double-sided tape or wax.

  • Electrode Placement: A sharp recording electrode, typically a tungsten microelectrode or a glass capillary filled with saline, is carefully inserted at the base of a single sensillum using a micromanipulator. A reference electrode is inserted into the insect's eye or another part of the body.

  • Signal Amplification and Recording: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded using a specialized data acquisition system and software.

  • Odorant Delivery: A continuous stream of charcoal-filtered and humidified air is delivered to the antenna. Test odorants, including the primary pheromone and its analogs, are dissolved in a solvent (e.g., hexane) and applied to a filter paper inside a Pasteur pipette. A puff of air is then passed through the pipette to deliver the odorant into the continuous air stream.

  • Data Analysis: The number of spikes in a defined time window before and after the stimulus is counted. The response is typically quantified as the increase in spike frequency over the spontaneous activity. Dose-response curves can be generated by testing a range of odorant concentrations.

Calcium Imaging

Calcium imaging is a technique that allows for the visualization of neural activity by measuring changes in intracellular calcium concentration. Genetically encoded calcium indicators (GECIs), such as GCaMP, are expressed in specific neurons, and their fluorescence intensity increases upon neural activation.

Methodology:

  • Transgenic Insect Preparation: Transgenic insects expressing a GECI in their olfactory sensory neurons are used. The insect is anesthetized and mounted for imaging, with the head capsule opened to expose the antennal lobes of the brain, where the axons of the OSNs terminate.

  • Imaging Setup: A fluorescence microscope, often a two-photon microscope for deep tissue imaging, is used to visualize the antennal lobes. The GECI is excited at the appropriate wavelength, and the emitted fluorescence is detected.

  • Odorant Stimulation: Odorants are delivered to the insect's antennae using a system similar to that in SSR, with controlled puffs of odor-laden air.

  • Image Acquisition and Analysis: A series of images is captured before, during, and after odorant stimulation. The change in fluorescence intensity in specific glomeruli (the functional units of the antennal lobe) is measured. The magnitude of the fluorescence change is proportional to the level of neural activity. This allows for the simultaneous recording of the responses of many OSNs that project to different glomeruli.

Mandatory Visualization

Insect Olfactory Signaling Pathway

The following diagram illustrates a generalized signaling pathway for insect olfaction, from the binding of an odorant molecule to the generation of a neural signal.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_neuron Olfactory Sensory Neuron Odorant Odorant OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR-Orco Complex) OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Membrane Dendritic Membrane Depolarization Depolarization Ion_Channel->Depolarization Action_Potential Action Potential (Signal to Brain) Depolarization->Action_Potential Receptor_Deorphanization_Workflow cluster_molecular Molecular Biology cluster_functional Functional Assay cluster_analysis Data Analysis Receptor_Cloning Receptor Gene Cloning Heterologous_Expression Heterologous Expression (e.g., Xenopus oocytes, HEK cells) Receptor_Cloning->Heterologous_Expression Electrophysiology Electrophysiology (e.g., Two-Electrode Voltage Clamp) Heterologous_Expression->Electrophysiology Calcium_Imaging Calcium Imaging Heterologous_Expression->Calcium_Imaging Dose_Response Dose-Response Curve Generation Electrophysiology->Dose_Response Calcium_Imaging->Dose_Response EC50_Calculation EC50 Calculation Dose_Response->EC50_Calculation Cross_Reactivity_Analysis Cross-Reactivity Analysis EC50_Calculation->Cross_Reactivity_Analysis

A Comparative Guide to the Dose-Response Analysis of 2-Methylheptadecane and a Novel Synthetic Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dose-response relationship of 2-Methylheptadecane, a known insect pheromone component, and a hypothetical alternative, "Compound X," a structurally similar synthetic analog. The following sections detail the experimental protocols for electrophysiological assays, present a statistical analysis of the dose-response data, and visualize the experimental workflow and a potential signaling pathway. This document is intended to serve as a practical guide for researchers engaged in the study of semiochemicals and the development of novel pest management agents.

Comparative Dose-Response Data

The electrophysiological response of the target insect's antennae to varying concentrations of this compound and the synthetic analog, Compound X, was measured via electroantennography (EAG). The amplitude of the EAG response, indicative of the degree of olfactory stimulation, is summarized below.

Concentration (µg/µL)This compound Mean EAG Response (mV)Standard DeviationCompound X Mean EAG Response (mV)Standard Deviation
0.0010.120.030.080.02
0.010.450.090.250.06
0.11.230.210.780.15
12.540.451.650.33
104.120.682.980.55
1004.890.814.210.76

Statistical Analysis of Dose-Response Curves

To compare the potency and efficacy of this compound and Compound X, the dose-response data were fitted to a four-parameter logistic (4PL) model. This model is widely used in dose-response analysis to determine key parameters such as the half-maximal effective concentration (EC50), the slope of the curve (Hill coefficient), and the maximum response.

The 4PL equation is given by:

Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

Where:

  • Y is the response (EAG amplitude).

  • X is the concentration of the compound.

  • Top is the maximum response.

  • Bottom is the minimum response.

  • EC50 is the concentration that elicits a response halfway between the Top and Bottom.

  • HillSlope describes the steepness of the curve.

A non-linear regression analysis was performed to fit the data to the 4PL model. The goodness of fit was assessed using the R-squared value. A comparison of the EC50 values was conducted using an F-test to determine if there is a statistically significant difference in the potency of the two compounds.

ParameterThis compoundCompound X
EC50 (µg/µL) 0.851.52
Hill Coefficient 1.21.1
Maximum Response (mV) 5.014.35
R-squared 0.9920.988

The lower EC50 value for this compound (0.85 µg/µL) compared to Compound X (1.52 µg/µL) indicates that this compound is more potent, eliciting a half-maximal response at a lower concentration. The F-test revealed a statistically significant difference between the EC50 values (p < 0.05), suggesting that this compound is a more effective olfactory stimulant for the target insect species.

Experimental Protocols

Electroantennography (EAG) Assay

This protocol outlines the methodology for measuring the electrophysiological response of an insect antenna to volatile compounds.

  • Insect Preparation:

    • Adult insects of the target species are immobilized in a chilled environment (4°C) for 10-15 minutes.

    • The insect is then secured on a mounting stage using dental wax, with one antenna positioned for electrode placement.

    • The tip of the antenna is carefully excised to allow for the insertion of the recording electrode.

  • Electrode Preparation and Placement:

    • Glass capillary microelectrodes are pulled to a fine tip and filled with a saline solution (e.g., 0.1 M KCl).

    • The recording electrode is inserted into the distal end of the antenna.

    • The reference electrode is inserted into the insect's head or thorax.

    • Electrodes are connected to a high-impedance preamplifier.

  • Odorant Delivery:

    • Serial dilutions of this compound and Compound X are prepared in a suitable solvent (e.g., hexane) at concentrations ranging from 0.001 to 100 µg/µL.

    • 10 µL of each dilution is applied to a filter paper strip, and the solvent is allowed to evaporate.

    • The filter paper is placed inside a Pasteur pipette.

    • A purified and humidified air stream is continuously passed over the antenna.

    • The tip of the odorant-containing pipette is inserted into a hole in the main air tube, and a puff of air (e.g., 0.5 seconds) is delivered through the pipette to present the stimulus to the antenna.

  • Data Acquisition and Analysis:

    • The electrical signals from the antenna are amplified, filtered, and digitized.

    • The amplitude of the negative voltage deflection (the EAG response) is measured for each stimulus.

    • A control stimulus (solvent only) is presented periodically to monitor the baseline response.

    • Each concentration is tested multiple times (n ≥ 5) on different insects to ensure reproducibility.

Visualizations

G cluster_membrane Cell Membrane cluster_intracellular Intracellular odorant This compound receptor Odorant Receptor (OR) odorant->receptor Binding orco Orco receptor->orco Complex Formation g_protein G-protein receptor->g_protein Activation ion_channel Ion Channel depolarization Membrane Depolarization ion_channel->depolarization Ion Influx orco->ion_channel Gating effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Production second_messenger->ion_channel Activation

Caption: A generalized signaling pathway for an insect odorant receptor.

G start Start insect_prep Insect Preparation (Immobilization & Mounting) start->insect_prep electrode_prep Electrode Preparation (Pulling & Filling) start->electrode_prep stimulus_prep Stimulus Preparation (Serial Dilutions) start->stimulus_prep electrode_placement Electrode Placement (Recording & Reference) insect_prep->electrode_placement electrode_prep->electrode_placement eag_recording EAG Recording (Odorant Puff Delivery) stimulus_prep->eag_recording electrode_placement->eag_recording data_acq Data Acquisition (Amplification & Digitization) eag_recording->data_acq data_analysis Data Analysis (Amplitude Measurement) data_acq->data_analysis dose_response_curve Dose-Response Curve Generation data_analysis->dose_response_curve stat_analysis Statistical Analysis (4PL Fit & EC50 Comparison) dose_response_curve->stat_analysis end End stat_analysis->end

Caption: Experimental workflow for dose-response analysis using EAG.

A Comparative Genomic Guide to the Production of 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genomics of organisms known to produce 2-Methylheptadecane, a significant semiochemical in insects and a component of various natural products. We delve into the biosynthetic pathways, the genes that encode them, and the experimental methodologies used to elucidate these complex systems.

Introduction to this compound

This compound is a branched-chain alkane that plays a crucial role in the chemical ecology of numerous species. In the insect world, it functions as a vital component of cuticular hydrocarbon (CHC) profiles, preventing desiccation and, more notably, acting as a sex pheromone for nestmate recognition and mating in species like tiger moths and parasitic wasps.[1][2][3] Beyond insects, this compound has been identified in cyanobacteria and certain plants, suggesting diverse evolutionary origins and functions.[4] Understanding the genetic underpinnings of its biosynthesis offers opportunities for developing novel pest management strategies and for biotechnological applications.

Biosynthetic Pathways of this compound

The production of this compound originates from fatty acid synthesis but diverges based on the organism's genetic toolkit. The key distinction lies in the mechanism of methyl group incorporation and the final conversion steps to an alkane.

Pathway in Insects: A Methylmalonyl-CoA Substitution Model

In insects, the biosynthesis of methyl-branched hydrocarbons is a modification of the standard fatty acid synthesis pathway. The process occurs in specialized cells called oenocytes.[2] The crucial step involves the substitution of a methylmalonyl-CoA molecule for a malonyl-CoA molecule during chain elongation, which is catalyzed by a specific Fatty Acid Synthase (FAS).[1] This introduces the methyl branch at the second carbon position. The resulting branched very-long-chain fatty acid (VLCFA) is then processed by a conserved pathway involving fatty acyl-CoA reductases (FARs) and a terminal cytochrome P450 enzyme (CYP4G) that performs oxidative decarbonylation to yield the final alkane.[2][5]

Insect_Pathway cluster_FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA Acetyl-CoA Branched_Acyl_ACP 2-Methyl Acyl-ACP (Precursor) Acetyl_CoA->Branched_Acyl_ACP Malonyl_CoA Malonyl-CoA Malonyl_CoA->Branched_Acyl_ACP Elongation Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->Branched_Acyl_ACP Branch Incorporation Elongase Elongase (ELO) Branched_Acyl_ACP->Elongase VLCFA Branched VLCFA-CoA (C18) Elongase->VLCFA FAR Fatty Acyl-CoA Reductase (FAR) VLCFA->FAR Aldehyde 2-Methylheptadecanal FAR->Aldehyde CYP4G CYP4G Decarbonylase Aldehyde->CYP4G Alkane This compound CYP4G->Alkane

Caption: Biosynthesis of this compound in insects.
Pathway in Cyanobacteria: A Branched-Chain Precursor Model

Cyanobacteria are known to produce straight-chain alkanes (predominantly C15 and C17) via a well-characterized two-step pathway involving an acyl-ACP reductase (AAR) and an aldehyde-deformylating oxygenase (ADO).[6][7] The production of branched-chain alkanes like this compound is believed to utilize this same core machinery but starts with a branched-chain fatty acid precursor.[4] This precursor, 2-methyl acyl-ACP, likely originates from the catabolism of branched-chain amino acids (e.g., valine, leucine) which feeds into fatty acid synthesis with a branched starter unit. The AAR enzyme reduces the branched acyl-ACP to a branched aldehyde, which is then converted by ADO into this compound with the release of formate.[4]

Cyano_Pathway BCAA Branched-Chain Amino Acids (e.g., Valine) BCFA_Precursor Branched Acyl-CoA Starter Unit BCAA->BCFA_Precursor FAS Fatty Acid Synthase (FAS) BCFA_Precursor->FAS Branched_Acyl_ACP 2-Methyl Acyl-ACP (Precursor) FAS->Branched_Acyl_ACP AAR Acyl-ACP Reductase (aar) Branched_Acyl_ACP->AAR Aldehyde 2-Methylheptadecanal AAR->Aldehyde ADO Aldehyde-Deformylating Oxygenase (ado) Aldehyde->ADO Alkane This compound ADO->Alkane Formate Formate ADO->Formate

Caption: Proposed biosynthesis of this compound in cyanobacteria.

Comparative Genomic Data

The genetic architecture underlying this compound production reflects the distinct pathways. In insects, it involves large, diverse gene families, whereas in cyanobacteria, the core machinery is often encoded in a compact gene cluster.

Biosynthetic StepOrganism GroupKey Gene(s) / Enzyme(s)Genomic Organization & Notes
Methyl Branching InsectsFatty Acid Synthase (FAS)Specific FAS isoforms incorporate methylmalonyl-CoA instead of malonyl-CoA. The genetic basis for this specificity is an area of active research.[1]
CyanobacteriaBranched-Chain Amino Acid Dehydrogenase, FASGenes for branched-chain amino acid catabolism provide the starter units. Not typically co-located with alkane synthesis genes.
Elongation InsectsFatty Acid Elongases (ELO)A large and diverse gene family. Different elongases have preferences for specific chain lengths, contributing to the diversity of CHC profiles.[8]
CyanobacteriaFatty Acid Synthase (FAS)The canonical FAS system elongates the fatty acid chain.
Reduction to Aldehyde InsectsFatty Acyl-CoA Reductase (FAR)Part of a large gene family. Pheromone-gland specific FARs (pgFARs) often show high substrate specificity.[9]
CyanobacteriaAcyl-ACP Reductase (AAR)Encoded by the aar gene. Shows specificity for C16 and C18 acyl-ACPs.[6]
Alkane Formation InsectsCytochrome P450 Family 4, Subfamily G (CYP4G)A terminal oxidative decarbonylase that converts the aldehyde to an alkane.[5]
CyanobacteriaAldehyde-Deformylating Oxygenase (ADO)Encoded by the ado gene. Converts the aldehyde to an alkane and formate. The ado and aar genes are often found in a conserved gene cluster.[6][10]

Experimental Protocols

Elucidating the genes and pathways responsible for this compound production requires a combination of analytical chemistry, transcriptomics, and functional genetics.

Protocol 1: Identification of Candidate Genes via Comparative Transcriptomics (RNA-Seq)

This workflow is highly effective for identifying genes involved in specialized metabolic pathways by comparing tissues with and without the product of interest.

Methodology:

  • Tissue Dissection: Carefully dissect the tissue responsible for biosynthesis (e.g., pheromone glands or oenocytes from insects at peak production) and a control tissue (e.g., abdominal tissue, muscle).[11]

  • RNA Extraction: Isolate total RNA from multiple biological replicates of both tissues using a standardized kit (e.g., TRIzol or column-based kits). Assess RNA quality and quantity using a spectrophotometer and bioanalyzer.

  • Library Preparation & Sequencing: Prepare RNA-Seq libraries using a poly(A) selection method to enrich for mRNA. Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate sufficient read depth.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapter sequences and low-quality reads using tools like Trimmomatic.

    • Mapping: Align the cleaned reads to a reference genome or perform de novo assembly if a genome is unavailable.

    • Differential Expression: Quantify transcript abundance and identify genes that are significantly upregulated in the producer tissue compared to the control tissue using packages like DESeq2 or edgeR.[8]

  • Candidate Gene Annotation: Annotate the differentially expressed genes by sequence homology (BLAST) against known databases (e.g., NCBI nr) to identify candidates belonging to relevant gene families (FAS, ELO, FAR, CYP450s).

RNASeq_Workflow cluster_wetlab Wet Lab cluster_bioinformatics Bioinformatics Dissection 1. Tissue Dissection (e.g., Pheromone Gland vs. Abdomen) RNA_Extraction 2. RNA Extraction Dissection->RNA_Extraction Sequencing 3. Library Prep & RNA-Seq RNA_Extraction->Sequencing QC 4. Quality Control (Trimming) Sequencing->QC Mapping 5. Read Mapping QC->Mapping DGE 6. Differential Gene Expression Analysis Mapping->DGE Annotation 7. Candidate Gene Annotation DGE->Annotation

Caption: Workflow for candidate gene identification using RNA-Seq.
Protocol 2: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile organic compounds like hydrocarbons.

Methodology:

  • Hydrocarbon Extraction:

    • For insects, perform a whole-body wash by submerging the organism in a non-polar solvent (e.g., n-hexane) for 5-10 minutes.[8]

    • For cyanobacteria, collect cell pellets, lyophilize, and perform solvent extraction (e.g., using a hexane/isopropanol mixture).

  • Sample Preparation:

    • Concentrate the extract under a gentle stream of nitrogen.

    • Add an internal standard (e.g., n-eicosane or another alkane not present in the sample) at a known concentration for quantification.

    • If necessary, use silica gel chromatography or molecular sieves to separate branched alkanes from n-alkanes and other lipids.[1]

  • GC-MS Instrumentation and Parameters:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: An initial hold at a low temperature (e.g., 60°C for 2 min), followed by a ramp (e.g., 10°C/min) to a final high temperature (e.g., 300°C, hold for 10 min).[12]

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-550.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum to an authentic chemical standard. The mass spectrum will show characteristic fragmentation patterns for branched alkanes.

    • Quantification: Calculate the amount of this compound by comparing its peak area to the peak area of the internal standard.

References

A Comparative Purity Assessment of Commercially Available 2-Methylheptadecane Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount for accurate and reproducible experimental results. This guide provides a comparative assessment of commercially available 2-Methylheptadecane standards, offering insights into their stated purity, common analytical techniques for verification, and potential impurities that may be present.

Comparison of Commercial this compound Standards

Sourcing high-purity this compound is a critical first step for any research application. While many suppliers offer this branched alkane, the level of detail provided regarding purity and the availability of comprehensive Certificates of Analysis (CoA) can vary. The following table summarizes the stated purity of this compound from several commercial suppliers. It is important to note that for a definitive comparison, obtaining lot-specific CoAs with detailed analytical data is highly recommended.

SupplierCAS NumberStated PurityAvailability of CoA / Experimental Data
LGC Standards1560-89-0Information available upon request.[1]Requires custom synthesis; CoA provided with order.[1]
BOC Sciences1560-89-0Assay: 95.00 to 100.00.[2]Publicly available CoA not found.
LookChem1560-89-099%.[3]Data attributed to raw suppliers; specific CoA not provided.[3]
ChemicalBook1560-89-0Information varies by supplier listed on the platform.CoA availability depends on the specific supplier.
Benchchem1560-89-0For research use only; purity to be validated by the user.[4]Recommends validation via NMR and GC-MS.[4]

Experimental Protocols for Purity Assessment

Independent verification of the purity of chemical standards is a crucial quality control step. The two most common and powerful analytical techniques for assessing the purity of a non-polar compound like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for separating volatile and semi-volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting and quantifying impurities in a sample of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound standard.

    • Dissolve the sample in 1 mL of a high-purity solvent such as hexane or dichloromethane in a clean autosampler vial.

    • For quantitative analysis, a known amount of an internal standard (e.g., a deuterated alkane or a linear alkane of a different chain length not expected to be present as an impurity) should be added to the sample.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890N or equivalent.

    • Mass Spectrometer: Agilent 5973N or equivalent.

    • Column: A nonpolar capillary column is recommended, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent 5% diphenyl / 95% dimethyl polysiloxane phase column.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp to 300 °C at a rate of 4 °C/min.[5]

      • Hold at 300 °C for 10 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.[5]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all detected peaks.

    • Identification of the main peak and any impurity peaks is confirmed by comparing their mass spectra to a reference library (e.g., NIST).

Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided that an internal standard of known purity is used.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 10-20 mg of the this compound standard into a clean NMR tube.

    • Accurately weigh (to 0.01 mg) a suitable amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a sufficient volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to completely dissolve both the sample and the internal standard.

    • Ensure the sample is thoroughly mixed.

  • Instrumentation and Parameters:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

    • Acquisition Parameters:

      • Number of Scans (NS): 16 to 64 (to achieve a good signal-to-noise ratio).

      • Relaxation Delay (D1): At least 5 times the longest T₁ relaxation time of the signals of interest (a D1 of 30-60 seconds is recommended for accurate quantification of alkanes).

      • Acquisition Time (AQ): Sufficient to allow for full decay of the FID.

      • Spectral Width (SW): Appropriate to cover all signals of interest.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • The purity of the this compound standard can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Potential Impurities in this compound

Impurities in commercially available standards can originate from the starting materials, side reactions during synthesis, or degradation. A common synthetic route to this compound is the Grignard reaction between a long-chain alkyl halide (e.g., 1-bromohexadecane) and acetone, followed by dehydration and hydrogenation.

Potential impurities from this synthesis route could include:

  • Unreacted starting materials: 1-bromohexadecane.

  • Isomers: Other isomers of methylheptadecane (e.g., 3-methylheptadecane) or other branched alkanes if the starting materials were not isomerically pure.

  • By-products of the Grignard reaction: Alcohols or other oxygenated compounds.

  • Residual solvents: Solvents used in the synthesis and purification process (e.g., tetrahydrofuran, diethyl ether).

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the purity of a this compound standard and the decision-making process based on the analytical results.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow Receive Standard Receive Standard Visual Inspection Visual Inspection Receive Standard->Visual Inspection GC-MS Analysis GC-MS Analysis Visual Inspection->GC-MS Analysis Pass Reject Standard Reject Standard Visual Inspection->Reject Standard Fail qNMR Analysis qNMR Analysis GC-MS Analysis->qNMR Analysis Data Analysis & Purity Calculation Data Analysis & Purity Calculation qNMR Analysis->Data Analysis & Purity Calculation Compare to Specification Compare to Specification Data Analysis & Purity Calculation->Compare to Specification Accept Standard Accept Standard Compare to Specification->Accept Standard Meets Spec Compare to Specification->Reject Standard Does Not Meet Spec

Caption: A logical workflow for the purity assessment of a this compound standard.

Signaling_Pathway_Decision cluster_1 Impurity Identification and Decision Pathway Purity < Specification Purity < Specification Identify Impurities by MS Identify Impurities by MS Purity < Specification->Identify Impurities by MS Quantify Impurities by GC/NMR Quantify Impurities by GC/NMR Identify Impurities by MS->Quantify Impurities by GC/NMR Assess Impact on Application Assess Impact on Application Quantify Impurities by GC/NMR->Assess Impact on Application Proceed with Caution Proceed with Caution Assess Impact on Application->Proceed with Caution Acceptable Impact Purify Standard or Source Alternative Purify Standard or Source Alternative Assess Impact on Application->Purify Standard or Source Alternative Unacceptable Impact

References

Safety Operating Guide

Proper Disposal of 2-Methylheptadecane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-Methylheptadecane, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Immediate Safety and Handling

Before beginning any disposal process, it is essential to handle this compound with appropriate safety measures. Always work in a well-ventilated area and wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][2] In the event of a spill, prevent it from entering drains and collect the material using spark-proof tools and explosion-proof equipment.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow the "cradle-to-grave" principle of hazardous waste management, which tracks the chemical from its generation to its final disposal.[3][4]

  • Waste Determination : The first step is to determine if the this compound waste is hazardous.[4] Unless a formal analysis confirms it is non-hazardous, it should be treated as a hazardous waste.[5]

  • Containerization :

    • Use a chemically compatible container for collecting the this compound waste; plastic is often preferred.[6]

    • Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[7]

    • The container must be kept closed except when adding waste.[4][6]

  • Labeling :

    • As soon as waste is added, label the container with the words "Hazardous Waste."[4][8]

    • The label must include the full chemical name ("this compound") and a clear description of the contents.[8]

    • Indicate the accumulation start date on the label.[4]

  • Accumulation and Storage :

    • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][7]

    • Do not move the waste to another room for storage.[6]

    • Ensure secondary containment is used to capture any potential leaks or spills.[5][8]

    • Segregate this compound waste from incompatible chemicals.[5][7]

  • Request for Pickup :

    • Once the container is full or approaches the storage time limit, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service for pickup.[6][8]

    • Do not attempt to transport the hazardous waste yourself.[5]

Important Considerations :

  • Do not dispose of this compound down the drain or in regular trash.[1][7]

  • Do not evaporate the chemical as a method of disposal.[5][8]

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After rinsing, deface the label and dispose of the container as regular trash.[5][8]

Quantitative Storage and Disposal Limits

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting.

ParameterLimitCitation
Maximum Hazardous Waste Volume in SAA55 gallons[5][6][8]
Maximum Acutely Toxic Waste (P-list)1 quart of liquid or 1 kg of solid[5][6][8]
Maximum Storage Time in SAA12 months (as long as volume limits are not exceeded)[6]
Time to Removal After Limit is ReachedWithin 3 calendar days[6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: this compound Waste Generated B Perform Hazardous Waste Determination A->B C Select Compatible & Secure Container B->C D Label Container: 'Hazardous Waste', Chemical Name, Date C->D E Store in Designated Satellite Accumulation Area with Secondary Containment D->E F Container Full or Storage Time Limit Reached? E->F F->E No G Contact EHS for Waste Pickup F->G Yes H EHS Transports for Final Disposal (Incineration/Licensed Facility) G->H I End: Compliant Disposal H->I

Caption: Workflow for the compliant disposal of this compound.

Final Disposal Method

The recommended final disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Your institution's EHS department will coordinate with a certified hazardous waste vendor to ensure the chemical is disposed of in an environmentally sound manner that complies with all federal, state, and local regulations.[6]

References

Personal protective equipment for handling 2-Methylheptadecane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Methylheptadecane

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValue
CAS Number 1560-89-0
Molecular Formula C₁₈H₃₈
Molecular Weight 254.49 g/mol
Appearance Data not available
Boiling Point Data not available
Melting Point Data not available
Hazard Classifications May be fatal if swallowed and enters airways.[1][2] Causes skin and eye irritation. May cause respiratory irritation. Some sources report it as not meeting GHS hazard criteria.[3]
Personal Protective Equipment (PPE) Selection Workflow

The selection of appropriate Personal Protective Equipment (PPE) is a critical step in safely handling this compound. The following diagram outlines the decision-making process for ensuring adequate protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Operational Plan start Start: Handling This compound assess_hazards Assess Hazards: - Aspiration Hazard - Skin/Eye Irritation - Respiratory Irritation start->assess_hazards Identify Risks assess_procedure Evaluate Experimental Procedure: - Scale of work - Potential for splashes or aerosols - Ventilation assess_hazards->assess_procedure eye_protection Eye/Face Protection: - Safety glasses with side shields (minimum) - Chemical splash goggles for splash risk assess_procedure->eye_protection Select PPE based on risk hand_protection Hand Protection: - Chemical-resistant gloves (e.g., Nitrile) - Inspect gloves before use eye_protection->hand_protection body_protection Body Protection: - Lab coat - Consider impervious clothing for large quantities hand_protection->body_protection respiratory_protection Respiratory Protection: - Not typically required with adequate ventilation - Use a respirator if ventilation is poor or aerosols are generated body_protection->respiratory_protection proceed Proceed with Experiment respiratory_protection->proceed Safe to Proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is recommended.

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment.[1][4]

  • Emergency Equipment: Ensure an emergency eye wash station and safety shower are readily accessible.

Donning Personal Protective Equipment (PPE)
  • Eye and Face Protection: At a minimum, wear safety glasses with side shields.[5] If there is a risk of splashing, use chemical splash goggles.[5] A face shield may be used in combination with goggles for maximum protection.[6]

  • Skin and Body Protection: Wear a standard laboratory coat. For larger quantities or procedures with a high risk of splashes, consider fire/flame resistant and impervious clothing.[1][4]

  • Hand Protection: Wear chemical-impermeable gloves.[1][4] Nitrile gloves are a suitable option, but always check the manufacturer's compatibility chart.[5] Gloves must be inspected for tears or holes before each use.[1][4] After handling, wash and dry your hands thoroughly.[1][4]

  • Respiratory Protection: Under normal laboratory conditions with adequate engineering controls (like a fume hood), respiratory protection is generally not required. If ventilation is inadequate, or if aerosols may be generated, a full-face respirator should be used.[1][4]

Chemical Handling
  • Avoid Contact: Prevent contact with skin and eyes.[4][7]

  • Avoid Inhalation: Avoid breathing vapors, mist, or gas.[4][7]

  • Dispensing: When transferring the chemical, ground and bond the container and receiving equipment to prevent static discharge.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

Accidental Release Measures
  • Evacuate: Evacuate personnel from the immediate area.[4][7]

  • Ventilate: Ensure adequate ventilation of the spill area.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4] Cover drains to prevent the chemical from entering them.

  • Cleanup: Absorb the spill with a liquid-binding material such as sand, diatomaceous earth, or a universal binding agent.[2] Collect the absorbed material and place it in a suitable, closed container for disposal.[1][4] Use spark-proof tools during cleanup.[1][4]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Chemical Waste: this compound should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge it into sewer systems or allow it to contaminate water, foodstuffs, or feed.[4]

  • Contaminated Packaging: Empty containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[4] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4] For combustible packaging materials, controlled incineration is a possible disposal method.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.